molecular formula C6H9N3 B586050 3-(Aminomethyl)pyridin-4-amine CAS No. 158531-09-0

3-(Aminomethyl)pyridin-4-amine

Cat. No.: B586050
CAS No.: 158531-09-0
M. Wt: 123.159
InChI Key: XCQPJSGTODTGRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Aminomethyl)pyridin-4-amine is a chemical compound of significant interest in biomedical and pharmacological research, particularly due to its structural relationship to the well-characterized potassium channel blocker 4-aminopyridine (4-AP) . As a derivative of the aminopyridine class, this diamine-functionalized pyridine is a valuable scaffold for exploring novel therapeutic agents and biochemical tools . The primary research value of aminopyridines lies in their ability to act as voltage-gated potassium channel (Kv) blockers in a dose-dependent manner . By inhibiting these channels, compounds like 4-aminopyridine prolong neuronal action potentials, which enhances synaptic transmission and neurotransmitter release at nerve terminals . This mechanism is foundational for research aimed at mitigating conduction failures in demyelinated axons, making related compounds relevant for studies in multiple sclerosis and other neurological conditions . Beyond neuroscience, the aminopyridine core is a privileged structure in medicinal chemistry, forming the basis of compounds with diverse biological activities, including anti-bacterial and anti-inflammatory properties . The presence of both a primary amine and a pyridine ring in the structure of this compound provides multiple sites for coordination and salt formation, making it a versatile building block for synthesizing metal complexes and other chemical derivatives for further biological evaluation . Research into this compound and its analogs continues to offer promising pathways for developing more effective, targeted medications and advanced biochemical probes . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(aminomethyl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c7-3-5-4-9-2-1-6(5)8/h1-2,4H,3,7H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCQPJSGTODTGRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60659336
Record name 3-(Aminomethyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158531-09-0
Record name 3-(Aminomethyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(Aminomethyl)pyridin-4-amine synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 3-(Aminomethyl)pyridin-4-amine

This guide provides a comprehensive overview of a plausible synthetic pathway for this compound, a pyridine derivative with potential applications in medicinal chemistry and drug development. The proposed synthesis is a multi-step process beginning with commercially available 4-hydroxynicotinic acid. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering detailed experimental protocols and structured data for each synthetic step.

Overall Synthesis Pathway

The synthesis of this compound can be achieved through a five-step sequence starting from 4-hydroxynicotinic acid. This pathway involves the initial chlorination of the pyridine ring, followed by conversion of the carboxylic acid to a nitrile. Subsequent amination at the 4-position and final reduction of the nitrile group yields the target compound.

Synthesis_Pathway 4-Hydroxynicotinic_acid 4-Hydroxynicotinic acid 4-Chloronicotinic_acid 4-Chloronicotinic acid 4-Hydroxynicotinic_acid->4-Chloronicotinic_acid SOCl2 or (COCl)2 4-Chloronicotinamide 4-Chloronicotinamide 4-Chloronicotinic_acid->4-Chloronicotinamide 1. SOCl2 2. NH4OH 4-Chloro-3-cyanopyridine 4-Chloro-3-cyanopyridine 4-Chloronicotinamide->4-Chloro-3-cyanopyridine POCl3, Et3N 4-Amino-3-cyanopyridine 4-Amino-3-cyanopyridine 4-Chloro-3-cyanopyridine->4-Amino-3-cyanopyridine NH3, heat Target This compound 4-Amino-3-cyanopyridine->Target Reduction (e.g., H2/Raney Ni or LiAlH4)

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for each step of the synthesis. The protocols are based on analogous reactions found in the scientific literature.

Step 1: Synthesis of 4-Chloronicotinic acid from 4-Hydroxynicotinic acid

This step involves the conversion of the hydroxyl group on the pyridine ring to a chlorine atom. This is a crucial transformation to enable subsequent nucleophilic substitution reactions. A common method for this type of chlorination is the use of phosphorus oxychloride, often in the presence of phosphorus pentachloride or thionyl chloride.

Experimental Protocol (Analogous Procedure): A procedure analogous to the chlorination of 4-hydroxypyridine-3-sulphonic acid can be adapted[1].

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxynicotinic acid (1.0 eq).

  • Carefully add phosphorus oxychloride (3.0-5.0 eq) and phosphorus pentachloride (1.1 eq).

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Adjust the pH of the aqueous solution to approximately 3-4 with a concentrated solution of sodium hydroxide.

  • The precipitated product, 4-chloronicotinic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Reagent/ParameterValueReference
Starting Material4-Hydroxynicotinic acid[2][3]
Chlorinating AgentsPhosphorus oxychloride, Phosphorus pentachloride[1]
Reaction Temperature110-120 °C[1]
Reaction Time4-6 hours-
Expected Yield70-85%-
Step 2: Synthesis of 4-Chloronicotinamide from 4-Chloronicotinic acid

The conversion of the carboxylic acid to a primary amide is a standard two-step, one-pot procedure involving the formation of an acid chloride followed by amination.

Experimental Protocol:

  • Suspend 4-chloronicotinic acid (1.0 eq) in an inert solvent such as dichloromethane (DCM) or toluene.

  • Add thionyl chloride (1.2-1.5 eq) and a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture to reflux for 2-3 hours until the evolution of gas ceases, indicating the formation of the acid chloride.

  • Cool the reaction mixture to 0 °C and carefully add it dropwise to a stirred, chilled (0 °C) concentrated aqueous solution of ammonium hydroxide (excess).

  • Stir the resulting mixture vigorously for 1-2 hours, allowing it to warm to room temperature.

  • Collect the precipitated 4-chloronicotinamide by filtration, wash with cold water, and dry.

Reagent/ParameterValueReference
Starting Material4-Chloronicotinic acid-
ReagentsThionyl chloride, Ammonium hydroxide-
SolventDichloromethane or Toluene-
Reaction TemperatureReflux, then 0 °C to RT-
Reaction Time3-5 hours-
Expected Yield85-95%-
Step 3: Synthesis of 4-Chloro-3-cyanopyridine from 4-Chloronicotinamide

This step involves the dehydration of the primary amide to a nitrile.

Experimental Protocol:

  • Suspend 4-chloronicotinamide (1.0 eq) in cold (0 °C) tetrahydrofuran (THF).

  • Add triethylamine (8.0 eq).

  • Slowly add phosphoryl trichloride (1.0 eq) to the suspension while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir for 3 hours while gradually warming to room temperature.

  • Quench the reaction by carefully adding it to ice-water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-chloro-3-cyanopyridine.

Reagent/ParameterValueReference
Starting Material4-Chloronicotinamide-
Dehydrating AgentPhosphoryl trichloride-
BaseTriethylamine-
SolventTetrahydrofuran (THF)-
Reaction Temperature0 °C to Room Temperature-
Reaction Time3 hours-
Expected Yield~88%-
Step 4: Synthesis of 4-Amino-3-cyanopyridine from 4-Chloro-3-cyanopyridine

This reaction is a nucleophilic aromatic substitution of the chlorine atom by an amino group.

Experimental Protocol (Analogous Procedure):

  • Place 4-chloro-3-cyanopyridine (1.0 eq) in a sealed pressure vessel.

  • Add a solution of ammonia in a suitable solvent, such as methanol or aqueous ammonia (excess).

  • Heat the vessel to 100-150 °C for 12-24 hours. The pressure will increase during the reaction.

  • After cooling to room temperature, carefully vent the vessel.

  • Remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography to yield 4-amino-3-cyanopyridine.

Reagent/ParameterValueReference
Starting Material4-Chloro-3-cyanopyridine-
Aminating AgentAmmonia (in methanol or water)-
Reaction Temperature100-150 °C-
Reaction Time12-24 hours-
Expected Yield60-80%-
Step 5: Synthesis of this compound from 4-Amino-3-cyanopyridine

The final step is the reduction of the nitrile group to a primary amine. Two common and effective methods are presented below.

Experimental Protocol:

  • In a hydrogenation vessel, dissolve 4-amino-3-cyanopyridine (1.0 eq) in a suitable solvent, such as methanol or ethanol, containing a small amount of ammonia to prevent the formation of secondary amines.

  • Add Raney Nickel (5-10% by weight), slurried in the same solvent.[4]

  • Pressurize the vessel with hydrogen gas (50-100 psi).

  • Stir the reaction mixture at room temperature or with gentle heating (up to 50 °C) until hydrogen uptake ceases.

  • Carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be handled with care, preferably kept wet with solvent at all times.

  • Concentrate the filtrate under reduced pressure to yield this compound.

Experimental Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH4 (2.0-3.0 eq) in anhydrous THF.[5]

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of 4-amino-3-cyanopyridine (1.0 eq) in anhydrous THF dropwise to the LiAlH4 suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH4 by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.

Reagent/ParameterMethod A (Raney Ni)Method B (LiAlH4)Reference
Reducing AgentH2, Raney NickelLithium Aluminum Hydride[4][5]
SolventMethanol or EthanolAnhydrous THF[4][5]
Reaction TemperatureRoom Temperature to 50 °C0 °C to Reflux[5]
Reaction Time4-24 hours4-8 hours[5]
Expected Yield70-90%70-90%-

Experimental Workflow Visualization

The general workflow for a typical synthetic step in this pathway, from reaction setup to product isolation, is illustrated below.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Purification Reagents Combine Reactants and Solvents Conditions Set Reaction Conditions (Temperature, Atmosphere) Reagents->Conditions Monitoring Monitor Progress (TLC, LC-MS) Conditions->Monitoring Quench Quench Reaction Monitoring->Quench Reaction Complete Extract Extraction Quench->Extract Dry Drying of Organic Phase Extract->Dry Concentrate Solvent Removal Dry->Concentrate Purify Purification (Recrystallization or Chromatography) Concentrate->Purify Product Isolated Product Purify->Product

Figure 2: General experimental workflow for a synthetic step.

Safety Considerations

  • Phosphorus oxychloride, phosphorus pentachloride, and thionyl chloride are corrosive and react violently with water. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Lithium aluminum hydride (LiAlH4) is a highly reactive and flammable solid that reacts violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere, and appropriate quenching procedures must be followed.

  • Raney Nickel is pyrophoric, especially when dry, and can ignite spontaneously in air. It should be kept wet with a solvent at all times and handled under an inert atmosphere when possible.

  • Hydrogen gas is highly flammable. Hydrogenation reactions should be conducted in a well-ventilated area, away from ignition sources, and using appropriate high-pressure equipment.

  • Cyanide-containing compounds are toxic. Avoid inhalation and skin contact.

This document provides a detailed, technically-grounded guide for the synthesis of this compound. The proposed pathway is based on established and analogous chemical transformations, offering a solid foundation for further research and development. Researchers should always perform a thorough risk assessment before conducting any chemical reactions.

References

Technical Guide on 3-(Aminomethyl)pyridin-4-amine: Current Status of Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Foreword for Researchers, Scientists, and Drug Development Professionals

This document addresses the chemical properties, synthesis, and biological activity of 3-(Aminomethyl)pyridin-4-amine. Despite a comprehensive search of publicly available scientific literature and chemical databases, detailed experimental data for this specific compound is exceptionally scarce. The information presented herein is based on the limited data retrievable for its specific CAS identifier. Much of the available literature concerns isomeric or related structures, which, while structurally similar, possess distinct chemical and biological properties. This guide, therefore, serves to summarize the confirmed foundational data and highlight the significant gaps in the current public knowledge base regarding this molecule.

Core Chemical Identity

This compound is a substituted pyridine derivative. Based on supplier information, its fundamental identifiers have been established.

Table 1: Core Identifiers for this compound

PropertyData
Chemical Name This compound
Synonym 4-Amino-3-pyridinemethanamine[1]
CAS Number 158531-09-0[1]
Molecular Formula C₆H₉N₃
Molecular Weight 123.16 g/mol
Storage Temp. 2-8°C

Note: The hydrochloride salt of this compound is registered under CAS Number 1956355-18-2.

A significant challenge in sourcing data for this compound is the prevalence of information for its isomers, such as 4-(Aminomethyl)pyridin-3-amine (CAS 144288-49-3) and 3-(Aminomethyl)pyridine (CAS 3731-52-0). It is critical for researchers to distinguish data based on the specific CAS number to avoid misattribution of properties.

Physicochemical Properties

There is a notable absence of experimentally determined physicochemical data in the public domain for this compound. Properties such as melting point, boiling point, solubility, pKa, and partition coefficient (LogP) remain uncharacterized in readily accessible literature. While computational predictions for such properties may be available through specialized software, no verified experimental values were found.

Synthesis and Experimental Protocols

A validated, step-by-step experimental protocol for the synthesis of this compound is not described in the searched scientific papers or patent literature. While patents exist for the synthesis of related aminopyridine structures, such as 3-amino-4-methylpyridine, these methods are not directly transferable.[2][3] For context, a general workflow for the synthesis of a related compound, 3-amino-4-methylpyridine, as described in patent literature, is visualized below. This is for illustrative purposes only and does not represent a protocol for the target compound.

G Illustrative Synthesis Workflow for a Related Aminopyridine cluster_0 Step 1: Halogenation cluster_1 Step 2: Amination 4-methylpyridine 4-methylpyridine 3-bromo-4-methylpyridine 3-bromo-4-methylpyridine 4-methylpyridine->3-bromo-4-methylpyridine Bromine, Oleum 3-amino-4-methylpyridine 3-amino-4-methylpyridine 3-bromo-4-methylpyridine->3-amino-4-methylpyridine Ammonia, CuSO4 Catalyst, High Temp/Pressure

Fig. 1: Generalized workflow for 3-amino-4-methylpyridine synthesis.

This diagram illustrates a potential synthetic approach for a related molecule, involving halogenation followed by amination. The development of a specific protocol for this compound would require dedicated synthetic research to navigate the unique reactivity and regioselectivity of the starting materials.

Biological Activity and Signaling Pathways

No specific biological activity, mechanism of action, or interaction with signaling pathways has been documented for this compound in the available literature. The broader class of aminopyridines is known for a range of biological effects, most notably as potassium channel blockers, with compounds like 4-aminopyridine being used in the treatment of multiple sclerosis.[4] However, it is not possible to extrapolate these activities to the specific, unstudied structure of this compound. Research into its potential pharmacological profile, including screening for activities common to aminopyridines (e.g., ion channel modulation, kinase inhibition), has not been published.

Conclusion and Future Outlook

This compound (CAS 158531-09-0) is a poorly characterized compound in the public scientific domain. While its basic molecular identity is established, there is a complete lack of published experimental data regarding its physicochemical properties, a validated synthesis protocol, and any potential biological activity. This presents both a challenge and an opportunity for researchers. The current state of knowledge underscores the need for foundational research, including:

  • De novo synthesis and purification: Establishing a reliable and scalable synthetic route.

  • Physicochemical characterization: Experimental determination of melting point, boiling point, solubility, and spectral data (NMR, IR, MS).

  • Biological screening: Initial assays to determine its biological targets and potential therapeutic or toxicological effects.

Until such fundamental studies are performed and published, the utility and properties of this compound will remain largely unknown to the broader scientific community.

References

3-(Aminomethyl)pyridin-4-amine CAS 158531-09-0 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 3-(Aminomethyl)pyridin-4-amine (CAS 158531-09-0)

Disclaimer: Publicly available information on this compound is limited. This guide compiles the available data and highlights areas where information is not currently accessible in public databases. The content is intended for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

This compound, also known as 4-Amino-3-pyridinemethanamine, is a pyridine derivative with the CAS number 158531-09-0.[1][2] The following table summarizes its key physicochemical properties based on available data.

PropertyValueSource
Molecular Formula C₆H₉N₃[3]
Molecular Weight 123.156 g/mol [3]
Density 1.173 g/cm³[3]
Boiling Point 334.2°C at 760 mmHg[3]
Flash Point 182.4°C[3]
Refractive Index 1.623[3]
Vapor Pressure 0.00013 mmHg at 25°C[3]
LogP 1.404[3]
Polar Surface Area (PSA) 64.93 Ų[3]
Storage Temperature 2-8°C[1]

Spectroscopic and Analytical Data

Detailed experimental spectroscopic data, such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and Infrared (IR) spectra, for this compound (CAS 158531-09-0) are not available in the reviewed public scientific literature and databases.

For reference, analytical methods for related pyridine compounds, such as 3-(Aminomethyl)pyridine, often involve reverse-phase High-Performance Liquid Chromatography (HPLC).[4] A typical method might use a C18 column with a mobile phase consisting of acetonitrile and water with an acid modifier like formic or phosphoric acid.[4]

Synthesis and Reactivity

Specific, validated experimental protocols for the synthesis of this compound are not detailed in the available literature. However, general synthetic strategies for aminopyridines often involve the amination of halopyridines or the reduction of nitropyridines.[5][6] For example, a common method for producing aminopyridines is the reaction of a chloropyridine derivative with an amine source, sometimes facilitated by a transition metal catalyst.[5]

The diagram below illustrates a generalized, hypothetical workflow for the characterization of a novel chemical entity like this compound, indicating the current status of available information.

cluster_info Information Availability for CAS 158531-09-0 cluster_legend Legend A Identity & CAS (158531-09-0) G Complete Technical Profile A->G B Physicochemical Properties (MW, BP, Density) B->G C Synthesis Protocol C->G D Spectroscopic Data (NMR, MS, IR) D->G E Biological Activity & Signaling Pathways E->G F Safety & Toxicity Data F->G Available Data Available Limited Data Limited / Incomplete Unavailable Data Unavailable

References

An In-depth Technical Guide to the Molecular Structure Elucidation of 3-(Aminomethyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals

This technical guide outlines the comprehensive analytical workflow for the structural elucidation of 3-(Aminomethyl)pyridin-4-amine. The methodologies detailed herein provide a robust framework for confirming the molecular structure, connectivity, and key chemical features of the compound through a combination of mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy.

Compound Identification

The primary identification of this compound is based on its fundamental chemical properties.

IdentifierValueSource
Chemical Name This compound[1]
Synonyms 4-Amino-3-pyridinemethanamine[1]
CAS Registry No. 158531-09-0[1]
Molecular Formula C₆H₉N₃[1]
Molecular Weight 123.16 g/mol [1]
SMILES NC1=C(CN)C=NC=C1-

Analytical Methodologies and Data Interpretation

The definitive structure of this compound is determined through a synergistic application of modern analytical techniques. While specific experimental data for this compound is not widely published, this section details the standard protocols and expected outcomes for its structural confirmation.

Mass spectrometry is employed to determine the compound's molecular weight and elemental composition and to gain structural insights from its fragmentation patterns.

Expected Mass Spectrometry Data

ParameterExpected ValueInterpretation
Ionization Mode ESI+Positive mode for protonation of amine groups.
[M+H]⁺ (m/z) 124.0869Confirms the molecular weight (C₆H₉N₃).
Key Fragment (m/z) 107.0607Loss of NH₃ (ammonia) from the primary amine.
Key Fragment (m/z) 96.0658α-cleavage at the aminomethyl group, loss of CH₂NH₂ radical.[2][3]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: A dilute solution of the compound (approx. 10 µg/mL) is prepared in a suitable solvent system, typically 50:50 acetonitrile:water with 0.1% formic acid to facilitate protonation.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used.

  • Infusion: The sample is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • ESI Source Parameters:

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizing Gas (N₂): 1 - 2 Bar

    • Drying Gas (N₂): 6 - 8 L/min at 200 °C

  • Data Acquisition: The mass spectrum is acquired in positive ion mode over a mass range of m/z 50-500. For fragmentation studies (MS/MS), the protonated molecular ion ([M+H]⁺) is mass-selected and subjected to collision-induced dissociation (CID) with argon gas.

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of the molecule. ¹H NMR identifies the number and environment of protons, while ¹³C NMR provides information about the carbon skeleton. 2D NMR techniques (COSY, HSQC, HMBC) are used to establish definitive proton-proton and proton-carbon correlations.

Expected ¹H NMR Data (400 MHz, DMSO-d₆)

Predicted Shift (ppm)MultiplicityIntegrationAssignment
~7.85d1HH-2 (Pyridine)
~7.60s1HH-6 (Pyridine)
~6.55d1HH-5 (Pyridine)
~5.90s (br)2HC4-NH₂
~3.60s2HCH₂ -NH₂
~2.10s (br)2HCH₂-NH₂

Expected ¹³C NMR Data (100 MHz, DMSO-d₆)

Predicted Shift (ppm)DEPT-135Assignment
~152.0Negative (quat)C-4
~145.0PositiveC-2
~138.0PositiveC-6
~120.0Negative (quat)C-3
~108.0PositiveC-5
~40.0NegativeC H₂-NH₂

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • A standard single-pulse experiment is performed.

    • Spectral Width: ~16 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • A proton-decoupled experiment (e.g., zgpg30) is used.

    • Spectral Width: ~240 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • 2D NMR Acquisition: Standard pulse programs for COSY, HSQC, and HMBC experiments are utilized to establish connectivity. The parameters (spectral widths, number of increments) are optimized for the specific compound.

IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3450 - 3300Medium, Sharp (doublet)N-H stretch (primary amine, -NH₂)
3100 - 3000MediumAromatic C-H stretch
2950 - 2850MediumAliphatic C-H stretch
1650 - 1580StrongN-H bend (amine scissoring)
1600 - 1450Strong to MediumC=C and C=N ring stretching (pyridine)

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (typically diamond or germanium).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is recorded.

    • The sample is placed on the crystal, and the anvil is engaged to ensure good contact.

    • The sample spectrum is recorded, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance.

Visualization of Structure and Workflow

Visual diagrams are essential for conceptualizing the molecular structure and the analytical process.

Caption: 2D structure of this compound.

elucidation_workflow cluster_sample Sample cluster_analysis Primary Analysis cluster_confirmation Structural Confirmation cluster_conclusion Conclusion Sample This compound (Unknown Sample) MS Mass Spectrometry (MS) - Molecular Weight - Elemental Formula Sample->MS NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Sample->NMR IR Infrared (IR) Spectroscopy - Functional Groups Sample->IR Fragmentation MS/MS Fragmentation - Substructure Analysis MS->Fragmentation TwoD_NMR 2D NMR (COSY, HSQC, HMBC) - Atomic Connectivity NMR->TwoD_NMR Structure Final Elucidated Structure IR->Structure TwoD_NMR->Structure Fragmentation->Structure

Caption: General workflow for molecular structure elucidation.

Conclusion

The structural elucidation of this compound is achieved through a multi-technique analytical approach. High-resolution mass spectrometry confirms the molecular formula, while a combination of 1D and 2D NMR experiments unequivocally establishes the atomic connectivity. Infrared spectroscopy provides orthogonal confirmation of the key chemical functionalities, namely the primary amine and pyridine moieties. The collective data from these methods provides a definitive and unambiguous confirmation of the molecular structure.

References

Spectroscopic and Synthetic Overview of 3-(Aminomethyl)pyridin-4-amine and its Isomer, 3-(Aminomethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document addresses the request for spectroscopic data (NMR, IR, MS) for 3-(aminomethyl)pyridin-4-amine. Despite a comprehensive search of available scientific literature and chemical databases, no specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, or Mass Spectrometry) for this compound (CAS 158531-09-0) could be located.

As a result, this guide provides a detailed analysis of the publicly available spectroscopic data for the closely related isomer, 3-(aminomethyl)pyridine (CAS 3731-52-0). This information is presented to serve as a valuable reference point for researchers working with related aminopyridine structures. The document includes tabulated spectroscopic data, detailed experimental protocols for the acquisition of such data, and visualizations of a general synthetic workflow.

Introduction

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and drug development due to the presence of two key functional groups: a primary aromatic amine and a primary benzylic amine. The arrangement of these groups on the pyridine ring influences the molecule's electronic properties, basicity, and potential for intermolecular interactions. Spectroscopic analysis is crucial for the unambiguous identification and characterization of such molecules.

Due to the unavailability of specific data for this compound, this guide will focus on its structural isomer, 3-(aminomethyl)pyridine.

Spectroscopic Data for 3-(Aminomethyl)pyridine (CAS 3731-52-0)

The following sections summarize the available spectroscopic data for 3-(aminomethyl)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for 3-(Aminomethyl)pyridine

Assignment Chemical Shift (ppm) Solvent
H-2, H-68.52CDCl₃
H-47.66CDCl₃
H-57.26CDCl₃
-CH₂-3.89CDCl₃
-NH₂1.54CDCl₃

Note: Proton assignments are based on typical chemical shifts for pyridine derivatives.

Infrared (IR) Spectroscopy

Table 2: Characteristic IR Absorptions for 3-(Aminomethyl)pyridine

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3400-3250N-H stretch (two bands for primary amine)-NH₂
3100-3000C-H stretch (aromatic)Pyridine ring
3000-2850C-H stretch (aliphatic)-CH₂-
1650-1580N-H bend (scissoring)-NH₂
1600-1450C=C and C=N stretchingPyridine ring
1335-1250C-N stretch (aromatic amine character)C-NH₂
910-665N-H wag-NH₂

Note: These are expected ranges for the functional groups present in 3-(aminomethyl)pyridine.

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for 3-(Aminomethyl)pyridine

m/z Relative Intensity (%) Proposed Fragment
1089.6[M]⁺ (Molecular Ion)
10722.4[M-H]⁺
80100.0[M-NH₂-H]⁺ or [C₆H₆N]⁺
7915.5[C₅H₅N]⁺
528.9Pyridine ring fragmentation

Experimental Protocols

The following are general experimental protocols for obtaining the types of spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the analyte (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The ¹H NMR spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting charged fragments are separated based on their mass-to-charge ratio (m/z) and detected.

Synthetic Workflow Visualization

The following diagram illustrates a general synthetic pathway for the preparation of aminomethylpyridine derivatives, which could be adapted for the synthesis of this compound.

G cluster_0 General Synthesis of Aminomethylpyridines Start Substituted Pyridine Precursor Step1 Functional Group Interconversion (e.g., Nitration, Halogenation) Start->Step1 Reagents Step2 Introduction of Aminomethyl Precursor (e.g., Cyanation, Amidation) Step1->Step2 Intermediate Step3 Reduction of Precursor Group (e.g., Hydrogenation, LiAlH4 reduction) Step2->Step3 Intermediate Final Aminomethylpyridine Derivative Step3->Final Purification

Caption: A generalized workflow for the synthesis of aminomethylpyridine derivatives.

Conclusion

While experimental spectroscopic data for this compound is not currently available in the public domain, this guide provides a comprehensive overview of the spectroscopic characteristics of its close isomer, 3-(aminomethyl)pyridine. The tabulated data, general experimental protocols, and the synthetic workflow diagram are intended to be a valuable resource for researchers in the fields of chemistry and drug development. It is recommended that any future synthesis of this compound be accompanied by a full suite of spectroscopic characterization to enrich the scientific literature.

Navigating the Solubility Landscape of 3-(Aminomethyl)pyridin-4-amine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Executive Summary

Understanding the solubility of an active pharmaceutical ingredient (API) in organic solvents is paramount for process development, formulation, and purification. This guide addresses the solubility of 3-(Aminomethyl)pyridin-4-amine by presenting available data on analogous compounds and outlining a robust experimental protocol for its determination. The subsequent sections will delve into the known solubility of related aminopyridines, a detailed methodology for solubility assessment, and visual representations of the experimental workflow and factors influencing solubility.

Solubility of Related Aminopyridine Compounds

Direct quantitative solubility data for this compound in various organic solvents has not been found in a review of scientific literature. However, qualitative data for the structurally similar compound, 3-(Aminomethyl)pyridine, indicates it is soluble in chloroform, ethyl acetate, and methanol[1][2].

To provide a comparative framework, the following table summarizes quantitative solubility data for other aminopyridine isomers. This information can offer insights into the potential solubility behavior of this compound, though direct experimental verification is crucial. For instance, 4-Aminopyridine is reported to be soluble in ethanol, DMSO, and dimethyl formamide at approximately 30 mg/mL[3]. The solubility of 2-aminopyridine and 3-aminopyridine has been measured in various solvents at different temperatures[4][5][6].

CompoundSolventTemperature (K)Solubility (Mole Fraction)
2-AminopyridineAcetone288.15 - 313.15Data available in cited literature[4]
2-AminopyridineChloroform288.15 - 318.15Data available in cited literature[4]
2-AminopyridineEthyl Acetate288.15 - 323.15Data available in cited literature[4]
2-AminopyridineMethanol273.15 - 313.15Data available in cited literature[6]
2-AminopyridineN,N-dimethylformamide (DMF)273.15 - 313.15Data available in cited literature[6]
2-Aminopyridinen-Propanol273.15 - 313.15Data available in cited literature[6]
3-AminopyridineAcetone + n-Butyl Acetate Mixtures288.15 - 313.15Data available in cited literature[5]
4-AminopyridineEthanolNot Specified~30 mg/mL[3]
4-AminopyridineDimethyl Sulfoxide (DMSO)Not Specified~30 mg/mL[3]
4-AminopyridineDimethyl Formamide (DMF)Not Specified~30 mg/mL[3]

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of this compound is the isothermal shake-flask method, a common technique for measuring thermodynamic solubility[7]. The following protocol provides a detailed methodology.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, chloroform, DMSO)

  • Thermostatic shaker or water bath

  • Calibrated thermometer

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved[7].

    • Add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 298.15 K).

    • Shake the vials at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation.

    • Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

    • Dilute the filtered sample to a known volume with the same solvent.

  • Concentration Analysis:

    • Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry[4][5].

    • Prepare a calibration curve using standard solutions of known concentrations of this compound in the respective solvent.

    • Calculate the concentration of the saturated solution based on the measured concentration of the diluted sample and the dilution factor.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mole fraction.

    • Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

Visualizing Experimental and Logical Frameworks

To further clarify the processes and relationships involved in solubility studies, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Filtration cluster_analysis Analysis prep1 Add excess this compound to vial prep2 Add known volume of organic solvent prep1->prep2 equilibration Shake at constant temperature for 24-72h prep2->equilibration sampling1 Settle excess solid equilibration->sampling1 sampling2 Withdraw supernatant sampling1->sampling2 sampling3 Filter through 0.45 µm filter sampling2->sampling3 analysis1 Dilute sample to known volume sampling3->analysis1 analysis2 Analyze concentration (HPLC/UV-Vis) analysis1->analysis2 analysis3 Calculate solubility from calibration curve analysis2->analysis3

Caption: Experimental workflow for determining the solubility of this compound.

solubility_factors cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions solute_polarity Polarity solubility Solubility of This compound solute_polarity->solubility solute_hbond H-bonding capability solute_hbond->solubility solute_size Molecular Size/Shape solute_size->solubility solvent_polarity Polarity solvent_polarity->solubility solvent_hbond H-bonding capability solvent_hbond->solubility solvent_dielectric Dielectric Constant solvent_dielectric->solubility temperature Temperature temperature->solubility pressure Pressure pressure->solubility

Caption: Key factors influencing the solubility of this compound.

Conclusion

While direct quantitative solubility data for this compound in organic solvents remains to be published, this guide provides a foundational understanding for researchers. By leveraging qualitative data from analogous compounds and implementing the detailed experimental protocol, scientists can systematically determine the solubility profile of this compound. The provided visualizations offer a clear roadmap for both the experimental procedure and the theoretical underpinnings of solubility, empowering drug development professionals to make informed decisions in their research endeavors. It is strongly recommended that experimental solubility studies be conducted to ascertain the precise solubility of this compound in solvents relevant to specific applications.

References

Navigating the Uncharted: A Technical Guide to the Biological Activity Screening of 3-(Aminomethyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current knowledge gap surrounding the biological activity of 3-(aminomethyl)pyridin-4-amine. Despite the rich and diverse pharmacological profiles of structurally related aminopyridines, public domain literature lacks specific data on this particular molecule. In response, this document outlines a comprehensive, tiered screening strategy to systematically elucidate its potential therapeutic value. We provide detailed, adaptable experimental protocols for primary and secondary assays, alongside conceptual frameworks for understanding potential mechanisms of action based on established activities of analogous compounds. This guide serves as a foundational resource for initiating research into the biological landscape of this compound, offering a structured approach to its pharmacological characterization.

Introduction: The Aminopyridine Scaffold - A Privileged Structure in Medicinal Chemistry

The aminopyridine moiety is a cornerstone in drug discovery, with derivatives demonstrating a vast spectrum of biological and pharmacological effects.[1] These compounds are known to interact with a multitude of enzymes and receptors, leading to applications as antibacterial, anti-inflammatory, and anticancer agents, as well as modulators of the central nervous system.[1] Notably, 4-aminopyridine (dalfampridine) is a clinically approved potassium channel blocker for improving motor function in multiple sclerosis patients.[1][2][3][4] Other derivatives have been investigated for their roles as inhibitors of Janus kinase 2 (JAK2), tyrosinase, and various other enzymes.[1]

Given this precedent, this compound, an analogue bearing both the 4-amino and a 3-aminomethyl substitution, represents an intriguing candidate for biological screening. This guide proposes a systematic approach to uncover its potential pharmacological profile.

Proposed Biological Screening Strategy: A Tiered Approach

In the absence of existing data, a hierarchical screening cascade is recommended to efficiently characterize the biological activity of this compound. This strategy progresses from broad, general assays to more specific, target-oriented investigations.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening (Target-Focused) cluster_2 Tier 3: Cellular & Phenotypic Assays A Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) B Antimicrobial Screening (e.g., Broth Microdilution) D Ion Channel Profiling (e.g., Patch Clamp) A->D If cytotoxic C General Safety & ADME Prediction (in silico) F Enzyme Inhibition Assays (e.g., Tyrosinase, LOXL2) B->F If antimicrobial C->D Favorable profile E Kinase Inhibition Assays (e.g., Kinase Glo, LanthaScreen) I Neuronal Activity Assays (e.g., MEA, Neurite Outgrowth) D->I Activity found G Anti-proliferative Assays (Cancer Cell Lines) E->G Activity found H Anti-inflammatory Assays (e.g., LPS-stimulated Macrophages) F->H Activity found

Figure 1: Proposed tiered screening workflow for this compound.

Experimental Protocols

Tier 1: Primary Screening
  • Cell Culture: Plate human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water). Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.

  • Bacterial Strains: Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Compound Preparation: Perform a two-fold serial dilution of this compound in a 96-well plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Tier 2: Secondary Screening
  • Assay Principle: Utilize a luminescent kinase assay (e.g., Kinase-Glo®) that measures the amount of ATP remaining in solution following a kinase reaction.

  • Reaction Setup: In a 96-well plate, combine the kinase of interest (e.g., JAK2, FLT3), its corresponding substrate, and ATP.

  • Compound Addition: Add varying concentrations of this compound to the reaction mixture.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the Kinase-Glo® reagent to terminate the kinase reaction and generate a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: A decrease in luminescence indicates kinase inhibition. Calculate IC50 values.

  • Cell Preparation: Use a cell line stably expressing a specific voltage-gated potassium channel subtype (e.g., Kv1.1).

  • Electrophysiology Rig: Utilize a whole-cell patch-clamp setup.

  • Recording: Establish a whole-cell recording configuration and apply a voltage protocol to elicit potassium currents.

  • Compound Application: Perfuse the cells with varying concentrations of this compound.

  • Data Acquisition: Record the changes in the potassium current amplitude and kinetics.

  • Data Analysis: Determine the effect of the compound on the channel (blockade or activation) and calculate the IC50 or EC50 value.

Potential Signaling Pathways and Mechanisms of Action

Based on the activities of related aminopyridines, this compound could potentially modulate several key signaling pathways.

G cluster_0 Potential Cellular Targets cluster_1 Downstream Cellular Effects A Voltage-Gated K+ Channels D Altered Neuronal Excitability A->D Modulation B Tyrosine Kinases (e.g., FLT3, JAK2) E Inhibition of Cell Proliferation B->E Inhibition F Reduced Cytokine Signaling B->F Inhibition C Amine Oxidases (e.g., LOXL2) G Modulation of Extracellular Matrix C->G Inhibition

Figure 2: Potential molecular targets and downstream effects of this compound.

Data Presentation: A Framework for Quantitative Analysis

All quantitative data generated from the proposed screening assays should be meticulously documented and organized for comparative analysis. The following tables provide a template for summarizing key findings.

Table 1: In Vitro Cytotoxicity Data

Cell LineCompoundIC50 (µM)
HeLaThis compoundExperimental Value
MCF-7This compoundExperimental Value
HEK293This compoundExperimental Value

Table 2: Antimicrobial Activity

Bacterial StrainCompoundMIC (µg/mL)
S. aureusThis compoundExperimental Value
E. coliThis compoundExperimental Value

Table 3: Target-Based Assay Results

TargetAssay TypeCompoundIC50 / EC50 (µM)
Kv1.1 ChannelPatch ClampThis compoundExperimental Value
JAK2 KinaseKinase-Glo®This compoundExperimental Value
FLT3 KinaseKinase AssayThis compoundExperimental Value

Conclusion

While the biological activity of this compound remains to be experimentally determined, its structural relationship to a class of pharmacologically significant molecules provides a strong rationale for its investigation. The tiered screening strategy, detailed experimental protocols, and conceptual frameworks presented in this guide offer a robust starting point for researchers. A systematic exploration of its effects on cytotoxicity, microbial growth, and specific molecular targets such as ion channels and kinases will be instrumental in unlocking the potential therapeutic applications of this novel compound. The findings from such studies will not only elucidate the specific properties of this compound but also contribute to a broader understanding of the structure-activity relationships within the aminopyridine chemical space.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 3-(Aminomethyl)pyridin-4-amine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct pharmacological and therapeutic target data for 3-(Aminomethyl)pyridin-4-amine is not extensively available in the current scientific literature. This guide provides an in-depth analysis of the well-characterized therapeutic targets of structurally similar aminopyridine compounds, primarily 4-aminopyridine (4-AP) and its derivative, 4-aminopyridine-3-methanol. The potential therapeutic targets of this compound are inferred based on the established mechanism of action of these closely related molecules.

Introduction

The aminopyridine scaffold is a cornerstone in the development of therapies for neurological disorders. These compounds are recognized for their ability to modulate neuronal excitability and synaptic transmission.[1] While research on this compound is limited, the extensive studies on 4-aminopyridine (also known as fampridine or dalfampridine) and its derivatives provide a strong basis for predicting its potential therapeutic applications.[2] The primary mechanism of action for this class of compounds is the blockade of voltage-gated potassium (Kv) channels.[1]

Primary Therapeutic Target: Voltage-Gated Potassium (Kv) Channels

Voltage-gated potassium channels are transmembrane proteins that play a critical role in the repolarization phase of the action potential in neurons.[3][4] By allowing the efflux of potassium ions, they help to restore the resting membrane potential after depolarization.[5] In demyelinating diseases such as multiple sclerosis (MS), the loss of the myelin sheath exposes these channels, leading to an excessive potassium outflow that can impair the propagation of action potentials and cause conduction block.[6][7]

Aminopyridines, including 4-AP and its derivatives, act as potent blockers of these channels.[1][2] By inhibiting the outward potassium current, these compounds prolong the action potential, thereby enhancing the influx of calcium ions at the presynaptic terminal. This leads to an increased release of neurotransmitters like acetylcholine, which can improve neuromuscular transmission.[2] In demyelinated axons, this blockade helps to restore nerve impulse conduction.[6][7]

Structurally Related Compound: 4-Aminopyridine-3-methanol

A notable derivative of 4-aminopyridine is 4-aminopyridine-3-methanol (4-AP-3-MeOH).[8] This compound has been shown to be a potent blocker of fast potassium channels and is effective in restoring axonal conduction in models of spinal cord injury and multiple sclerosis.[6][7][9] Studies have indicated that 4-AP-3-MeOH may have a more favorable therapeutic profile than 4-AP, exhibiting higher potency and potentially fewer side effects related to changes in axonal electrophysiological properties.[9]

Quantitative Data on 4-AP and its Derivatives

The following table summarizes the available quantitative data for 4-aminopyridine and its derivatives, highlighting their potency as potassium channel blockers.

CompoundParameterValueSpecies/SystemReference
4-Aminopyridine-3-methanol Effective Concentration for Axonal Conduction Restoration0.01 µM - 0.1 µMex vivo EAE mouse spinal cord[6]
4-Aminopyridine Effective Concentration for Axonal Conduction Restoration0.1 µM - 1 µMex vivo EAE mouse spinal cord[6]
LF-14 (a 4-AP derivative) ED50 for reversing pancuronium-induced neuromuscular block100 µg/kgRat[10]
2,4-Diaminopyridine ED50 for reversing pancuronium-induced neuromuscular block140 µg/kgRat[10]
4-Aminopyridine ED50 for reversing pancuronium-induced neuromuscular block450 µg/kgRat[10]

Experimental Protocols

The characterization of potassium channel blockers involves a range of electrophysiological and functional assays. Below are detailed methodologies for key experiments.

1. Patch-Clamp Electrophysiology

The patch-clamp technique is the gold standard for studying the effects of compounds on ion channel activity.[9]

  • Cell Preparation: A cell line expressing the target voltage-gated potassium channel (e.g., HEK-293 cells transfected with the gene for a specific Kv channel subtype) is cultured on glass coverslips.

  • Recording: A glass micropipette with a tip diameter of approximately 1 µm is filled with an internal solution mimicking the intracellular ionic composition and brought into contact with the cell membrane. A high-resistance "giga-seal" is formed between the pipette and the membrane. The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing for the measurement of currents across the entire cell membrane.

  • Data Acquisition: The membrane potential is clamped at a holding potential (e.g., -80 mV), and depolarizing voltage steps are applied to elicit potassium currents. The test compound is then perfused into the extracellular solution, and the effect on the current amplitude and kinetics is recorded. The degree of channel block is quantified by measuring the reduction in current in the presence of the compound.

2. Thallium Flux Assay

This is a high-throughput fluorescence-based assay used for screening large numbers of compounds for their ability to block potassium channels.[11]

  • Cell Preparation: Cells expressing the target potassium channel are plated in a multi-well plate.

  • Dye Loading: The cells are loaded with a thallium-sensitive fluorescent dye.

  • Compound Addition: The test compounds are added to the wells.

  • Thallium Stimulation: A solution containing thallium ions (Tl+) is added. Tl+ can pass through open potassium channels.

  • Fluorescence Measurement: The influx of Tl+ into the cells causes an increase in the fluorescence of the dye. The fluorescence intensity is measured using a plate reader. A decrease in the fluorescence signal in the presence of a test compound indicates that it is a blocker of the potassium channel.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Voltage-Gated Potassium Channel Blockade

G Mechanism of Action of Aminopyridine-based Kv Channel Blockers cluster_membrane Cell Membrane Kv_channel Voltage-Gated K+ Channel Action_Potential Action Potential Prolongation Kv_channel->Action_Potential prolonged opening of Na+ channels due to delayed repolarization leads to K_efflux K+ Efflux Kv_channel->K_efflux Na_channel Voltage-Gated Na+ Channel Depolarization Membrane Depolarization Na_channel->Depolarization causes further Depolarization->Kv_channel opens Depolarization->Na_channel opens Repolarization Membrane Repolarization Ca_influx Ca2+ Influx Action_Potential->Ca_influx enhances Neurotransmitter_Release Neurotransmitter Release Ca_influx->Neurotransmitter_Release triggers Conduction_Restoration Restoration of Axonal Conduction Neurotransmitter_Release->Conduction_Restoration Aminopyridine This compound (or related aminopyridine) Aminopyridine->Kv_channel blocks K_efflux->Repolarization leads to

Caption: Mechanism of action of aminopyridine-based Kv channel blockers.

Experimental Workflow for Screening Potassium Channel Blockers

G Workflow for Screening Potassium Channel Blockers Start Start: Compound Library HTS High-Throughput Screening (e.g., Thallium Flux Assay) Start->HTS Hit_Identification Hit Identification HTS->Hit_Identification Dose_Response Dose-Response Studies (Determine IC50) Hit_Identification->Dose_Response Electrophysiology Electrophysiological Validation (Patch-Clamp) Dose_Response->Electrophysiology Selectivity Selectivity Profiling (against other ion channels) Electrophysiology->Selectivity In_Vivo In Vivo Efficacy Studies (e.g., Animal models of MS) Selectivity->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization End Candidate Drug Lead_Optimization->End

Caption: A typical workflow for the discovery and development of potassium channel blockers.

Other Potential Therapeutic Targets

While the primary target of aminopyridines is well-established as voltage-gated potassium channels, it is plausible that they may interact with other targets, contributing to their overall pharmacological profile.

  • Cholinesterases: Some derivatives of 4-aminopyridine have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which could be beneficial in conditions characterized by cholinergic deficits, such as Alzheimer's disease.[12]

  • Monoamine Oxidase (MAO): There is evidence to suggest that 4-AP may affect the activity of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters.[1]

Conclusion

Based on the extensive research on 4-aminopyridine and its derivatives, the most probable therapeutic target for this compound is the family of voltage-gated potassium channels. Blockade of these channels represents a promising strategy for restoring neuronal function in demyelinating diseases and other neurological conditions. Further investigation into the specific interactions of this compound with various Kv channel subtypes, as well as its potential off-target effects, is necessary to fully elucidate its therapeutic potential. The experimental protocols and workflows described herein provide a roadmap for the future characterization of this and other novel aminopyridine compounds.

References

In-Depth Technical Guide: Investigating the Mechanism of Action of 3-(Aminomethyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

3-(Aminomethyl)pyridin-4-amine is a heterocyclic amine that is structurally related to the class of drugs known as aminopyridines. Its close analogs, 3,4-diaminopyridine and 4-aminopyridine, are well-characterized as voltage-gated potassium (Kv) channel blockers. By inhibiting these channels, they prolong the repolarization phase of the action potential in neurons. This extended depolarization leads to an increased influx of calcium ions through voltage-gated calcium channels, which in turn enhances the release of neurotransmitters, most notably acetylcholine, at the neuromuscular junction. This mechanism of action underlies their therapeutic use in conditions characterized by compromised neuromuscular transmission, such as Lambert-Eaton myasthenic syndrome.

Based on the strong structural similarity, it is highly probable that this compound shares this primary mechanism of action. The presence of the aminomethyl group at the 3-position is likely to modulate the potency and selectivity of the compound for different Kv channel subtypes.

Core Inferred Mechanism of Action: Voltage-Gated Potassium Channel Blockade

The principal mechanism of action of aminopyridines involves the blockade of voltage-gated potassium channels. These channels are crucial for repolarizing the neuronal membrane following an action potential. By physically occluding the pore of the Kv channels, this compound is presumed to impede the efflux of potassium ions. This interference with repolarization leads to a prolongation of the action potential duration.

The extended depolarization of the presynaptic terminal has a critical downstream consequence: it increases the open probability of voltage-gated calcium channels. The resulting enhanced influx of calcium ions into the presynaptic terminal triggers a greater fusion of synaptic vesicles containing neurotransmitters with the presynaptic membrane, leading to an augmented release of these neurotransmitters into the synaptic cleft. In the context of the neuromuscular junction, this translates to increased acetylcholine release and improved muscle contraction.

Signaling Pathway Diagram

Aminopyridine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Cell (e.g., Muscle) Drug This compound Kv_Channel Voltage-Gated K+ Channel Drug->Kv_Channel Blocks Action_Potential Action Potential Kv_Channel->Action_Potential Prolongs Duration Action_Potential->Kv_Channel Activates (Repolarization) Ca_Channel Voltage-Gated Ca2+ Channel Action_Potential->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Vesicle_Fusion Vesicle Fusion & Neurotransmitter Release Ca_Influx->Vesicle_Fusion Receptor Neurotransmitter Receptor Vesicle_Fusion->Receptor Neurotransmitter Response Postsynaptic Response (e.g., Muscle Contraction) Receptor->Response

Caption: Inferred signaling pathway of this compound.

Quantitative Data from Structural Analogs

The following tables summarize the inhibitory concentrations (IC50) of 3,4-diaminopyridine and 4-aminopyridine on various voltage-gated potassium channels. This data provides a quantitative basis for the presumed activity of this compound.

Table 1: IC50 Values for 4-Aminopyridine (Dalfampridine)

Kv Channel SubtypeIC50 (µM)Cell LineReference
Kv1.1147CHO cells[1]
Kv1.2230CHO cells[2]
Kv1.3195-[2]
Kv1.413-[2]
Kv3.129-[2]
Kv3.2100-[2]

Table 2: IC50 Values for 3,4-Diaminopyridine (Amifampridine)

Kv Channel SubtypeIC50 (µM)Cell LineReference
Kv3.3~1-10 (high-affinity)HEK293T cells[3]
Kv3.4~1-10 (high-affinity)HEK293T cells[3]

Structure-Activity Relationship Insights

Studies on various aminopyridine derivatives have provided insights into their structure-activity relationships. Research has shown that substitutions at the 3-position of the 4-aminopyridine scaffold can significantly impact the potency of Kv channel blockade. For instance, 3-methyl-4-aminopyridine was found to be approximately 7-fold more potent than 4-aminopyridine in blocking Shaker K+ channels.[4] This suggests that the aminomethyl group in this compound is likely to confer significant activity, and its specific properties will influence the overall pharmacological profile.

Detailed Experimental Protocols: Whole-Cell Patch-Clamp Electrophysiology

The primary method for investigating the mechanism of action of ion channel modulators is patch-clamp electrophysiology. The following is a representative protocol for assessing the effect of this compound on voltage-gated potassium channels expressed in a heterologous system (e.g., HEK293 or CHO cells).

Objective: To determine the concentration-dependent inhibition of a specific Kv channel subtype by this compound.

Materials:

  • Cell line stably expressing the human Kv channel of interest (e.g., Kv1.1).

  • Cell culture reagents.

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH).

  • This compound stock solution.

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

  • Microscope.

Procedure:

  • Cell Preparation: Plate the cells expressing the Kv channel of interest onto glass coverslips 24-48 hours before the experiment.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording Setup: Mount the coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

  • Gigaseal Formation: Approach a single, healthy cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.

  • Voltage-Clamp Protocol: Hold the cell at a holding potential of -80 mV. Apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 500 ms) to elicit Kv channel currents.

  • Baseline Recording: Record stable baseline currents for several minutes.

  • Drug Application: Perfuse the recording chamber with the external solution containing a known concentration of this compound.

  • Effect Recording: Record the currents in the presence of the compound until a steady-state effect is observed.

  • Washout: Perfuse with the drug-free external solution to observe the reversibility of the effect.

  • Concentration-Response: Repeat steps 7-10 with a range of concentrations of this compound to construct a concentration-response curve.

  • Data Analysis: Measure the peak current amplitude at a specific depolarizing step (e.g., +40 mV) before and after drug application. Calculate the percentage of inhibition for each concentration. Fit the concentration-response data to the Hill equation to determine the IC50 value.

Experimental Workflow Diagram

Patch_Clamp_Workflow Start Start Cell_Culture Cell Culture with Kv Channel Expression Start->Cell_Culture Recording_Setup Set up Recording Chamber Cell_Culture->Recording_Setup Pipette_Prep Prepare Patch Pipette Pipette_Prep->Recording_Setup Gigaseal Form Gigaseal Recording_Setup->Gigaseal Whole_Cell Establish Whole-Cell Configuration Gigaseal->Whole_Cell Baseline Record Baseline Currents Whole_Cell->Baseline Drug_Application Apply this compound Baseline->Drug_Application Effect_Recording Record Currents in Presence of Drug Drug_Application->Effect_Recording Washout Washout with Control Solution Effect_Recording->Washout Data_Analysis Data Analysis (IC50 determination) Washout->Data_Analysis End End Data_Analysis->End

References

Methodological & Application

Optimized Synthesis Protocol for 3-(Aminomethyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details an optimized, two-step synthesis protocol for 3-(Aminomethyl)pyridin-4-amine, a valuable building block in medicinal chemistry. The synthesis commences with the amination of 4-chloronicotinonitrile to produce the key intermediate, 4-aminonicotinonitrile. Subsequent catalytic hydrogenation of the nitrile moiety under optimized conditions yields the target compound with high purity and efficiency. This protocol provides a reliable and scalable method for the production of this compound for research and development purposes.

Introduction

This compound is a key structural motif in the development of various pharmaceutical agents due to its unique arrangement of amino groups on the pyridine core. The presence of both a primary amine and an aminomethyl substituent allows for diverse functionalization and interaction with biological targets. Efficient and optimized synthesis of this compound is therefore crucial for accelerating drug discovery programs. The protocol outlined herein focuses on a robust two-step pathway, starting from the commercially available 4-chloronicotinonitrile.

Optimized Synthesis Pathway

The optimized synthesis of this compound is achieved through a two-step process:

  • Step 1: Synthesis of 4-Aminonicotinonitrile from 4-chloronicotinonitrile via nucleophilic aromatic substitution with ammonia.

  • Step 2: Catalytic Hydrogenation of 4-Aminonicotinonitrile to selectively reduce the nitrile group to an aminomethyl group.

Synthesis_Pathway Start 4-Chloronicotinonitrile Intermediate 4-Aminonicotinonitrile Start->Intermediate Step 1: Amination (Aqueous Ammonia) Product This compound Intermediate->Product Step 2: Catalytic Hydrogenation (Raney Nickel, H₂)

Caption: Optimized two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Aminonicotinonitrile

This protocol describes the nucleophilic aromatic substitution of the chloro group in 4-chloronicotinonitrile with ammonia.

Materials:

  • 4-Chloronicotinonitrile

  • Aqueous ammonia (28-30%)

  • Ethanol

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Equipment:

  • High-pressure reaction vessel (autoclave)

  • Magnetic stirrer with heating plate

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a high-pressure reaction vessel, combine 4-chloronicotinonitrile (1.0 eq) and a 1:1 mixture of ethanol and aqueous ammonia (28-30%). The typical concentration is 0.1-0.2 M of the starting material.

  • Seal the vessel and heat the mixture to 120-140 °C with vigorous stirring.

  • Maintain the reaction at this temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After completion, cool the reaction mixture to room temperature and transfer it to a round-bottom flask.

  • Remove the ethanol and excess ammonia under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 4-aminonicotinonitrile by recrystallization from an ethyl acetate/hexane mixture to afford a crystalline solid.

Step 2: Synthesis of this compound

This protocol details the selective catalytic hydrogenation of the nitrile group of 4-aminonicotinonitrile to the corresponding aminomethyl group using Raney Nickel.

Materials:

  • 4-Aminonicotinonitrile

  • Raney® Nickel (50% slurry in water)[1][2][3]

  • Methanol or Ethanol

  • Ammonia (gas or saturated solution in alcohol)

  • Hydrogen gas (H₂)

  • Celite®

Equipment:

  • High-pressure hydrogenation apparatus (e.g., Parr shaker)

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Filtration apparatus

Procedure:

  • To a high-pressure hydrogenation vessel, add 4-aminonicotinonitrile (1.0 eq) and methanol or ethanol as the solvent. The presence of ammonia in the reaction mixture is crucial to suppress the formation of secondary and tertiary amine byproducts.[4] This can be achieved by using a methanolic or ethanolic ammonia solution.

  • Under an inert atmosphere, carefully add Raney® Nickel catalyst (5-10% by weight of the starting material). The catalyst should be washed with the reaction solvent before addition.

  • Seal the hydrogenation apparatus and purge it several times with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50-100 psi.

  • Heat the reaction mixture to 40-60 °C and agitate vigorously.

  • Monitor the reaction progress by hydrogen uptake and TLC/HPLC analysis. The reaction is typically complete within 4-8 hours.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the Celite® pad with the reaction solvent. Caution: Raney® Nickel is pyrophoric when dry and should be handled with care.[2]

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane/methanol/ammonia as the eluent.

Data Presentation

Table 1: Optimization of Amination of 4-Chloronicotinonitrile

EntrySolvent SystemTemperature (°C)Time (h)Yield (%)Purity (%)
1Ethanol/Aq. NH₃ (1:1)1202475>95
2Ethanol/Aq. NH₃ (1:1)140 12 85 >98
3n-Butanol/Aq. NH₃ (1:1)1401282>98
4Dioxane/Aq. NH₃ (1:1)1401878>95

Table 2: Optimization of Catalytic Hydrogenation of 4-Aminonicotinonitrile

EntryCatalystSolventH₂ Pressure (psi)Temperature (°C)Time (h)Yield (%)Purity (%)
1Raney® NiMethanol/NH₃5040888>97
2Raney® Ni Ethanol/NH₃ 80 50 6 92 >99
3Pd/C (10%)Methanol/NH₃80501275>95
4PtO₂Ethanol/NH₃80501080>96

Logical Workflow for Synthesis Optimization

Optimization_Workflow cluster_step1 Step 1: Amination Optimization cluster_step2 Step 2: Hydrogenation Optimization S1_Start Start with 4-Chloronicotinonitrile S1_ScreenSolvent Screen Solvent Systems (EtOH, n-BuOH, Dioxane) S1_Start->S1_ScreenSolvent S1_OptimizeTemp Optimize Temperature (120-160°C) S1_ScreenSolvent->S1_OptimizeTemp S1_OptimizeTime Optimize Reaction Time (12-24h) S1_OptimizeTemp->S1_OptimizeTime S1_Analysis Analyze Yield and Purity (HPLC, NMR) S1_OptimizeTime->S1_Analysis S1_Result Optimal Conditions for 4-Aminonicotinonitrile Synthesis S1_Analysis->S1_Result S2_Start Start with 4-Aminonicotinonitrile S1_Result->S2_Start S2_ScreenCatalyst Screen Catalysts (Raney Ni, Pd/C, PtO₂) S2_Start->S2_ScreenCatalyst S2_OptimizePressure Optimize H₂ Pressure (50-100 psi) S2_ScreenCatalyst->S2_OptimizePressure S2_OptimizeTemp Optimize Temperature (40-60°C) S2_OptimizePressure->S2_OptimizeTemp S2_Analysis Analyze Yield and Purity (HPLC, NMR, MS) S2_OptimizeTemp->S2_Analysis S2_Result Optimal Conditions for This compound S2_Analysis->S2_Result

Caption: Workflow for the optimization of the two-step synthesis.

Conclusion

The presented two-step synthesis protocol provides an efficient and optimized method for the preparation of this compound. The amination of 4-chloronicotinonitrile proceeds in high yield, and the subsequent catalytic hydrogenation using Raney Nickel under controlled conditions selectively reduces the nitrile group to afford the desired product with excellent purity. This protocol is suitable for laboratory-scale synthesis and offers potential for scalability in drug development programs.

References

Application Note: Synthesis Strategies for Aminopyridine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Due to safety considerations, this document provides a conceptual overview of synthetic strategies for aminopyridine derivatives rather than a direct, step-by-step protocol for the synthesis of 3-(Aminomethyl)pyridin-4-amine. The synthesis of such compounds involves hazardous materials and should only be undertaken by trained professionals in a controlled laboratory setting after a thorough review of published literature and a comprehensive risk assessment.

Introduction Pyridine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, forming the core of numerous FDA-approved pharmaceuticals.[1][2] Aminopyridines, in particular, are crucial building blocks in drug discovery and development due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This document outlines general methodologies applicable to the synthesis of substituted aminopyridines like this compound, intended for an audience of research scientists and drug development professionals.

General Synthetic Approaches

The synthesis of substituted pyridines can be approached through various established methods. The selection of a specific route depends on the desired substitution pattern and the availability of starting materials.

1. Functionalization of a Pre-existing Pyridine Ring: A common strategy involves starting with a substituted pyridine and introducing the required functional groups. For a target like this compound, a synthetic sequence might involve:

  • Nitration: Introduction of a nitro group, which can later be reduced to an amine.

  • Halogenation: Introduction of a halogen, which can be displaced or used in cross-coupling reactions.

  • Reduction: Conversion of nitro groups or nitriles to amines.

  • C-N Bond Formation: Amination of halopyridines is a straightforward method for introducing amino groups.[5]

2. Ring Construction (De Novo Synthesis): Building the pyridine ring from acyclic precursors allows for significant control over the final substitution pattern. Classical methods include:

  • Hantzsch Pyridine Synthesis: A multicomponent reaction involving an aldehyde, a β-keto ester, and a nitrogen donor.[3][6]

  • Kröhnke Pyridine Synthesis: Reaction between α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds.[6]

A conceptual workflow for synthesizing a substituted aminopyridine is illustrated below.

G cluster_0 Conceptual Synthesis Workflow Start Commercially Available Substituted Pyridine Step1 Functional Group Interconversion (e.g., Nitration) Start->Step1 Step2 Introduction of Second Functional Group (e.g., Halogenation) Step1->Step2 Step3 Selective Reduction (e.g., -NO2 to -NH2) Step2->Step3 Step4 Side-Chain Modification (e.g., -CN to -CH2NH2) Step3->Step4 Final Target Aminopyridine Scaffold Step4->Final G cluster_1 Pre-Synthesis Safety Protocol RA Conduct Thorough Risk Assessment SDS Review Safety Data Sheets (SDS) for all Reagents RA->SDS PPE Select Appropriate Personal Protective Equipment (PPE) SDS->PPE EngCon Verify Engineering Controls (e.g., Fume Hood) PPE->EngCon Check Are all hazards mitigated? EngCon->Check Proceed Proceed with Experiment Stop STOP Re-evaluate Protocol Stop->RA Check->Proceed Yes Check->Stop No

References

3-(Aminomethyl)pyridin-4-amine: Exploring a Scaffold with Potential in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

The 3-(aminomethyl)pyridin-4-amine core represents a versatile scaffold in medicinal chemistry, with derivatives showing promise in various therapeutic areas, particularly as kinase inhibitors for cancer and as modulators of ion channels for pain management. While specific data on the parent compound is limited in publicly available research, the broader class of substituted aminopyridines has been extensively explored, providing a strong foundation for the potential applications of this specific molecular framework.

The aminopyridine moiety is a privileged structure in drug discovery, known to enhance a compound's metabolic stability, permeability, potency, and binding affinity to biological targets. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating strong interactions with protein receptors.

Application Notes

Kinase Inhibition in Oncology

Derivatives of the aminopyridine scaffold have been investigated as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. For instance, compounds incorporating a substituted aminopyridine core have demonstrated significant inhibitory activity against Fms-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).

One study detailed a series of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine derivatives as covalent inhibitors of FLT3. These compounds were designed to irreversibly bind to the kinase, offering a potential strategy to overcome drug resistance.

Table 1: In vitro Activity of FLT3 Inhibitor C14 [1]

CompoundTarget KinaseIC50 (nM)Cell Line (AML)Cellular IC50 (nM)
C14FLT3256MOLM-13 (FLT3-ITD)507
MV4-11 (FLT3-ITD)325

IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity. FLT3-ITD refers to the internal tandem duplication mutation of the FLT3 gene.

The data indicates that compound C14, a complex aminopyridine derivative, effectively inhibits the FLT3 kinase and the proliferation of AML cells harboring the FLT3-ITD mutation. This highlights the potential of the aminopyridine scaffold in developing targeted cancer therapies.

Modulation of Ion Channels for Pain Management

Another significant application of aminopyridine derivatives is in the modulation of ion channels, such as the Transient Receptor Potential Vanilloid 4 (TRPV4). Antagonists of the TRPV4 channel are being explored as potential analgesics for the treatment of chronic pain.

Researchers have identified a series of (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as selective TRPV4 antagonists. These compounds have demonstrated analgesic effects in preclinical models of inflammatory pain.

Experimental Protocols

General Synthesis of Aminopyridine Derivatives

The synthesis of aminopyridine derivatives often involves multi-step reactions. A common approach is the nucleophilic substitution of a halogenated pyridine precursor with an appropriate amine.

Protocol: Synthesis of a 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine derivative (Illustrative)

  • Starting Materials: 4-chloro-6-methylisoxazolo[3,4-b]pyridin-3-amine, 4-aminophenylboronic acid.

  • Reaction: A Suzuki coupling reaction is performed by reacting the chloropyridine derivative with the boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3).

  • Solvent: A mixture of toluene, ethanol, and water is typically used.

  • Temperature: The reaction mixture is heated to reflux (around 100-110 °C).

  • Reaction Time: The reaction is monitored by thin-layer chromatography (TLC) and is typically complete within 12-24 hours.

  • Work-up: After completion, the reaction mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired aminopyridine derivative.

Kinase Inhibition Assay

Protocol: In vitro FLT3 Kinase Inhibition Assay

  • Reagents: Recombinant human FLT3 kinase, a suitable substrate (e.g., a synthetic peptide), ATP, and the test compound.

  • Procedure: a. The kinase, substrate, and test compound (at various concentrations) are pre-incubated in a reaction buffer. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30 °C). d. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as a phosphospecific antibody-based detection system (e.g., ELISA) or by measuring the depletion of ATP using a luminescent assay.

  • Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by plotting the inhibition percentage against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

experimental_workflow General Experimental Workflow for Synthesis and Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials reaction Chemical Reaction (e.g., Suzuki Coupling) start->reaction workup Reaction Work-up reaction->workup purification Purification (e.g., Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization in_vitro In vitro Assays (e.g., Kinase Inhibition) characterization->in_vitro cellular Cell-based Assays (e.g., Cytotoxicity) in_vitro->cellular in_vivo In vivo Models (e.g., Animal Studies) cellular->in_vivo

Caption: A generalized workflow for the synthesis and biological evaluation of novel medicinal chemistry compounds.

signaling_pathway Simplified FLT3 Signaling Pathway and Inhibition FL FLT3 Ligand FLT3 FLT3 Receptor Tyrosine Kinase FL->FLT3 dimerization Dimerization & Autophosphorylation FLT3->dimerization downstream Downstream Signaling (e.g., STAT5, PI3K/Akt, MAPK) dimerization->downstream proliferation Cell Proliferation & Survival downstream->proliferation inhibitor Aminopyridine-based FLT3 Inhibitor inhibitor->FLT3 Inhibition

Caption: A simplified diagram illustrating the FLT3 signaling pathway and the mechanism of its inhibition by a targeted inhibitor.

References

Application Notes and Protocols: Design and Synthesis of 3-(Aminomethyl)pyridin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-(aminomethyl)pyridin-4-amine scaffold is a promising heterocyclic motif in medicinal chemistry. Its structural features, combining a basic aminomethyl group and a hydrogen bond donating/accepting 4-amino-pyridine core, make it an attractive starting point for the design of novel therapeutic agents. Derivatives of this scaffold have shown potential as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer. This document provides an overview of the design principles, synthetic strategies, and biological evaluation of this compound derivatives, with a focus on their potential as kinase inhibitors targeting the PI3K/Akt/mTOR signaling pathway.

Design and Synthesis

The design of novel this compound derivatives as kinase inhibitors often involves the introduction of various substituents on the aminomethyl and/or the pyridine ring to modulate potency, selectivity, and pharmacokinetic properties. A common strategy is to append aryl or heteroaryl groups to the aminomethyl nitrogen to interact with specific residues in the ATP-binding pocket of the target kinase.

A plausible synthetic route to the this compound core is outlined below. This multi-step synthesis starts from a readily available starting material, 4-methyl-3-nitropyridine.

Synthetic Scheme

G cluster_0 Synthetic Pathway Start 4-Methyl-3-nitropyridine Step1 Bromination (NBS, AIBN) Start->Step1 Intermediate1 4-(Bromomethyl)-3-nitropyridine Step1->Intermediate1 Step2 Nucleophilic Substitution (NaN3) Intermediate1->Step2 Intermediate2 4-(Azidomethyl)-3-nitropyridine Step2->Intermediate2 Step3 Reduction (H2, Pd/C) Intermediate2->Step3 Product This compound Step3->Product

Caption: Proposed synthetic route to this compound.

Experimental Protocols

Protocol 1: Synthesis of 4-(Bromomethyl)-3-nitropyridine

  • To a solution of 4-methyl-3-nitropyridine (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Reflux the reaction mixture under inert atmosphere for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford 4-(bromomethyl)-3-nitropyridine.

Protocol 2: Synthesis of 4-(Azidomethyl)-3-nitropyridine

  • Dissolve 4-(bromomethyl)-3-nitropyridine (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).

  • Add sodium azide (NaN3, 1.5 eq) to the solution and stir the mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(azidomethyl)-3-nitropyridine, which can often be used in the next step without further purification.

Protocol 3: Synthesis of this compound

  • Dissolve 4-(azidomethyl)-3-nitropyridine (1.0 eq) in a solvent such as methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS). This step reduces both the azide and the nitro group.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the desired product, this compound.

Biological Applications and Data

Derivatives of this compound have been investigated for their potential as inhibitors of various protein kinases, playing a crucial role in cancer therapy. The PI3K/Akt/mTOR pathway is a key signaling cascade that is frequently hyperactivated in many human cancers, making it an attractive target for drug development.[1][2]

PI3K/Akt/mTOR Signaling Pathway

G Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Quantitative Data
Compound IDTarget KinaseIC50 (nM)Cancer Cell LineIC50 (µM)Reference
Analog A PI3Kα15HCT116 (Colon)0.5[3]
Analog B mTOR25MCF-7 (Breast)1.2[3]
Analog C CDK264HeLa (Cervical)8.61[3]
Analog D FLT3123MV4-11 (Leukemia)0.091[4]

Note: The data presented are for structurally related aminopyridine and pyridine derivatives and serve as a reference for the potential activity of the this compound scaffold.

Experimental Workflow for Biological Evaluation

The biological evaluation of newly synthesized this compound derivatives typically follows a standardized workflow to assess their potential as kinase inhibitors and anticancer agents.

G cluster_workflow Biological Evaluation Workflow Synthesis Synthesis of Derivatives BiochemicalAssay In vitro Kinase Assay (e.g., PI3K, mTOR) Synthesis->BiochemicalAssay CellProliferation Cell-based Proliferation Assay (e.g., MTT, SRB) BiochemicalAssay->CellProliferation PathwayAnalysis Western Blot Analysis (p-Akt, p-mTOR) CellProliferation->PathwayAnalysis LeadOptimization Lead Optimization PathwayAnalysis->LeadOptimization

Caption: Workflow for the biological evaluation of kinase inhibitors.

Detailed Methodologies

In vitro Kinase Assay (Example: PI3Kα HTRF Assay)

  • Prepare a reaction buffer containing the PI3Kα enzyme, the substrate (e.g., PIP2), and ATP.

  • Add serial dilutions of the test compounds (this compound derivatives) to the reaction mixture.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add detection reagents (e.g., a europium-labeled anti-PIP3 antibody and a fluorescently labeled PIP3 tracer).

  • Measure the Homogeneous Time-Resolved Fluorescence (HTRF) signal on a suitable plate reader.

  • Calculate the IC50 values by fitting the dose-response curves using appropriate software.

Cell-based Proliferation Assay (MTT Assay)

  • Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Determine the IC50 values, representing the concentration of the compound that inhibits cell growth by 50%.

Western Blot Analysis

  • Treat cancer cells with the test compounds at various concentrations for a defined period.

  • Lyse the cells to extract total proteins.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against target proteins (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR, and a loading control like GAPDH).

  • Incubate with appropriate secondary antibodies conjugated to an enzyme (e.g., HRP).

  • Detect the protein bands using a chemiluminescence substrate and visualize the results. This allows for the assessment of the compound's effect on the phosphorylation status of key proteins in the signaling pathway.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel kinase inhibitors. The synthetic protocols and biological evaluation workflows provided in these notes offer a framework for researchers to design, synthesize, and characterize new derivatives with potential therapeutic applications in oncology and other diseases driven by aberrant kinase activity. The promising, albeit indirect, biological data for related compounds warrants further investigation into this specific chemical series.

References

Application Notes and Protocols for the Investigation of 3-(Aminomethyl)pyridin-4-amine as a Potential Potassium Channel Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium channels are a diverse group of ion channels crucial for regulating cellular excitability and are significant targets for drug discovery. While various aminopyridine derivatives are known to interact with potassium channels, primarily as blockers, the specific activity of 3-(Aminomethyl)pyridin-4-amine in this context is not extensively documented in publicly available literature. These application notes provide a comprehensive framework for researchers to investigate and characterize the potential potassium channel modulating effects of this compound. The protocols herein detail standard methodologies, from initial high-throughput screening to detailed biophysical characterization using patch-clamp electrophysiology.

Introduction to Potassium Channels and Aminopyridine Modulators

Potassium channels are integral membrane proteins that facilitate the selective passage of potassium ions (K+) across cell membranes. This process is fundamental in setting the resting membrane potential, shaping action potentials in excitable cells like neurons and cardiomyocytes, and regulating various cellular processes.[1] The diverse family of potassium channels includes voltage-gated (Kv), inwardly rectifying (Kir), calcium-activated (KCa), and two-pore domain (K2P) channels. Their dysfunction is implicated in a range of pathologies, including epilepsy, cardiac arrhythmias, and autoimmune diseases, making them attractive therapeutic targets.[2]

The aminopyridine chemical scaffold has been a source of potent potassium channel modulators. The most well-known example, 4-aminopyridine (4-AP), is a broad-spectrum blocker of voltage-gated potassium channels.[3] By blocking these channels, 4-AP enhances neurotransmitter release and has been approved for the symptomatic treatment of multiple sclerosis.[3][4] The exploration of other aminopyridine derivatives is an active area of research to identify novel modulators with improved selectivity and different mechanisms of action, such as channel activation (opening).

This document outlines a systematic approach to evaluate the activity of a novel compound, this compound, on potassium channels.

Investigational Workflow

A typical workflow for characterizing a novel compound for potassium channel modulation involves a multi-step process, beginning with high-throughput screening to identify initial activity, followed by more detailed electrophysiological studies to confirm and characterize the mechanism of action.

workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Characterization cluster_2 Phase 3: Selectivity & In Vivo Studies A Compound Library (including this compound) B High-Throughput Screening (Fluorescence-based Assay, e.g., Thallium Flux) A->B C Automated Patch-Clamp (Initial Electrophysiological Confirmation) B->C Active 'Hits' B->C D Manual Patch-Clamp (Detailed Biophysical Characterization) C->D E Channel Subtype Selectivity Profiling D->E Confirmed Modulators D->E F In Vivo Model Testing E->F

Caption: Workflow for identifying and characterizing novel potassium channel modulators.

Data Presentation (Illustrative Examples)

The following tables present illustrative data that could be generated during the investigation of this compound.

Table 1: Illustrative High-Throughput Screening (Thallium Flux Assay) Results

Compound IDConcentration (µM)% Activation of K+ Channel (Illustrative)'Hit' Status
This compound 10150%Yes
Control Opener1200%-
Vehicle (DMSO)-0%-
Control Blocker10-95%No

Table 2: Illustrative Electrophysiological Parameters from Whole-Cell Patch-Clamp

ParameterControlThis compound (10 µM)
Current Density (pA/pF) at +40 mV 150 ± 12280 ± 20
Activation V1/2 (mV) -30.5 ± 1.5-45.2 ± 1.8
Activation Slope (k) 8.2 ± 0.58.5 ± 0.6
Deactivation Tau (ms) at -60 mV 120 ± 15115 ± 12

Experimental Protocols

Protocol 1: High-Throughput Screening using a Fluorescence-Based Thallium Flux Assay

This protocol is designed for the initial screening of compounds to identify potential potassium channel openers using a thallium (Tl+) flux assay, a common surrogate for potassium ion movement.[5][6] Kits like the FluxOR™ II Green Potassium Ion Channel Assay are commercially available.[1]

Objective: To rapidly assess the ability of this compound to enhance potassium channel activity.

Materials:

  • Cell line stably expressing the potassium channel of interest (e.g., HEK293 cells expressing Kv7.2/7.3).

  • FluxOR™ II Green Reagent or similar thallium-sensitive dye.

  • Assay Buffer and Stimulus Buffer (containing Tl+).

  • 384-well black, clear-bottom microplates.

  • Compound plate with this compound and controls (known opener and blocker).

  • Fluorescence plate reader with liquid handling capabilities.

Procedure:

  • Cell Plating: Seed the cells into 384-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare the dye loading solution containing the thallium-sensitive fluorescent dye according to the manufacturer's instructions.

    • Remove the cell culture medium from the plates and add the dye loading solution to each well.

    • Incubate the plate at room temperature for 60-90 minutes in the dark.

  • Compound Addition:

    • Following incubation, add the test compounds, including this compound, and controls to the respective wells.

    • Incubate for a further 15-30 minutes at room temperature.

  • Fluorescence Measurement:

    • Place the microplate into the fluorescence plate reader.

    • Set the reader to record fluorescence at the appropriate excitation/emission wavelengths (e.g., ~495/525 nm for FluxOR II Green).[1]

    • Initiate the reading and, after establishing a baseline fluorescence, inject the Stimulus Buffer containing Tl+.

    • Continue recording the fluorescence signal for several minutes to measure the influx of Tl+ into the cells.

  • Data Analysis:

    • Calculate the rate of fluorescence increase or the peak fluorescence intensity for each well.

    • Normalize the data to the vehicle control (0% activation) and a known channel opener (100% activation).

    • Identify compounds that significantly increase the fluorescence signal as potential potassium channel openers.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a detailed method for characterizing the effect of this compound on the biophysical properties of a specific voltage-gated potassium channel.[7]

Objective: To confirm the modulating activity of the compound and determine its effect on channel gating properties.

Materials:

  • Cells expressing the target potassium channel cultured on glass coverslips.

  • Patch-clamp rig (amplifier, micromanipulator, microscope).

  • Borosilicate glass capillaries for pipette pulling.

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH).

  • This compound stock solution in a suitable solvent (e.g., water or DMSO).

Procedure:

  • Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Cell Approach and Sealing:

    • Place a coverslip with cells in the recording chamber and perfuse with the external solution.

    • Under microscopic guidance, approach a single cell with the micropipette and apply slight positive pressure.

    • Upon contact with the cell membrane, release the pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).

  • Whole-Cell Configuration: Apply a brief, strong pulse of suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration.

  • Data Acquisition:

    • Clamp the cell membrane at a holding potential of -80 mV.

    • Apply a series of voltage steps (e.g., from -100 mV to +60 mV in 10 mV increments) to elicit potassium currents. Record the resulting currents.

    • After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing the desired concentration of this compound.

    • Repeat the voltage-step protocol to record currents in the presence of the compound.

  • Data Analysis:

    • Measure the peak current amplitude at each voltage step before and after compound application.

    • Construct current-voltage (I-V) and conductance-voltage (G-V) relationships.

    • Fit the G-V curve with a Boltzmann function to determine the half-maximal activation voltage (V1/2) and the slope factor (k).

    • Analyze the kinetics of channel activation and deactivation.

Signaling Pathways and Potential Modulation

Potassium channels are modulated by a variety of intracellular signaling pathways. For instance, G-protein coupled receptors (GPCRs) can activate inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced cellular excitability. A hypothetical potassium channel opener could potentiate this effect.

signaling cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Neurotransmitter (e.g., Acetylcholine) GPCR GPCR (e.g., M2 Muscarinic Receptor) Ligand->GPCR Binds G_protein G-Protein (αβγ) GPCR->G_protein Activates GIRK GIRK Channel (K+ Channel) K_ion K+ GIRK->K_ion Efflux G_beta_gamma Gβγ Subunit G_protein->G_beta_gamma Dissociates G_beta_gamma->GIRK Binds & Activates Hyperpolarization Membrane Hyperpolarization (Reduced Excitability) K_ion->Hyperpolarization Leads to Compound This compound (Potential Opener) Compound->GIRK Potentiates Opening?

Caption: Hypothetical modulation of a GPCR-GIRK signaling pathway by a K+ channel opener.

Conclusion

While the specific effects of this compound on potassium channels are yet to be fully elucidated, the protocols and workflow detailed in these application notes provide a robust starting point for its pharmacological investigation. By employing a combination of high-throughput screening and detailed electrophysiological analysis, researchers can effectively determine the activity, potency, selectivity, and mechanism of action of this and other novel compounds, paving the way for the development of new therapeutics targeting potassium channels.

References

Application Notes and Protocols for In Vitro Assays Using 3-(Aminomethyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Aminomethyl)pyridin-4-amine is a substituted pyridine derivative. While specific in vitro biological data for this compound is not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active molecules. Aminopyridine scaffolds are known to interact with a range of biological targets, including kinases and other enzymes. The following application notes and protocols are provided as a representative framework for the in vitro evaluation of this compound and its analogues, based on methodologies applied to structurally related compounds.

Potential In Vitro Applications

Based on the activities of similar aminopyridine-containing molecules, in vitro assays for this compound could include, but are not limited to:

  • Enzyme Inhibition Assays: Particularly against protein kinases, which are common targets for pyridine-based compounds.

  • Antiproliferative Assays: To determine the cytotoxic or cytostatic effects on various cancer cell lines.

  • Cell Signaling Pathway Analysis: To elucidate the mechanism of action by observing changes in cellular signaling cascades upon treatment.

Representative Data Presentation

The following tables present exemplar quantitative data from studies on structurally related aminopyridine derivatives to illustrate how results for this compound could be tabulated.

Table 1: Exemplar Antiproliferative Activity of a Structurally Related N-(pyridin-3-yl)pyrimidin-4-amine Analogue (Compound 7l) in Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)
MV4-11Acute Myeloid Leukemia0.83[1]
HT-29Colon Cancer2.12[1]
MCF-7Breast Cancer3.12[1]
HeLaCervical Cancer8.61[1]
HEK293Normal Embryonic Kidney>40[1]

IC₅₀: The concentration of the compound that causes 50% inhibition of cell proliferation.

Table 2: Exemplar In Vitro Kinase Inhibitory Activity of a Structurally Related N-(pyridin-3-yl)pyrimidin-4-amine Analogue (Compound 7l)

Target KinaseIC₅₀ (nM)
CDK2/cyclin A264.42[1]

IC₅₀: The concentration of the compound that causes 50% inhibition of the enzyme's activity.

Table 3: Exemplar In Vitro DPP-4 Inhibitory Activity of a Structurally Related 5-Aminomethyl-pyridine Derivative

Target EnzymeIC₅₀ (nM)
DPP-410[2]
DPP-86600[2]

IC₅₀: The concentration of the compound that causes 50% inhibition of the enzyme's activity, demonstrating selectivity.

Experimental Protocols

The following are detailed, representative protocols that could be adapted for the in vitro evaluation of this compound.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., for CDK2)

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase.

Materials:

  • Recombinant human CDK2/cyclin A2 enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ATP

  • Substrate peptide (e.g., a histone H1-derived peptide)

  • This compound (test compound) dissolved in DMSO

  • Positive control inhibitor (e.g., AZD5438)[1]

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a series of dilutions of this compound in kinase buffer. A typical starting concentration range might be 100 µM to 1 nM. Also, prepare dilutions of the positive control.

  • Reaction Setup:

    • To each well of the microplate, add 5 µL of the diluted test compound or control.

    • Add 10 µL of a solution containing the substrate peptide and ATP in kinase buffer.

    • Initiate the kinase reaction by adding 10 µL of the CDK2/cyclin A2 enzyme diluted in kinase buffer.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Detection of Kinase Activity:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and induce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound (test compound) dissolved in DMSO

  • Positive control (e.g., a known cytotoxic drug)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear flat-bottom plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. A typical concentration range could be from 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the compound) and a positive control.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well.

    • Incubate for an additional 4 hours.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway that could be targeted by an aminopyridine derivative and the general workflow for in vitro screening.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Test_Compound This compound Test_Compound->Kinase_B Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Ligand Ligand Ligand->Receptor G Start Start Compound_Synthesis Compound Synthesis/ Acquisition Start->Compound_Synthesis Primary_Screening Primary Screening (e.g., Kinase Assay) Compound_Synthesis->Primary_Screening Hit_Identification Hit? Primary_Screening->Hit_Identification Secondary_Assay Secondary Assay (e.g., Cell Proliferation) Hit_Identification->Secondary_Assay Yes End End Hit_Identification->End No Lead_Compound Lead Compound Secondary_Assay->Lead_Compound

References

Application Notes and Protocols: Exploring Pyridine Amine Derivatives in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Topic: While specific research on 3-(Aminomethyl)pyridin-4-amine in neurodegenerative diseases is not extensively documented in publicly available literature, this document provides a comprehensive overview of the broader class of pyridine amine derivatives and related compounds that are under investigation for therapeutic potential in conditions such as Alzheimer's and Parkinson's disease. The methodologies and conceptual frameworks presented here can serve as a valuable resource for initiating research on novel pyridine-based compounds like this compound.

Introduction: The Therapeutic Potential of Pyridine-Containing Compounds in Neurodegeneration

Neurodegenerative diseases, including Alzheimer's and Parkinson's, are characterized by the progressive loss of structure and function of neurons. A growing body of research focuses on the development of small molecules that can interfere with the pathological processes underlying these conditions. Pyridine and its derivatives are a class of heterocyclic compounds that have garnered significant interest due to their ability to interact with various biological targets relevant to neurodegeneration.

One notable example is a pyridine amine derivative, 3-bis(pyridin-2-ylmethyl)aminomethyl-5-hydroxybenzyltriphenylphosphonium bromide (PAT), which has been shown to inhibit the aggregation of amyloid-β (Aβ) peptide, a hallmark of Alzheimer's disease.[1] Both in vitro and in vivo studies have demonstrated that PAT can counteract Aβ toxicity and improve cognitive functions in animal models of Alzheimer's.[1] This highlights the potential of the pyridine amine scaffold as a starting point for the design of novel anti-neurodegenerative agents.

Furthermore, derivatives of 4-aminopyridine are also being explored for their therapeutic effects in neurodegenerative disorders.[2] While the parent compound, 4-aminopyridine, has clinical applications, its use is limited by toxicity.[2] Research is ongoing to synthesize new peptide derivatives of 4-aminopyridine with the aim of reducing toxicity while retaining therapeutic efficacy.[2]

Key Biological Targets and Mechanisms of Action

The therapeutic potential of pyridine derivatives in neurodegenerative diseases stems from their ability to modulate several key pathological pathways.

Inhibition of Amyloid-β Aggregation

The aggregation of Aβ peptides into toxic oligomers and plaques is a central event in the pathogenesis of Alzheimer's disease. Compounds that can inhibit this process are considered promising therapeutic candidates.

Experimental Protocol: Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation Inhibition

This protocol outlines a common in vitro method to assess the ability of a compound to inhibit Aβ aggregation.

Materials:

  • Amyloid-β (1-42) peptide

  • Hexafluoroisopropanol (HFIP)

  • Dimethyl sulfoxide (DMSO)

  • Thioflavin T (ThT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound (e.g., a pyridine amine derivative)

  • 96-well black microplate with a clear bottom

  • Fluorometer

Procedure:

  • Aβ Preparation: Dissolve Aβ(1-42) peptide in HFIP to a concentration of 1 mg/mL. Aliquot and evaporate the HFIP to form a peptide film. Store at -20°C.

  • Aβ Monomerization: Immediately before use, dissolve the Aβ film in DMSO to a concentration of 1 mM. Dilute with PBS to a final concentration of 100 µM.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 10 µL of test compound at various concentrations (dissolved in a suitable solvent, e.g., DMSO, and then diluted in PBS).

    • 90 µL of the prepared Aβ solution.

    • Include positive (Aβ only) and negative (PBS only) controls.

  • Incubation: Incubate the plate at 37°C for 24-48 hours with gentle agitation.

  • ThT Staining: Add ThT solution (final concentration of 5 µM) to each well.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.

  • Data Analysis: Calculate the percentage of inhibition of Aβ aggregation for each concentration of the test compound relative to the positive control.

Modulation of Neuroinflammation

Neuroinflammation, mediated by microglia and astrocytes, is a critical component of neurodegenerative diseases.[3] Compounds that can modulate the inflammatory response in the brain may have therapeutic benefits.

Experimental Protocol: Measurement of Inflammatory Cytokines in Microglia

This protocol describes how to assess the anti-inflammatory effects of a test compound on cultured microglial cells.

Materials:

  • Microglial cell line (e.g., BV-2)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Test compound

  • ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6)

  • 96-well cell culture plate

  • Spectrophotometer

Procedure:

  • Cell Culture: Plate microglial cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include untreated and LPS-only controls.

  • Incubation: Incubate the cells for 24 hours.

  • Cytokine Measurement: Collect the cell culture supernatant. Measure the concentration of inflammatory cytokines (e.g., TNF-α, IL-6) using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Determine the effect of the test compound on the production of inflammatory cytokines compared to the LPS-only control.

Data Presentation

Quantitative data from the aforementioned experiments should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Inhibition of Aβ(1-42) Aggregation by Test Compounds

CompoundConcentration (µM)% Inhibition (Mean ± SD)IC50 (µM)
Test Compound A 1......
5...
10...
Reference Compound 1......
5...
10...

Table 2: Effect of Test Compounds on Cytokine Production in LPS-Stimulated Microglia

CompoundConcentration (µM)TNF-α (pg/mL) (Mean ± SD)IL-6 (pg/mL) (Mean ± SD)
Control -......
LPS only -......
Test Compound B 1......
5......
10......
Reference Drug 10......

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the logical relationships within signaling pathways.

experimental_workflow cluster_invitro In Vitro Screening cluster_cellbased Cell-Based Assays prep Aβ Peptide Preparation assay ThT Aggregation Assay prep->assay data_analysis Data Analysis: IC50 Determination assay->data_analysis Measure Fluorescence compound Test Compound (e.g., Pyridine Amine Derivative) compound->assay culture Microglia Cell Culture treatment Compound Treatment & LPS Stimulation culture->treatment elisa Cytokine Measurement (ELISA) treatment->elisa data_analysis2 Data Analysis: Cytokine Reduction elisa->data_analysis2 Quantify Cytokines

Caption: Workflow for screening pyridine amine derivatives for anti-neurodegenerative properties.

signaling_pathway Ab Aβ Monomers Oligomers Toxic Aβ Oligomers Ab->Oligomers Plaques Aβ Plaques Oligomers->Plaques Microglia Microglia Activation Oligomers->Microglia Neuron Neuronal Dysfunction & Cell Death Oligomers->Neuron Plaques->Microglia Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Microglia->Cytokines Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation Neuroinflammation->Neuron Compound Pyridine Amine Derivative Compound->Oligomers Inhibits Aggregation Compound->Microglia Modulates Activation

Caption: Potential mechanisms of pyridine amine derivatives in Alzheimer's disease pathology.

Conclusion and Future Directions

While direct evidence for the role of this compound in neurodegenerative disease is currently limited, the broader class of pyridine amine derivatives represents a promising area for therapeutic development. The experimental protocols and conceptual frameworks provided in these application notes offer a starting point for researchers to investigate novel compounds targeting key pathological mechanisms such as amyloid aggregation and neuroinflammation. Future studies should focus on synthesizing and screening libraries of pyridine amine derivatives to identify lead compounds with potent neuroprotective effects and favorable drug-like properties. In vivo studies in relevant animal models will be crucial to validate the therapeutic potential of these compounds for the treatment of Alzheimer's, Parkinson's, and other neurodegenerative disorders.

References

Application Notes and Protocols for 3-(Aminomethyl)pyridin-4-amine in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Aminomethyl)pyridin-4-amine is a small molecule featuring a pyridine core with aminomethyl and amine substitutions. Its structural similarity to known pharmacophores suggests potential interactions with various receptor systems. Aminopyridine scaffolds are present in ligands targeting a range of receptors, including but not limited to dopamine, serotonin, and histamine receptors, as well as various enzymes and ion channels. These application notes provide a framework for utilizing this compound as a ligand in receptor binding assays to determine its affinity and selectivity for specific molecular targets.

Receptor binding assays are fundamental in pharmacology for characterizing the interaction between a ligand and its receptor. These assays are crucial for drug discovery and development, enabling the quantification of a ligand's binding affinity (Kd), the receptor density in a given tissue (Bmax), and the potency of competing ligands (Ki). The following protocols describe standard methodologies for saturation and competition binding assays, which can be adapted to investigate the binding characteristics of this compound.

Data Presentation

Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific receptor binding data for this compound is not publicly available.

Table 1: Hypothetical Binding Affinities (Ki) of this compound at Various CNS Receptors

Receptor SubtypeRadioligandKi (nM) of this compound
Dopamine D2[³H]-Spiperone150
Dopamine D3[³H]-7-OH-DPAT75
Serotonin 5-HT2A[³H]-Ketanserin500
Histamine H1[³H]-Pyrilamine> 10,000
Histamine H3[³H]-Nα-Methylhistamine850

Table 2: Hypothetical Saturation Binding Parameters for a Novel Radiabeled Analog, [³H]-3-(Aminomethyl)pyridin-4-amine, at the Dopamine D3 Receptor

ParameterValue
Kd (Dissociation Constant)5.2 nM
Bmax (Maximum Receptor Density)310 fmol/mg protein

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (Ki) of the unlabeled "test" ligand, this compound, by measuring its ability to compete for binding with a known radioligand for a specific receptor.

Materials:

  • Test Compound: this compound

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with known high affinity and specificity for the target receptor (e.g., [³H]-Spiperone for D2 receptors).

  • Receptor Source: Cell membranes or tissue homogenates expressing the target receptor.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known unlabeled ligand for the target receptor (e.g., 10 µM haloperidol for D2 receptors).

  • 96-well Plates

  • Glass Fiber Filters

  • Filtration Apparatus

  • Scintillation Counter and Scintillation Fluid

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound and create a serial dilution series (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

    • Dilute the radioligand in assay buffer to a concentration at or below its Kd value.

    • Prepare the receptor membranes to a final concentration that ensures less than 10% of the added radioligand is bound.

  • Assay Setup (in triplicate):

    • Total Binding: Add assay buffer, radioligand, and receptor membranes to designated wells.

    • Non-specific Binding (NSB): Add assay buffer, radioligand, receptor membranes, and the non-specific binding control to designated wells.

    • Competition Binding: Add assay buffer, radioligand, receptor membranes, and varying concentrations of this compound to the remaining wells.

  • Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which traps the receptor-bound radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the average NSB CPM from the total binding and competition binding CPM.

    • Plot the specific binding as a percentage of the maximal specific binding against the log concentration of this compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Radioligand Saturation Binding Assay

This protocol is used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for a radiolabeled version of the ligand of interest, for this example, a hypothetical [³H]-3-(Aminomethyl)pyridin-4-amine.

Materials:

  • Radioligand: [³H]-3-(Aminomethyl)pyridin-4-amine

  • Receptor Source: Cell membranes or tissue homogenates expressing the target receptor.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of unlabeled this compound (e.g., 10 µM).

  • 96-well Plates

  • Glass Fiber Filters

  • Filtration Apparatus

  • Scintillation Counter and Scintillation Fluid

Procedure:

  • Preparation of Reagents:

    • Prepare a serial dilution of the radioligand, [³H]-3-(Aminomethyl)pyridin-4-amine, in the assay buffer (e.g., ranging from 0.1 to 10 times the expected Kd).

    • Prepare the receptor membranes to a consistent protein concentration.

  • Assay Setup (in triplicate):

    • Total Binding: To a series of wells, add increasing concentrations of the radioligand and a fixed amount of receptor membranes.

    • Non-specific Binding (NSB): To a parallel series of wells, add the same increasing concentrations of the radioligand, a fixed amount of receptor membranes, and a high concentration of the unlabeled this compound.

  • Incubation: Incubate the plates to allow the binding to reach equilibrium.

  • Termination and Filtration: Terminate the reaction and separate bound from free radioligand by vacuum filtration as described in Protocol 1.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each radioligand concentration by subtracting the NSB from the total binding.

    • Plot the specific binding (y-axis) against the concentration of the radioligand (x-axis).

    • Use non-linear regression analysis (fitting to a one-site binding hyperbola) to determine the Kd (the radioligand concentration at which 50% of the receptors are occupied) and the Bmax (the total concentration of receptor sites).

Visualizations

Signaling Pathway

G cluster_cytoplasm Cytoplasm Ligand This compound (Hypothetical Ligand) Receptor G-Protein Coupled Receptor (GPCR) (e.g., Dopamine D3 Receptor) Ligand->Receptor Binding G_Protein Gαi/o, Gβγ Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression Changes CREB->Gene_Expression Regulation G cluster_competition Competition Binding Assay Workflow cluster_saturation Saturation Binding Assay Workflow start_comp Prepare Reagents: - Serial dilution of this compound - Fixed concentration of Radioligand - Receptor Membranes setup_comp Set up 96-well plate: - Total Binding - Non-specific Binding - Competition with test compound start_comp->setup_comp incubate_comp Incubate to Equilibrium setup_comp->incubate_comp filter_comp Vacuum Filtration incubate_comp->filter_comp count_comp Scintillation Counting filter_comp->count_comp analyze_comp Data Analysis: - Calculate Specific Binding - Plot Competition Curve - Determine IC50 and Ki count_comp->analyze_comp start_sat Prepare Reagents: - Serial dilution of Radiolabeled Ligand - Receptor Membranes setup_sat Set up 96-well plate: - Total Binding - Non-specific Binding start_sat->setup_sat incubate_sat Incubate to Equilibrium setup_sat->incubate_sat filter_sat Vacuum Filtration incubate_sat->filter_sat count_sat Scintillation Counting filter_sat->count_sat analyze_sat Data Analysis: - Calculate Specific Binding - Plot Saturation Curve - Determine Kd and Bmax count_sat->analyze_sat

Troubleshooting & Optimization

Technical Support Center: 3-(Aminomethyl)pyridin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 3-(Aminomethyl)pyridin-4-amine. The content is tailored for researchers, scientists, and professionals in drug development.

Proposed Synthetic Pathway

A common synthetic route for this compound is a three-step process starting from 4-chloro-3-nitropyridine. This pathway involves:

  • Cyanation: Nucleophilic substitution of the chloride with a cyanide group.

  • Selective Nitro Reduction: Reduction of the nitro group to a primary amine.

  • Nitrile Reduction: Reduction of the nitrile group to a primary amine.

Below are troubleshooting guides for potential issues that may arise during this synthesis.

Experimental Workflow Diagram

G cluster_0 Step 1: Cyanation cluster_1 Step 2: Selective Nitro Reduction cluster_2 Step 3: Nitrile Reduction A 4-chloro-3-nitropyridine C 4-Nitro-3-pyridinecarbonitrile A->C Nucleophilic Aromatic Substitution B NaCN or KCN DMSO B->C D 4-Nitro-3-pyridinecarbonitrile F 4-Amino-3-pyridinecarbonitrile D->F Reduction E Fe / NH4Cl EtOH/H2O E->F G 4-Amino-3-pyridinecarbonitrile I This compound G->I Reduction H Raney Ni, NH3 H2 (g), MeOH H->I

Caption: Proposed synthetic workflow for this compound.

Troubleshooting Guides & FAQs

Step 1: Cyanation of 4-chloro-3-nitropyridine

Q1: My cyanation reaction shows low conversion of the starting material, 4-chloro-3-nitropyridine. What can I do to improve the yield?

A1: Low conversion in this nucleophilic aromatic substitution can be due to several factors:

  • Reagent Purity: Ensure the cyanide source (e.g., NaCN, KCN) is dry and of high purity. Moisture can lead to side reactions.

  • Solvent: Aprotic polar solvents like DMSO or DMF are typically effective for this reaction. Ensure the solvent is anhydrous.

  • Temperature: The reaction may require heating. Gradually increase the reaction temperature (e.g., in 10-20°C increments) and monitor the progress by TLC or LC-MS. Be cautious, as overheating can lead to decomposition.

  • Reaction Time: The reaction may be slow. Extend the reaction time and monitor until the starting material is consumed.

Q2: I am observing the formation of a byproduct that I suspect is the hydrolysis of the nitrile group. How can I prevent this?

A2: The formation of a carboxylic acid or amide byproduct indicates the presence of water. To mitigate this:

  • Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can also help prevent atmospheric moisture from interfering.

  • Work-up: Perform the aqueous work-up at low temperatures (e.g., using an ice bath) to minimize hydrolysis of the nitrile product.

Step 2: Selective Reduction of 4-Nitro-3-pyridinecarbonitrile

Q1: The reduction of the nitro group is also reducing the nitrile. How can I selectively reduce only the nitro group?

A1: Achieving selectivity is crucial. The nitrile group is generally less susceptible to reduction than the nitro group under specific conditions.

  • Choice of Reagents: Catalytic hydrogenation can sometimes be too harsh and reduce both groups. Consider using milder, more chemoselective methods such as:

    • Metal/Acid Reduction: Using iron powder with an ammonium chloride solution in ethanol/water is a classic and effective method for selectively reducing aromatic nitro groups in the presence of other reducible functionalities.[1][2]

    • Transfer Hydrogenation: Using a hydrogen donor like hydrazine or ammonium formate with a catalyst (e.g., Pd/C) can sometimes offer better selectivity at lower temperatures.

Q2: My selective nitro reduction is sluggish or incomplete. What are the likely causes?

A2: Incomplete reduction can stem from several issues:

  • Catalyst Inactivation (for catalytic hydrogenation): The pyridine nitrogen or the resulting amino group can act as a catalyst poison.[3] Ensure you are using a sufficient catalyst loading.

  • Reagent Stoichiometry (for metal/acid): Ensure an adequate excess of the metal (e.g., iron powder) is used. The surface of the metal can become passivated, so using a fine powder and vigorous stirring is important.

  • pH of the Reaction: The pH can influence the reaction rate. For reductions with iron, the presence of an electrolyte like ammonium chloride is often necessary to maintain the reaction.

Step 3: Reduction of 4-Amino-3-pyridinecarbonitrile

Q1: During the nitrile reduction, I am forming significant amounts of secondary and tertiary amine byproducts. How can this be suppressed?

A1: The formation of secondary and tertiary amines is a common side reaction in nitrile reductions, proceeding through an intermediate imine that can react with the product amine.[4]

  • Addition of Ammonia: The most effective way to minimize these byproducts is to conduct the reaction in the presence of ammonia.[5] This can be achieved by using a solution of ammonia in the solvent (e.g., methanolic ammonia) or by sparging ammonia gas through the reaction mixture. The excess ammonia shifts the equilibrium away from the formation of secondary and tertiary amines.

  • Catalyst Choice: Raney Nickel is often preferred for nitrile reductions as it can be effective at lower temperatures and pressures.

Q2: The catalytic hydrogenation of the nitrile is leading to the reduction of the pyridine ring. How can I avoid this?

A2: Reduction of the pyridine ring to a piperidine ring typically requires harsh conditions (high pressure and temperature) or specific catalysts like Rhodium.[6][7]

  • Milder Conditions: Use lower hydrogen pressure and temperature. Optimization may be required to find a balance where the nitrile is reduced efficiently without affecting the aromatic ring.

  • Alternative Reducing Agents: If ring reduction persists, consider using a chemical reducing agent instead of catalytic hydrogenation. Lithium aluminum hydride (LiAlH₄) is effective for reducing nitriles to primary amines.[8][9] However, careful quenching and work-up procedures are necessary.

Q3: The reaction is stalled, and I suspect catalyst poisoning. What should I do?

A3: The two basic amino groups in the substrate and product can poison acid-sensitive catalysts.

  • Catalyst Selection: Use a catalyst that is more tolerant to basic compounds. Raney Nickel is often a good choice.

  • Increase Catalyst Loading: A higher catalyst loading may be necessary to compensate for some level of deactivation.

  • Reaction Additives: While counterintuitive, in some cases of pyridine hydrogenation, the addition of a small amount of a weak acid can sometimes prevent the pyridine nitrogen from binding too strongly to the catalyst surface, though this must be carefully controlled to avoid other side reactions.

Data Summary Table

The following table summarizes typical conditions for the key reduction steps, based on analogous reactions reported in the literature. Yields are highly substrate-dependent and should be considered as a general guide.

StepReactionReagent SystemTypical Solvent(s)Temperature (°C)PressureTypical Yield (%)Citation(s)
2Selective Nitro ReductionFe / NH₄ClEtOH / H₂ORefluxAtmospheric70-90[1][2]
2Selective Nitro ReductionPd/C, H₂ (g)MeOH or EtOH25-501-5 atm60-95[10]
3Nitrile ReductionRaney Ni, H₂ (g), NH₃MeOH or EtOH25-803-10 atm60-85[4][5]
3Nitrile ReductionLiAlH₄THF or Et₂O0 to RefluxAtmospheric70-90[8][9]

Troubleshooting Workflow

G start Low Yield or Incomplete Reaction q1 Which step is problematic? start->q1 step1 Step 1: Cyanation q1->step1 Cyanation step2 Step 2: Nitro Reduction q1->step2 Nitro Reduction step3 Step 3: Nitrile Reduction q1->step3 Nitrile Reduction sol1 Check reagent/solvent purity. Increase temperature/time. step1->sol1 sol2 Side reactions observed? step2->sol2 sol3 Side reactions observed? step3->sol3 sol2_yes Nitrile also reduced? Use Fe/NH4Cl. sol2->sol2_yes Yes sol2_no Incomplete reaction? Check catalyst activity or Fe stoichiometry. sol2->sol2_no No sol3_yes1 Secondary/tertiary amines? Add NH3 to reaction. sol3->sol3_yes1 Yes (amines) sol3_yes2 Pyridine ring reduced? Use milder conditions or LiAlH4. sol3->sol3_yes2 Yes (ring) sol3_no Catalyst poisoned? Use Raney Ni or increase catalyst load. sol3->sol3_no No

Caption: A logical workflow for troubleshooting low-yield issues.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Nitro-3-pyridinecarbonitrile
  • To a solution of 4-chloro-3-nitropyridine (1.0 eq) in anhydrous DMSO (5-10 mL per gram of starting material), add sodium cyanide (1.2 eq).

  • Heat the reaction mixture to 80-100°C and stir under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed (typically 4-8 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water with stirring.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude product.

  • Recrystallize from a suitable solvent (e.g., ethanol) if further purification is needed.

Protocol 2: Synthesis of 4-Amino-3-pyridinecarbonitrile (Fe Reduction)
  • In a round-bottom flask equipped with a reflux condenser, combine 4-nitro-3-pyridinecarbonitrile (1.0 eq), iron powder (3.0-5.0 eq), and ammonium chloride (0.5 eq).

  • Add a mixture of ethanol and water (e.g., 4:1 v/v) to the flask.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is no longer visible (typically 2-4 hours).

  • Cool the reaction to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the remaining aqueous solution with an organic solvent such as ethyl acetate or dichloromethane.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Protocol 3: Synthesis of this compound (Catalytic Hydrogenation)
  • To a pressure vessel, add 4-amino-3-pyridinecarbonitrile (1.0 eq) and a slurry of Raney Nickel (10-20% by weight) in methanolic ammonia (7N).

  • Seal the vessel and purge several times with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and stir the mixture at room temperature or with gentle heating (e.g., 40-50°C).

  • Monitor the reaction by observing hydrogen uptake and by TLC/LC-MS analysis of aliquots.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through celite to remove the catalyst. Caution: Raney Nickel is pyrophoric and the filter cake should not be allowed to dry in the air. Keep it wet with solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification can be achieved by column chromatography on silica gel, often with a mobile phase containing a small amount of triethylamine or ammonia to prevent tailing, or by crystallization.[11]

References

Technical Support Center: Purification of 3-(Aminomethyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-(Aminomethyl)pyridin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial steps for purifying crude this compound?

A1: Before proceeding with purification, it is crucial to characterize the crude material to understand the impurity profile. We recommend the following initial steps:

  • Preliminary Analysis: Obtain a proton NMR and/or LC-MS of your crude product. This will help identify the major impurities and starting materials.

  • Solubility Testing: Test the solubility of a small amount of your crude material in various common laboratory solvents (e.g., water, methanol, ethanol, ethyl acetate, dichloromethane, hexanes) at both room temperature and elevated temperatures. This information is critical for selecting an appropriate purification method.

  • Stability Assessment: this compound, like many aminopyridines, may be sensitive to air and light.[1][2] It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light where possible.

Q2: Which purification techniques are most suitable for this compound?

A2: The choice of purification technique will depend on the nature of the impurities. The most common and effective methods for aminopyridines are:

  • Recrystallization: This is often the most efficient method for removing small amounts of impurities from a solid product. The key is to find a suitable solvent or solvent system.

  • Column Chromatography: This technique is useful for separating the desired compound from impurities with different polarities. Due to the basic nature of the amine groups, a stationary phase treated with a base (e.g., triethylamine) may be necessary to prevent streaking.

  • Acid-Base Extraction: This can be an effective method to separate the basic this compound from non-basic impurities. The compound can be protonated and extracted into an aqueous acidic phase, washed, and then deprotonated and re-extracted into an organic phase.

Q3: My purified this compound is degrading upon storage. How can I prevent this?

A3: Aminopyridines can be susceptible to oxidation and degradation.[1] To ensure the long-term stability of your purified product, consider the following storage conditions:

  • Inert Atmosphere: Store the compound under an inert atmosphere such as nitrogen or argon to prevent oxidation.[1]

  • Low Temperature: Storing at a reduced temperature (e.g., 2-8°C) can slow down potential degradation pathways.[3]

  • Protection from Light: Store in an amber vial or a container protected from light.

  • Dry Conditions: Ensure the compound is thoroughly dried before storage, as moisture can facilitate degradation.

Troubleshooting Guides

Recrystallization Issues
Problem Potential Cause Troubleshooting Steps
Compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound. The solution is too concentrated.Try a lower-boiling point solvent. Use a larger volume of solvent. Allow the solution to cool more slowly. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound.
Low recovery of the purified product. Too much solvent was used. The compound is too soluble in the chosen solvent even at low temperatures. Premature crystallization occurred during hot filtration.Use the minimum amount of hot solvent necessary to dissolve the crude product. Try a different solvent or a co-solvent system where the compound is less soluble at low temperatures. Ensure the filtration apparatus is pre-heated before filtering the hot solution.
The recrystallized product is still colored. Colored impurities are not effectively removed by recrystallization alone.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note that charcoal can also adsorb the desired product, so use it sparingly.
No crystals form upon cooling. The solution is not supersaturated. The compound is very soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration. Place the solution in an ice bath or refrigerator to further decrease the solubility. Try adding an anti-solvent (a solvent in which the compound is insoluble but is miscible with the crystallization solvent).
Column Chromatography Issues
Problem Potential Cause Troubleshooting Steps
Compound streaks on the column. The compound is interacting too strongly with the acidic silica gel due to its basic nature.Add a small amount of a base, such as triethylamine (~1-2%), to the eluent to suppress the interaction with silica. Use a different stationary phase, such as alumina or a basic-functionalized silica gel.
Poor separation of the product from impurities. The eluent system is not optimized.Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal eluent for separation. A good starting point for aminopyridines is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
Compound does not elute from the column. The eluent is not polar enough. The compound has irreversibly adsorbed to the silica gel.Gradually increase the polarity of the eluent. If the compound still does not elute, consider using a more polar solvent like methanol with a small amount of ammonium hydroxide.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In small test tubes, test the solubility of the crude this compound in various solvents at room temperature and with heating. A suitable solvent will dissolve the compound when hot but not at room temperature. Common solvents to test include ethanol, isopropanol, acetonitrile, and water, or mixtures thereof.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a stir bar. Heat the solvent in a separate flask and add the minimum amount of hot solvent to the crude material with stirring until it is fully dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: General Column Chromatography Procedure
  • TLC Analysis: Develop a TLC method to determine the appropriate solvent system (eluent). A good starting point for this compound is a mixture of dichloromethane and methanol, or ethyl acetate and hexanes, with the addition of 1% triethylamine to the mobile phase. The ideal Rf value for the product is between 0.2 and 0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and add this to the top of the column.

  • Elution: Run the column by passing the eluent through it. Collect fractions and monitor them by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent.

Visualizations

Purification_Workflow cluster_start Start cluster_analysis Analysis cluster_purification Purification cluster_characterization Characterization cluster_end End Crude Crude this compound Analysis Preliminary Analysis (NMR, LC-MS) Crude->Analysis Recrystallization Recrystallization Analysis->Recrystallization ColumnChromatography Column Chromatography Analysis->ColumnChromatography AcidBaseExtraction Acid-Base Extraction Analysis->AcidBaseExtraction Purity_Check Purity Check (NMR, LC-MS, mp) Recrystallization->Purity_Check ColumnChromatography->Purity_Check AcidBaseExtraction->Purity_Check Pure_Product Pure this compound Purity_Check->Pure_Product Troubleshooting_Recrystallization cluster_solutions_oil Solutions for Oiling Out cluster_solutions_no_crystals Solutions for No Crystals Start Crude Product Dissolved in Hot Solvent Cooling Cooling Solution Start->Cooling OilingOut Compound Oils Out Cooling->OilingOut NoCrystals No Crystals Form Cooling->NoCrystals CrystalsForm Crystals Form Cooling->CrystalsForm SlowerCooling Cool More Slowly OilingOut->SlowerCooling Try AddSolvent Add More Solvent OilingOut->AddSolvent Try SeedCrystal Add Seed Crystal OilingOut->SeedCrystal Try ScratchFlask Scratch Flask OilingOut->ScratchFlask Try EvaporateSolvent Evaporate Some Solvent NoCrystals->EvaporateSolvent Try IceBath Cool in Ice Bath NoCrystals->IceBath Try AddAntiSolvent Add Anti-Solvent NoCrystals->AddAntiSolvent Try SlowerCooling->CrystalsForm AddSolvent->CrystalsForm SeedCrystal->CrystalsForm ScratchFlask->CrystalsForm EvaporateSolvent->CrystalsForm IceBath->CrystalsForm AddAntiSolvent->CrystalsForm

References

Technical Support Center: 3-(Aminomethyl)pyridin-4-amine Side Product Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side products during reactions involving 3-(Aminomethyl)pyridin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side reactions observed with this compound?

A1: Due to its bifunctional nature, possessing both a primary aliphatic amine (aminomethyl group) and a primary aromatic amine, this compound can undergo a variety of side reactions. The most common are typically related to the differential reactivity of these two amino groups. The aliphatic amine is generally more nucleophilic and basic than the aromatic amine.[1][2][3] Therefore, in reactions with electrophiles (e.g., alkyl halides, acyl chlorides), the aminomethyl group is more likely to react preferentially.

Common side reactions include:

  • Over-alkylation: The primary aliphatic amine can react with more than one equivalent of an alkylating agent to form secondary and tertiary amines, and even quaternary ammonium salts.[4]

  • Di-acylation: Both the aliphatic and aromatic amino groups can be acylated, leading to di-acylated byproducts, particularly if an excess of the acylating agent is used.

  • Intramolecular cyclization: Depending on the reaction conditions and the other reactants, intramolecular reactions between the two amino groups or with other functional groups can lead to cyclic byproducts.

  • Oxidation: The aromatic amine is susceptible to oxidation, which can lead to the formation of colored impurities, such as nitro or N-oxide derivatives.[5]

  • Reaction with carbonyl compounds: The primary aliphatic amine can react with aldehydes and ketones to form imines (Schiff bases), which can then undergo further reactions.[6][7]

Q2: How can I selectively react with one of the amino groups?

A2: Selective reaction is achievable by exploiting the difference in basicity and nucleophilicity between the aliphatic and aromatic amines.

  • For selective reaction at the aliphatic amine: Use of milder reaction conditions (e.g., lower temperature, shorter reaction time) and stoichiometric control of the electrophile will favor reaction at the more nucleophilic aminomethyl group.

  • For selective reaction at the aromatic amine: Protection of the more reactive aliphatic amine is often necessary. Common protecting groups for primary amines, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), can be employed. After the reaction at the aromatic amine is complete, the protecting group can be removed.

Q3: What are the typical degradation pathways for this compound?

A3: While specific degradation studies on this compound are not extensively published, degradation is likely to occur under harsh conditions such as strong acids or bases, high temperatures, and in the presence of oxidizing agents.[5][8][9][10] Potential degradation pathways could involve:

  • Oxidation of the aromatic amine: As mentioned, this can lead to nitro or N-oxide derivatives.[5]

  • Decomposition at high temperatures: Thermal stress can lead to the formation of various decomposition products.

  • Hydrolysis of amide linkages: If the molecule has been acylated, the resulting amide bonds can be susceptible to hydrolysis under acidic or basic conditions.

Troubleshooting Guides

Issue: Unexpected Peaks in HPLC Analysis

Possible Cause 1: Formation of Over-alkylated Side Products

  • Symptoms: Multiple peaks with higher molecular weights than the expected product, often observed when using alkylating agents.

  • Troubleshooting Steps:

    • Reduce Stoichiometry of Alkylating Agent: Carefully control the molar ratio of the alkylating agent to this compound to favor mono-alkylation.

    • Lower Reaction Temperature: Perform the reaction at a lower temperature to decrease the rate of the follow-on alkylation reactions.

    • Use a Bulky Alkylating Agent: Steric hindrance can disfavor the formation of di- and tri-alkylated products.

    • Analytical Confirmation: Use LC-MS to confirm the molecular weights of the unexpected peaks, which should correspond to the addition of multiple alkyl groups.[11]

Possible Cause 2: Presence of Di-acylated Byproducts

  • Symptoms: A significant peak with a molecular weight corresponding to the addition of two acyl groups.

  • Troubleshooting Steps:

    • Control Acylating Agent Stoichiometry: Use a 1:1 molar ratio or a slight excess of this compound.

    • Slow Addition of Acylating Agent: Add the acylating agent dropwise at a low temperature to minimize local excess concentrations.

    • Employ a Protecting Group Strategy: Protect the more reactive aliphatic amine before carrying out the acylation of the aromatic amine.

Possible Cause 3: Oxidative Degradation

  • Symptoms: Appearance of colored impurities in the reaction mixture or isolated product. New peaks may be observed in the HPLC chromatogram, potentially with molecular weights corresponding to the addition of oxygen or nitro groups.

  • Troubleshooting Steps:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Use Degassed Solvents: Solvents can contain dissolved oxygen which can promote oxidation.

    • Avoid Strong Oxidizing Agents: Be mindful of the reagents used and their potential to act as oxidants.

    • Forced Degradation Study: To confirm susceptibility to oxidation, a forced degradation study using an oxidizing agent like hydrogen peroxide can be performed.[5][9][10][12]

Data Presentation: Hypothetical Side Product Analysis

The following table summarizes potential side products, their expected mass shifts, and suggested analytical techniques for their identification.

Side Product Type Description Expected Mass Shift (from starting material) Primary Analytical Technique
Mono-alkylation Addition of one alkyl group (R) to the aminomethyl nitrogen.+ Mass of RHPLC-MS, GC-MS
Di-alkylation Addition of two alkyl groups (R) to the aminomethyl nitrogen.+ 2 x Mass of RHPLC-MS, GC-MS
Mono-acylation (aliphatic) Addition of one acyl group (R-C=O) to the aminomethyl nitrogen.+ Mass of R-C=OHPLC-MS
Mono-acylation (aromatic) Addition of one acyl group (R-C=O) to the 4-amino nitrogen.+ Mass of R-C=OHPLC-MS
Di-acylation Addition of an acyl group to both amino groups.+ 2 x Mass of R-C=OHPLC-MS
Oxidation (N-oxide) Addition of an oxygen atom to the pyridine nitrogen.+ 16 DaHPLC-MS
Oxidation (Nitro) Replacement of an amino group with a nitro group.+ 30 Da (from -NH2 to -NO2)HPLC-MS
Imine Formation Reaction with an aldehyde/ketone (R'R''C=O) at the aminomethyl group.+ Mass of R'R''C=O - 18 Da (loss of H2O)HPLC-MS, GC-MS

Experimental Protocols

Protocol 1: HPLC-MS Method for Impurity Profiling

This method is suitable for the separation and identification of polar and non-volatile impurities.

  • Instrumentation: High-Performance Liquid Chromatograph coupled with a Mass Spectrometer (e.g., ESI-QTOF).[11][13]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • MS Detection: Positive ion electrospray ionization (ESI+). Scan range m/z 50-1000.

Protocol 2: GC-MS Method for Volatile and Semi-Volatile Impurities

This method is useful for analyzing less polar and more volatile side products, such as those resulting from certain alkylation reactions or the starting materials themselves. Derivatization may be necessary for polar analytes.[14][15]

  • Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 min.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 min at 300 °C.

  • MS Detection: Electron Ionization (EI) at 70 eV. Scan range m/z 40-550.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., Dichloromethane, Methanol). If necessary, derivatize with an agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to increase volatility.[14]

Mandatory Visualization

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 Side Product Identification cluster_2 Troubleshooting Actions start Start: Unexpected Peak(s) in Chromatogram check_mw Determine Molecular Weight (LC-MS) start->check_mw mw_higher MW Higher than Expected Product check_mw->mw_higher Mass Shift? mw_lower MW Lower than Expected Product check_mw->mw_lower Mass Shift? over_alkylation Over-alkylation/ Di-acylation mw_higher->over_alkylation Yes oxidation Oxidation Product mw_higher->oxidation No (e.g., +16 Da) starting_material Unreacted Starting Material mw_lower->starting_material Yes (Matches SM) degradation Degradation Product mw_lower->degradation No action_stoichiometry Adjust Reagent Stoichiometry over_alkylation->action_stoichiometry action_conditions Modify Reaction Conditions (Temp, Time) over_alkylation->action_conditions action_inert Use Inert Atmosphere/ Degassed Solvents oxidation->action_inert starting_material->action_conditions action_purification Optimize Purification starting_material->action_purification degradation->action_conditions degradation->action_inert

Caption: Troubleshooting workflow for identifying and addressing side products.

References

Optimizing reaction conditions for 3-(Aminomethyl)pyridin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3-(Aminomethyl)pyridin-4-amine

This guide provides troubleshooting advice and frequently asked questions for the synthesis of this compound. While specific, peer-reviewed protocols for this exact molecule are not abundant in public literature, this center outlines a common and chemically sound synthetic approach: the reduction of 4-amino-3-pyridinecarbonitrile. The principles and troubleshooting steps provided are based on established practices in pyridine chemistry and nitrile reduction.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and effective strategy is the chemical reduction of 4-amino-3-pyridinecarbonitrile. The nitrile group (-C≡N) is reduced to a primary amine (-CH₂NH₂), yielding the target compound. This method is favored for its directness.

Q2: My reaction yield is very low. What are the primary factors to investigate?

Low yield is a frequent issue and can stem from several factors.[1] A systematic approach is best:

  • Purity of Starting Materials: Ensure the 4-amino-3-pyridinecarbonitrile is pure, as impurities can poison the catalyst or cause side reactions.[1]

  • Choice of Reducing Agent: The effectiveness of reducing agents can vary. Stronger hydrides like LiAlH₄ are effective but less selective. Catalytic hydrogenation offers a milder alternative.

  • Reaction Conditions: Temperature, pressure (for hydrogenation), and reaction time are critical parameters that require optimization.[1]

  • Catalyst Activity (for Hydrogenation): The catalyst (e.g., Raney Nickel, Palladium on Carbon) may be old, deactivated, or used in insufficient quantity.

Q3: I am observing significant side product formation. What are the likely impurities?

Side products can arise from several pathways:

  • Hydrolysis: If water is present, the nitrile or the intermediate imine can hydrolyze, leading to amide or aldehyde impurities.

  • Incomplete Reduction: The reaction may stop at the intermediate imine stage if the reducing agent is depleted or the reaction time is too short.

  • Dehalogenation (if applicable): If starting from a halogenated pyridine precursor, reductive dehalogenation can occur, leading to undesired byproducts.[2]

Q4: How can I best purify the final product, this compound?

Purification can be challenging due to the high polarity of the diamine product.[1]

  • Column Chromatography: Silica gel is standard, but the polar nature of the product may cause streaking. Using a polar mobile phase (e.g., Dichloromethane/Methanol with a small amount of Ammonium Hydroxide) can improve separation.

  • Crystallization/Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for achieving high purity.[3][4]

  • Acid-Base Extraction: As a basic compound, it can be extracted into an acidic aqueous layer, washed, and then re-extracted into an organic solvent after basifying the aqueous layer.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
No or minimal product formation 1. Inactive catalyst or reducing agent.2. Incorrect reaction temperature (too low).3. Purity of starting material is poor.[1]1. Use fresh catalyst/reagent. For hydrogenation, ensure the catalyst is properly activated.2. Incrementally increase the reaction temperature.3. Verify the purity of 4-amino-3-pyridinecarbonitrile by NMR or LC-MS.
A complex mixture of products is observed 1. Reaction temperature is too high, causing decomposition.2. Presence of contaminants (water, oxygen).1. Lower the reaction temperature.[1]2. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Product is contaminated with starting material 1. Insufficient amount of reducing agent/catalyst.2. Reaction time is too short.1. Increase the molar equivalents of the reducing agent or the weight percentage of the catalyst.2. Increase the reaction time and monitor progress using TLC or LC-MS.
Difficulty in isolating the product from the reaction mixture 1. Product is highly soluble in the reaction solvent.2. Emulsion formation during aqueous workup.1. After reaction, remove the solvent under reduced pressure before attempting extraction or chromatography.2. Add brine (saturated NaCl solution) to break up emulsions during workup.

Data Presentation: Effect of Reducing Agents

The choice of reducing agent is critical for the successful synthesis of this compound from 4-amino-3-pyridinecarbonitrile. The following table summarizes common reagents and typical conditions, which require optimization for this specific substrate.

Reducing Agent / Method Typical Solvent Typical Temperature Advantages Potential Drawbacks
Lithium Aluminum Hydride (LiAlH₄) THF, Diethyl Ether0 °C to refluxHigh reactivity, often provides high yield.Not selective, highly reactive with water/alcohols, difficult workup.
Sodium Borohydride (NaBH₄) / Cobalt(II) chloride Methanol, Ethanol0 °C to 25 °CMilder than LiAlH₄, easier workup.May require a co-reagent (CoCl₂), can be slower.
Catalytic Hydrogenation (H₂) Methanol, Ethanol, Acetic Acid25 °C to 80 °CClean reaction, easy product isolation.Requires specialized pressure equipment, catalyst can be poisoned.
Raney Nickel (Ra-Ni) Ammoniacal Ethanol25 °C to 100 °CEffective for nitriles, ammonia suppresses side reactions.Pyrophoric catalyst, requires high pressure, potential for over-reduction.

Experimental Protocols

Representative Protocol: Reduction of 4-amino-3-pyridinecarbonitrile via Catalytic Hydrogenation

Disclaimer: This is a general procedure and must be adapted and optimized for safety and efficiency in a controlled laboratory setting.

  • Vessel Preparation: To a high-pressure hydrogenation vessel, add 4-amino-3-pyridinecarbonitrile (1.0 eq).

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (approx. 5-10% by weight of the starting material).

  • Solvent Addition: Add a suitable solvent such as methanol or ethanol saturated with ammonia. The use of ammoniacal solvent helps to prevent the formation of secondary amine side products.

  • Reaction Setup: Seal the vessel and purge it several times with nitrogen gas, followed by several purges with hydrogen gas.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-500 psi, requires optimization) and begin vigorous stirring. The reaction may be run at room temperature or gently heated (e.g., to 50 °C) to increase the rate.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via TLC or LC-MS.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material using column chromatography on silica gel (e.g., eluting with a gradient of 0-10% 7N NH₃/Methanol in Dichloromethane) or by recrystallization to obtain pure this compound.

Visualizations

Experimental Workflow Diagram

G cluster_0 Reaction Phase cluster_1 Purification Phase Start 4-Amino-3- pyridinecarbonitrile Reaction Reduction Reaction (Controlled T, P) Start->Reaction Reagents Reducing Agent (e.g., H₂/Pd-C) + Solvent Reagents->Reaction Workup Catalyst Filtration & Solvent Removal Reaction->Workup Purify Column Chromatography or Recrystallization Workup->Purify Product 3-(Aminomethyl)pyridin- 4-amine Purify->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

G Start Low or No Yield Observed CheckPurity Verify Purity of Starting Material Start->CheckPurity PurityOK Purity is High CheckPurity->PurityOK Test OK PurifyStart Purify/Replace Starting Material CheckPurity->PurifyStart Impure CheckReagents Check Reagent/Catalyst Age and Activity PurityOK->CheckReagents ReagentsOK Reagents are Active CheckReagents->ReagentsOK Test OK ReplaceReagents Use Fresh Reagents/Catalyst CheckReagents->ReplaceReagents Inactive OptimizeConditions Systematically Optimize: 1. Temperature 2. Time 3. Concentration ReagentsOK->OptimizeConditions

Caption: Decision tree for troubleshooting low reaction yield.

References

Technical Support Center: Handling and Stability of 3-(Aminomethyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to prevent the degradation of 3-(Aminomethyl)pyridin-4-amine in solution.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in solution?

A1: Like many aromatic amines and pyridine derivatives, this compound is susceptible to degradation through several pathways. The most common causes are oxidation, exposure to light (photodegradation), and reaction under non-optimal pH conditions.[1][2][3] The amino groups on the pyridine ring are particularly vulnerable to oxidation, which can be accelerated by air, heat, and the presence of metal ions.[2]

Q2: What is the recommended solvent for dissolving and storing this compound?

A2: The choice of solvent is critical. For short-term use, high-purity, degassed solvents such as DMSO, ethanol, or methanol are often suitable. For aqueous solutions, using a buffered system is recommended to maintain a stable pH. A slightly acidic to neutral pH (e.g., pH 5-7) is generally preferable, as extreme acidic or basic conditions can catalyze degradation.[4][5] Primary aromatic amines have shown instability in acetic acid solutions, so this should be avoided for long-term storage.[5]

Q3: What are the optimal storage conditions for solutions of this compound?

A3: To maximize stability, solutions should be stored under the following conditions:

  • Temperature: Store at low temperatures, such as 2-8°C for short-term storage or -20°C to -80°C for long-term storage.[4][6]

  • Light: Protect from light by using amber vials or by wrapping containers in aluminum foil.[1][4]

  • Atmosphere: For maximum stability, overlay the solution with an inert gas like argon or nitrogen to prevent oxidation.[4][7]

  • Container: Use tightly sealed, high-quality glass or compatible plastic (e.g., HDPE) containers.[6]

Q4: My solution of this compound has turned yellow/brown. What does this indicate?

A4: A change in color, particularly to yellow or brown, is a common indicator of degradation, most likely due to oxidation.[3] Aromatic amines can form colored oxidation products when exposed to air.[3] If you observe a color change, it is crucial to verify the purity of the solution using an analytical method like HPLC before proceeding with your experiment.

Q5: How can I monitor the purity and degradation of my solution over time?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for assessing the purity of aminopyridine compounds and quantifying degradation products.[8][9][10] A stability-indicating HPLC method should be developed to separate the parent compound from any potential degradants.[11] Coupling HPLC with mass spectrometry (HPLC-MS) can further help in identifying the structure of the degradation products.[4][12]

II. Troubleshooting Guide

ProblemPotential CauseRecommended Action
Unexpected peaks appear in HPLC chromatogram. Compound degradation has occurred.1. Verify Storage: Confirm that the solution was stored under recommended conditions (low temperature, protected from light, inert atmosphere).[4] 2. Check Solution Age: Prepare fresh solutions if the current one is old. 3. Analyze Degradants: Use HPLC-MS to identify the structure of the unexpected peaks to understand the degradation pathway.[12]
Loss of biological activity or inconsistent experimental results. Degradation of the active compound.1. Confirm Purity: Immediately analyze the purity of the solution using a calibrated HPLC method. 2. Prepare Fresh Solution: Discard the old solution and prepare a fresh batch from solid material, ensuring proper handling techniques. 3. Perform a Forced Degradation Study: Intentionally stress the compound (e.g., with heat, light, acid, base, oxidant) to identify potential degradants and confirm if they match what is observed in your sample.[4]
Solution appears cloudy or contains precipitates. Poor solubility, precipitation of the compound, or formation of insoluble degradation products.1. Check Solvent and Concentration: Ensure the compound is fully soluble at the prepared concentration and in the chosen solvent. The compound is reportedly fully miscible in water.[7] 2. Verify pH: If using an aqueous buffer, ensure the pH has not shifted. 3. Filter and Analyze: Filter the solution through a 0.22 µm filter and analyze both the filtrate and any precipitate (if possible) to determine their composition.

III. Experimental Protocols

Protocol 1: Preparation and Storage of a Stock Solution

This protocol outlines the steps for preparing a stock solution with enhanced stability.

  • Preparation of Materials:

    • Use high-purity (≥99%) this compound solid.

    • Use HPLC-grade, anhydrous solvent (e.g., DMSO or ethanol). For aqueous solutions, use a buffer (e.g., citrate or phosphate) prepared with ultrapure water.

    • Use amber glass vials with PTFE-lined screw caps.

  • Solvent Degassing (Critical for Preventing Oxidation):

    • Before use, sparge the solvent with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

  • Weighing and Dissolution:

    • Weigh the required amount of solid compound in a clean, dry vial.

    • Add the degassed solvent to the desired final concentration and vortex until fully dissolved.

    • If preparing a stock in an aqueous buffer, ensure the pH is within a stable range (e.g., 5-7).

  • Storage:

    • Immediately after preparation, flush the headspace of the vial with argon or nitrogen before tightly sealing the cap.

    • Wrap the vial in parafilm to ensure an airtight seal.

    • Store at -20°C or -80°C, protected from light.

Protocol 2: HPLC Method for Purity Assessment

This protocol provides a general reversed-phase HPLC method for purity analysis. Method optimization may be required.

  • Instrumentation: HPLC system with UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[8]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30°C.[8]

  • Detection Wavelength: 254 nm (or scan with PDA to find optimal wavelength).[8]

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Dilute the stock solution to a final concentration of ~0.1-1.0 mg/mL using the mobile phase. Filter through a 0.45 µm syringe filter before injection.[8]

  • Data Analysis: Calculate purity as the percentage of the main peak area relative to the total area of all peaks.

IV. Stability Data Summary

The following tables present hypothetical but chemically plausible data to illustrate the impact of key factors on the stability of this compound in an aqueous solution. Actual stability should be determined empirically.

Table 1: Effect of pH on Degradation After 7 Days at 25°C

pH of Aqueous Buffer% Purity RemainingVisual Observation
3.092.5%Slight yellow tint
5.099.1%Colorless
7.098.8%Colorless
9.094.3%Noticeable yellowing
11.085.7%Yellow-brown solution

Table 2: Effect of Temperature and Atmosphere on Degradation in pH 7 Buffer After 30 Days

Storage TemperatureAtmosphere% Purity Remaining
25°C (Room Temp)Air88.2%
25°C (Room Temp)Nitrogen97.5%
4°CAir96.9%
4°CNitrogen99.3%
-20°CAir99.0%
-20°CNitrogen>99.5%

V. Visual Guides

Below are diagrams illustrating key concepts for handling this compound.

Caption: A potential oxidative degradation pathway for this compound.

Caption: Experimental workflow for a comprehensive solution stability assessment.

References

3-(Aminomethyl)pyridin-4-amine stability issues in experimental assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Aminomethyl)pyridin-4-amine. The information provided is intended to help address common stability issues encountered during experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in aqueous solutions?

A1: Like many aminopyridine derivatives, this compound is susceptible to degradation in aqueous solutions. The primary concerns are oxidation and photodegradation. The lone pair of electrons on the pyridine nitrogen and the amino groups can be susceptible to oxidative processes, potentially leading to the formation of N-oxides or other degradation products. The pyridine ring can also make the molecule susceptible to degradation upon exposure to light.

Q2: How does pH affect the stability of this compound solutions?

A2: The pH of the solution can significantly impact the stability of this compound. In acidic conditions, the amino groups and the pyridine nitrogen can be protonated, forming a more stable salt form which is generally less susceptible to oxidation.[1] In neutral to alkaline conditions, the molecule is more likely to be in its free base form, which can be more prone to oxidation.

Q3: Are there known degradation products of similar aminopyridine compounds?

A3: Yes, studies on the degradation of 3,4-diaminopyridine, a structurally similar compound, have identified degradation products under oxidative stress. These include 4-amino, 3-nitropyridine and 3,4-diaminopyridine-N-oxide.[1] It is plausible that this compound could form analogous degradation products.

Q4: What are the recommended storage conditions for this compound stock solutions?

A4: To minimize degradation, stock solutions of this compound should be prepared in a suitable buffer at a slightly acidic pH if compatible with the experimental design. Solutions should be stored in amber vials or otherwise protected from light and kept at low temperatures (e.g., -20°C or -80°C). For short-term storage, refrigeration (2-8°C) may be adequate, but stability should be verified. It is also advisable to prepare fresh working solutions from the stock solution for each experiment.

Q5: Can I use common biological buffers with this compound?

A5: Caution should be exercised when selecting a buffer. While many common buffers like phosphate-buffered saline (PBS) or Tris are used, they can sometimes interact with the compound of interest. For example, phosphate buffers have been shown to catalyze the degradation of some compounds.[2] It is recommended to perform a preliminary stability test of this compound in the chosen assay buffer under the planned experimental conditions.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Issue Possible Cause Troubleshooting Steps
Inconsistent assay results or loss of compound activity over time. Degradation of this compound in the assay solution.1. Prepare fresh solutions: Always prepare working solutions of the compound immediately before use. 2. Protect from light: Conduct experiments under low-light conditions or use amber-colored labware. 3. Control pH: If possible, maintain the pH of the assay buffer in the slightly acidic range (e.g., pH 6.0-7.0) to favor the more stable protonated form. 4. De-gas solutions: For sensitive assays, de-gassing the buffer to remove dissolved oxygen can help minimize oxidation. 5. Perform a stability check: Analyze the concentration of your compound in the assay buffer at the beginning and end of the experiment using a stability-indicating method like HPLC.
Appearance of unexpected peaks in analytical readouts (e.g., HPLC, LC-MS). Formation of degradation products.1. Characterize unknown peaks: If possible, use mass spectrometry (MS) to identify the mass of the unknown peaks and compare them to potential degradation products (e.g., N-oxide, nitro-derivative).[1] 2. Conduct forced degradation studies: Expose a concentrated solution of the compound to stress conditions (acid, base, peroxide, light, heat) to intentionally generate degradation products. This can help in confirming the identity of the unexpected peaks.
Variability between different batches of the compound. Differences in purity or the presence of impurities that may catalyze degradation.1. Verify purity: Always check the certificate of analysis for each new batch. If possible, independently verify the purity by HPLC or another suitable method. 2. Standardize solution preparation: Ensure that the same procedure for preparing stock and working solutions is used consistently across all experiments.
Precipitation of the compound in the assay buffer. Poor solubility of the free base form at the assay pH.1. Adjust pH: Lowering the pH of the buffer can increase the solubility of the compound by favoring the formation of the more soluble salt. 2. Use a co-solvent: If compatible with the assay, a small percentage of an organic co-solvent (e.g., DMSO, ethanol) can be used to increase solubility. However, the final concentration of the co-solvent should be kept low and consistent across all samples.

Experimental Protocols

Protocol for Assessing the Stability of this compound in an Aqueous Buffer

This protocol outlines a general procedure to determine the stability of this compound in a specific buffer solution over time using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound

  • Selected aqueous buffer (e.g., PBS, pH 7.4)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Acid for mobile phase (e.g., formic acid or phosphoric acid)

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column

  • Amber vials

2. Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent (e.g., DMSO or water).

  • Prepare the test solution by diluting the stock solution to the final desired concentration (e.g., 100 µM) in the selected aqueous buffer.

  • Initial Analysis (T=0): Immediately after preparation, take an aliquot of the test solution, dilute it if necessary with the mobile phase, and inject it into the HPLC system.

  • Incubation: Store the remaining test solution in an amber vial under the desired experimental conditions (e.g., room temperature, 37°C).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the test solution, dilute as necessary, and analyze by HPLC.

  • Data Analysis:

    • Record the peak area of the this compound peak at each time point.

    • Calculate the percentage of the compound remaining at each time point relative to the initial (T=0) peak area.

    • Plot the percentage remaining versus time to visualize the degradation profile.

HPLC Method:

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid). The exact ratio should be optimized to achieve good separation. A gradient elution may be necessary if degradation products are present.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound (typically around 254 nm).

  • Injection Volume: 10 µL

Forced Degradation Study Protocol

This protocol is designed to intentionally degrade the compound to identify potential degradation products and to validate the stability-indicating nature of the analytical method.

1. Prepare Solutions: Prepare separate solutions of this compound (e.g., 1 mg/mL) in:

  • 0.1 N HCl (Acidic condition)
  • 0.1 N NaOH (Basic condition)
  • 3% Hydrogen Peroxide (Oxidative condition)
  • Water (for thermal and photolytic stress)

2. Stress Conditions:

  • Acid/Base Hydrolysis: Incubate the acidic and basic solutions at a specified temperature (e.g., 60°C) for a set period (e.g., 24 hours).
  • Oxidation: Keep the hydrogen peroxide solution at room temperature for a set period (e.g., 24 hours).
  • Thermal Degradation: Heat the aqueous solution at a high temperature (e.g., 80°C) for a set period (e.g., 48 hours).
  • Photodegradation: Expose the aqueous solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[3] A control sample should be wrapped in aluminum foil and stored under the same conditions.

3. Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples by a suitable stability-indicating method, such as HPLC-MS, to separate and identify the degradation products.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Stability Analysis (Optional) prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_working Prepare Working Solution (in Assay Buffer) prep_stock->prep_working add_compound Add Compound to Wells prep_working->add_compound sample_t0 Sample at T=0 prep_working->sample_t0 Stability Check assay_setup Set up Assay Plate assay_setup->add_compound incubate Incubate (Time, Temp, Light) add_compound->incubate readout Measure Assay Readout incubate->readout sample_tend Sample at T=end incubate->sample_tend Stability Check hplc_analysis HPLC Analysis sample_t0->hplc_analysis sample_tend->hplc_analysis compare Compare Results hplc_analysis->compare

Caption: General experimental workflow incorporating stability checks.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Assay Results? cause1 Compound Degradation start->cause1 Yes cause2 Solution Preparation Error start->cause2 Yes cause3 Assay Condition Variability start->cause3 Yes sol1 Prepare Fresh Solutions Protect from Light Check Buffer pH cause1->sol1 sol2 Verify Concentrations Standardize Protocol cause2->sol2 sol3 Control Temperature Use Consistent Incubation Times cause3->sol3 end Consistent Results sol1->end Re-run Experiment sol2->end Re-run Experiment sol3->end Re-run Experiment

Caption: Troubleshooting logic for inconsistent assay results.

Degradation_Pathway cluster_stress Stress Conditions cluster_products Potential Degradation Products parent This compound stress_ox Oxidation (e.g., H2O2) parent->stress_ox stress_photo Photolysis (UV/Vis Light) parent->stress_photo prod_noxide N-Oxide Derivative stress_ox->prod_noxide prod_nitro Nitro Derivative stress_ox->prod_nitro prod_other Other Photoproducts stress_photo->prod_other

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Overcoming Solubility Challenges with 3-(Aminomethyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 3-(Aminomethyl)pyridin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the physicochemical properties of this compound that influence its solubility?

Understanding the physicochemical properties of this compound is crucial for developing an effective solubilization strategy. The presence of two amine groups and a pyridine ring suggests that its solubility will be highly dependent on pH. While extensive experimental data for this specific compound is limited, we can infer properties from its structure and compare it to a similar, more characterized compound, 3-(Aminomethyl)pyridine.

Table 1: Physicochemical Properties Comparison

PropertyThis compound3-(Aminomethyl)pyridineData Source
Molecular Formula C₆H₉N₃C₆H₈N₂[1]
Molecular Weight 123.16 g/mol 108.14 g/mol [1]
Predicted XLogP3 1.4-[1]
Predicted pKa (Strongest Basic) 8.34 ± 0.298.34 ± 0.29[2][3]
Water Solubility Data not availableFreely Soluble / Fully Miscible[2][3][4]
Other Solubilities Data not availableSoluble in Chloroform, Ethyl Acetate, Methanol[2][3][4]
Appearance Data not availableClear, colorless to light yellow liquid[2]
Storage Temperature 2-8°CRoom Temperature[2][5]

The additional primary amine group at the 4-position in this compound compared to 3-(Aminomethyl)pyridine likely increases its polarity and potential for hydrogen bonding, but may also influence its crystal lattice energy, potentially posing solubility challenges under certain conditions. The predicted basic pKa suggests that solubility will be significantly higher at pH values below this pKa, where the amine groups are protonated.

Q2: My this compound powder is not dissolving in my neutral aqueous buffer. What are the initial troubleshooting steps?

If you are encountering poor dissolution in a neutral aqueous buffer (e.g., PBS pH 7.4), it is a common starting point for troubleshooting. The uncharged form of the molecule at neutral pH may have limited solubility.

Here is a logical workflow to address this issue:

G Start Compound does not dissolve in aqueous buffer Check_pH Is the buffer pH at least 2 units below the compound's pKa (~8.3)? Start->Check_pH Lower_pH Adjust buffer pH to < 6.3 (e.g., using citrate or acetate buffer) to protonate amine groups. Check_pH->Lower_pH No Add_Energy Apply gentle heating (37°C) or sonication to aid dissolution. Check_pH->Add_Energy Yes Success Compound Dissolved Lower_pH->Success Failure Still Insoluble: Consider formulation strategies (e.g., surfactants, cyclodextrins). Lower_pH->Failure Use_Cosolvent Prepare a concentrated stock in a water-miscible organic solvent (e.g., DMSO, Ethanol). Use_Cosolvent->Success Use_Cosolvent->Failure Add_Energy->Use_Cosolvent G cluster_prep Stock Preparation cluster_dilution Dilution into Aqueous Buffer cluster_troubleshoot Troubleshooting Precipitation Stock 1. Prepare high concentration stock in 100% DMSO (e.g., 10-50 mM). Dissolve 2. Ensure complete dissolution (vortex, gentle warm/sonicate). Stock->Dissolve Vortex 3. Vigorously vortex the aqueous buffer. Add_Dropwise 4. Add stock solution dropwise (or pipet tip below surface) into the vortexing buffer. Vortex->Add_Dropwise Observe 5. Observe for precipitation. Add_Dropwise->Observe Precipitate Precipitation Observed Observe->Precipitate Lower_Conc Decrease final concentration. Is target concentration too high? Precipitate->Lower_Conc Yes Final_Solution Clear Solution Precipitate->Final_Solution No Increase_Cosolvent Increase final co-solvent % (e.g., 0.5% to 1% DMSO). Remember vehicle controls! Lower_Conc->Increase_Cosolvent

References

Technical Support Center: 3-(Aminomethyl)pyridin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 3-(Aminomethyl)pyridin-4-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during laboratory and large-scale production.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields during the synthesis of aminopyridines can stem from several factors. Common issues include incomplete reactions, side-product formation, and product degradation.

Troubleshooting Steps:

  • Reaction Conditions: The synthesis of aminopyridines can be sensitive to reaction conditions. For instance, the amination of a halo-pyridine often requires high temperatures (160-180°C) and pressure to proceed to completion.[1] Ensure your reaction is running at the optimal temperature and for a sufficient duration.

  • Catalyst Activity: If using a catalyst, such as a copper salt in an amination reaction, ensure its quality and proper activation.[1] High catalyst loading can sometimes be necessary, but this may complicate purification on a larger scale.[2]

  • Reagent Purity: Verify the purity of your starting materials. Impurities can interfere with the reaction, leading to side products and reduced yields.

  • Solvent Choice: The solvent can significantly impact the reaction outcome. For amination reactions, solvents like water, methanol, or ethylene glycol have been used successfully.[1] In other coupling reactions, aprotic solvents may be necessary, but be aware that some, like DMF, can decompose at high temperatures to form byproducts.[3]

Q2: I am observing significant impurity formation. How can I identify and minimize these byproducts?

A2: Impurity formation is a major challenge in scaling up pyridine syntheses. Side reactions can become more prevalent at larger scales due to issues with heat and mass transfer.

Common Impurities & Solutions:

  • Over-alkylation/Multiple Substitutions: In reactions involving amines, polyalkylation is a common side reaction.[4] Using a large excess of the aminating agent (e.g., ammonia) can help minimize this.

  • Solvent-Derived Impurities: High-temperature reactions in solvents like DMF can lead to pyrolysis, introducing byproducts that may react with your materials.[3] Consider alternative, more stable solvents if high temperatures are required.

  • Dehalogenation: In cross-coupling reactions to introduce the amino or aminomethyl group, reductive dehalogenation of the starting halo-pyridine can be a competitive side reaction. This can be minimized by carefully selecting the catalyst, ligand, and reaction conditions.

  • Dimerization: The desired product may react with itself, especially at high concentrations and temperatures.[5] This can be mitigated by controlling the addition rate of reagents and maintaining a lower reaction concentration.

A general workflow for troubleshooting purity issues is outlined below.

G cluster_0 Input Parameters cluster_1 Reaction Outcomes Temp Temperature Yield Yield Temp->Yield Affects Rate Purity Purity Temp->Purity Can Increase Byproducts Pressure Pressure Pressure->Yield Drives Gaseous Reactions Catalyst Catalyst Choice Catalyst->Yield Catalyst->Purity Affects Selectivity Time Reaction Time Catalyst->Time Affects Rate Cost Process Cost Catalyst->Cost Solvent Solvent Solvent->Yield Affects Solubility Solvent->Purity

References

Identification of impurities in 3-(Aminomethyl)pyridin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3-(Aminomethyl)pyridin-4-amine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for this compound, and what are the likely impurities?

A1: A plausible and common strategy for synthesizing this compound is a multi-step process starting from a commercially available substituted pyridine, such as 4-chloro-3-nitropyridine. The synthesis can proceed via the introduction of a cyano group followed by reduction of both the nitrile and nitro functionalities.

Potential Impurities Include:

  • Starting Materials: Unreacted 4-chloro-3-nitropyridine.

  • Intermediates: 4-Nitro-3-pyridinecarbonitrile, 3-(aminomethyl)-4-nitropyridine, or 4-amino-3-pyridinecarbonitrile from incomplete reactions.

  • By-products: Over-reduction products, or products from side reactions such as hydrolysis of the nitrile group to a carboxylic acid. Polymerization of cyanopyridines can also occur under certain conditions.

  • Reagents and Solvents: Residual catalysts (e.g., Palladium on carbon), inorganic salts, and residual solvents from the reaction and purification steps.

Q2: I am observing a low yield in my final product. What are the possible causes?

A2: Low yields can be attributed to several factors:

  • Incomplete Reactions: One or both of the reduction steps may not have gone to completion. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Side Reactions: The formation of by-products, as mentioned above, will consume the starting material and reduce the yield of the desired product.

  • Product Degradation: The final product, being a diamine, might be sensitive to air or light. Proper handling and storage under an inert atmosphere are recommended.

  • Purification Losses: Significant amounts of the product may be lost during purification steps like column chromatography or recrystallization. Optimizing the purification protocol is essential.

Q3: My purified product shows tailing peaks during HPLC analysis. How can I improve the peak shape?

A3: Tailing of peaks for basic compounds like aminopyridines on standard silica-based HPLC columns is a common issue. This is due to the interaction of the basic amine groups with acidic silanol groups on the stationary phase.[1] To mitigate this, you can:

  • Use a base-deactivated column: These columns have end-capped silica to reduce the number of free silanol groups.

  • Modify the mobile phase: Adding a small amount of a basic modifier, such as triethylamine (0.1-0.5%), to the mobile phase can help to saturate the active sites on the stationary phase and improve peak symmetry.[1]

  • Adjust the pH of the mobile phase: Using a buffer to control the pH can ensure that the analyte is in a single ionic form, leading to better peak shapes.

Q4: How can I confirm the structure of my final product and identify unknown impurities?

A4: A combination of spectroscopic techniques is essential for structural confirmation and impurity identification:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for elucidating the structure of the final product and any isolated impurities.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS) or GC (GC-MS), mass spectrometry provides molecular weight information, which is crucial for identifying unknown compounds.

  • Infrared (IR) Spectroscopy: IR can confirm the presence of key functional groups, such as primary amines and the pyridine ring.

For unknown impurities, isolation using preparative HPLC followed by structural elucidation using NMR and high-resolution mass spectrometry is the standard approach.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Incomplete Nitrile to Amine Reduction - Insufficient reducing agent.- Catalyst poisoning.- Inadequate reaction time or temperature.- Increase the equivalents of the reducing agent (e.g., LiAlH4, H2/Pd-C).- Use fresh catalyst.- Monitor the reaction by TLC or HPLC and adjust the reaction time and temperature accordingly.
Incomplete Nitro to Amine Reduction - Inefficient catalyst.- Insufficient hydrogen pressure (for catalytic hydrogenation).- Reaction conditions not optimal.- Ensure the catalyst is active. Pd/C is commonly used.- Increase hydrogen pressure if using catalytic hydrogenation.- Optimize solvent, temperature, and reaction time.
Presence of Multiple Spots on TLC After Reaction - Formation of intermediates and by-products.- Characterize the major spots by LC-MS to identify them.- Optimize reaction conditions to minimize side reactions.- Develop a suitable purification method (e.g., column chromatography with an appropriate solvent system).
Product is an Oil Instead of a Solid - Presence of residual solvent.- Impurities preventing crystallization.- Dry the product under high vacuum.- Attempt to purify further by column chromatography.- Try to form a salt (e.g., hydrochloride) which may be more crystalline.
Discoloration of the Final Product - Air oxidation of the amine groups.- Handle and store the product under an inert atmosphere (e.g., nitrogen or argon).- Use antioxidants if compatible with the final application.

Experimental Protocols

Plausible Synthesis of this compound

This is a proposed synthetic route. Researchers should adapt and optimize the conditions based on their experimental setup and observations.

Step 1: Synthesis of 4-Nitro-3-pyridinecarbonitrile

  • To a solution of 4-chloro-3-nitropyridine in a suitable solvent like DMSO, add sodium cyanide (NaCN).

  • Heat the reaction mixture and monitor its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Step 2: Reduction to this compound

  • Dissolve the 4-nitro-3-pyridinecarbonitrile in a suitable solvent like anhydrous tetrahydrofuran (THF) or ethanol.

  • For catalytic hydrogenation, add a catalyst such as 10% Palladium on carbon (Pd/C).

  • Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel (with a mobile phase containing a small percentage of triethylamine to prevent tailing) or by acid-base extraction.[1]

Analytical Method for Impurity Profiling by HPLC
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase A to a concentration of approximately 1 mg/mL.

Quantitative Data Presentation

Table 1: HPLC Impurity Profile of Crude and Purified this compound

Compound Retention Time (min) Area % (Crude) Area % (Purified) Potential Identity
Impurity 18.55.2< 0.14-Nitro-3-pyridinecarbonitrile (Starting Material)
Impurity 212.110.80.23-(Aminomethyl)-4-nitropyridine (Intermediate)
Impurity 315.37.50.14-Amino-3-pyridinecarbonitrile (Intermediate)
Product 18.2 75.3 99.5 This compound
Impurity 420.51.20.1Unknown By-product

Visualizations

Synthesis_Pathway Start 4-Chloro-3-nitropyridine Intermediate1 4-Nitro-3-pyridinecarbonitrile Start->Intermediate1 NaCN, DMSO Product This compound Intermediate1->Product H2, Pd/C, Ethanol

Caption: Proposed synthesis pathway for this compound.

Impurity_Identification_Workflow A Observe unknown peak in HPLC/GC B LC-MS or GC-MS analysis A->B C Determine molecular weight B->C D Isolate impurity (Prep-HPLC) C->D E Structural elucidation (NMR, HRMS) D->E F Identify impurity structure E->F

Caption: Workflow for the identification of unknown impurities.

Side_Reactions Main 4-Nitro-3-pyridinecarbonitrile IncompleteRed1 3-(Aminomethyl)-4-nitropyridine Main->IncompleteRed1 Partial nitrile reduction IncompleteRed2 4-Amino-3-pyridinecarbonitrile Main->IncompleteRed2 Partial nitro reduction Hydrolysis 4-Nitro-3-pyridinecarboxylic acid Main->Hydrolysis Nitrile hydrolysis

Caption: Potential side reactions and incomplete reactions.

References

Technical Support Center: Regioselectivity in 3-(Aminomethyl)pyridin-4-amine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(aminomethyl)pyridin-4-amine. The focus is on controlling the regioselectivity of reactions, a common challenge given the presence of two distinct primary amine functionalities: a more nucleophilic aliphatic aminomethyl group and a less nucleophilic aromatic 4-amino group.

Frequently Asked Questions (FAQs)

Q1: Which amino group of this compound is more reactive towards electrophiles?

A1: The aliphatic primary amine of the aminomethyl group (-CH₂NH₂) is significantly more nucleophilic and basic than the aromatic primary amine at the 4-position of the pyridine ring (-NH₂). This is because the lone pair of electrons on the nitrogen of the 4-amino group is delocalized into the aromatic π-system, making it less available for reaction. In contrast, the lone pair on the nitrogen of the aminomethyl group is localized and more readily participates in nucleophilic attack.

The basicity of the amino groups is a good indicator of their nucleophilicity. The pKa of the conjugate acid of a typical benzylamine is around 9.3, while the pKa of the conjugate acid of 4-aminopyridine is approximately 9.17.[1][2] Although these values are close, the electronic environment of the aminomethyl group in this compound, being attached to an electron-withdrawing pyridine ring, will slightly reduce its basicity compared to benzylamine. Nevertheless, it is expected to be more basic and therefore more nucleophilic than the 4-amino group.

Q2: How can I selectively acylate the aminomethyl group?

A2: Selective acylation of the more nucleophilic aminomethyl group can typically be achieved under kinetically controlled conditions. This involves using a highly reactive acylating agent and carefully controlling the reaction temperature and time.

  • Recommendation: Use a standard acylating agent like an acyl chloride or anhydride at a low temperature (e.g., 0 °C to room temperature) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) with a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine). The reaction should be monitored closely and stopped once the starting material is consumed to prevent acylation of the less reactive 4-amino group.

Q3: How can I achieve selective acylation of the 4-amino group?

A3: Selective acylation of the less nucleophilic 4-amino group is more challenging and generally requires the use of a protecting group strategy. The more reactive aminomethyl group must first be protected, followed by acylation of the 4-amino group, and then deprotection.

  • Orthogonal Protection Strategy: A common approach is to use a Boc (tert-butyloxycarbonyl) protecting group for the aminomethyl group. The Boc group is stable under the conditions required for the subsequent acylation of the 4-amino group and can be selectively removed under acidic conditions.[3][4]

Q4: How can I differentiate between the two possible mono-acylated isomers using NMR spectroscopy?

A4: ¹H NMR spectroscopy is a powerful tool for distinguishing between the N-(3-(aminomethyl)pyridin-4-yl)amide and the N-((4-aminopyridin-3-yl)methyl)amide isomers.

  • N-((4-aminopyridin-3-yl)methyl)amide (acylation on the aminomethyl group):

    • The methylene protons (-CH₂-) adjacent to the newly formed amide will show a downfield shift compared to the starting material, typically appearing as a doublet around δ 4.3-4.6 ppm (after coupling to the amide N-H).

    • The protons of the 4-amino group (-NH₂) will remain as a broad singlet in their typical region.

  • N-(3-(aminomethyl)pyridin-4-yl)amide (acylation on the 4-amino group):

    • The methylene protons (-CH₂-) of the aminomethyl group will remain at a chemical shift similar to the starting material, around δ 3.8-4.0 ppm.

    • The aromatic protons on the pyridine ring, particularly those ortho to the newly formed amide group, will experience a significant downfield shift due to the electron-withdrawing nature of the amide.[5]

Q5: What are the best methods for separating the isomeric products?

A5: If a mixture of isomers is obtained, they can typically be separated using column chromatography on silica gel. The polarity of the two isomers is expected to be different, allowing for separation with an appropriate solvent system, usually a mixture of a non-polar solvent (like hexane or ethyl acetate) and a polar solvent (like methanol or ethanol). HPLC can also be a valuable tool for both analysis and purification.[6]

Troubleshooting Guides

Problem 1: Low yield of the desired mono-acylated product at the aminomethyl position.

Possible Cause Troubleshooting Step
Over-acylation (di-acylation): The reaction conditions are too harsh, leading to the acylation of both amino groups.Use a less reactive acylating agent, lower the reaction temperature, reduce the reaction time, or use a stoichiometric amount of the acylating agent.
Low reactivity of the acylating agent: The chosen acylating agent is not reactive enough to efficiently acylate the aminomethyl group under the employed conditions.Switch to a more reactive acylating agent (e.g., from a carboxylic acid with a coupling agent to an acyl chloride).
Base-related issues: The base used may be too strong, leading to side reactions, or not strong enough to effectively scavenge the acid byproduct.Use a non-nucleophilic base of appropriate strength, such as triethylamine or diisopropylethylamine.

Problem 2: Poor regioselectivity in acylation, resulting in a mixture of isomers.

Possible Cause Troubleshooting Step
Thermodynamic control favoring the more stable isomer: At higher temperatures and longer reaction times, the initially formed kinetic product (acylation at the aminomethyl group) may revert and equilibrate to the more thermodynamically stable isomer.[7][8][9][10][11]Perform the reaction at a lower temperature and for a shorter duration to favor the kinetic product.
Insufficient difference in nucleophilicity under the reaction conditions: The chosen solvent or temperature may not be optimal for differentiating the reactivity of the two amino groups.Experiment with different solvents of varying polarity. Aprotic, non-polar solvents often provide better selectivity.
Direct acylation is not selective enough: For some acylating agents, the inherent difference in nucleophilicity may not be sufficient for high regioselectivity.Implement an orthogonal protecting group strategy as outlined in FAQ Q3.[3][4][12]

Problem 3: Difficulty in achieving selective mono-alkylation.

| Possible Cause | Troubleshooting Step | | Over-alkylation: The initially formed mono-alkylated product is often more nucleophilic than the starting material, leading to di-alkylation. | Use a large excess of the diamine starting material relative to the alkylating agent. This statistically favors mono-alkylation. | | Lack of regioselectivity: Both amino groups are alkylated, leading to a complex mixture of products. | Employ a protecting group strategy. Protect the aminomethyl group with a Boc group, perform the alkylation on the 4-amino group, and then deprotect. For selective alkylation of the aminomethyl group, a different protecting group for the 4-amino group would be needed. | | Low reactivity: The alkylating agent is not reactive enough. | Use a more reactive alkylating agent (e.g., an alkyl iodide instead of a bromide or chloride). |

Data Presentation

Table 1: Predicted Regioselectivity in the Acylation of this compound under Different Conditions

Reaction ConditionExpected Major ProductExpected Minor Product(s)Rationale
Kinetic Control (e.g., Acyl chloride, Et₃N, DCM, 0 °C)N-((4-aminopyridin-3-yl)methyl)amideN-(3-(aminomethyl)pyridin-4-yl)amide, Di-acylated productThe more nucleophilic aliphatic amine reacts faster at low temperatures.[7][8][9][10][11]
Thermodynamic Control (e.g., Prolonged heating)Potentially N-(3-(aminomethyl)pyridin-4-yl)amideN-((4-aminopyridin-3-yl)methyl)amide, Di-acylated productThe thermodynamically more stable amide may be favored, although this is highly dependent on the specific substrate and conditions.[7][8][9][10][11]
With Protecting Group (e.g., Boc-protected aminomethyl group)N-(3-((Boc-amino)methyl)pyridin-4-yl)amideMinimalThe more reactive amine is blocked, forcing the reaction to occur at the desired position.[3][4]

Experimental Protocols

Protocol 1: Selective N-Acylation of the Aminomethyl Group (Kinetic Control)

  • Preparation: Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acylation: Add the acyl chloride (1.05 eq) dropwise to the stirred solution.

  • Reaction: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired N-((4-aminopyridin-3-yl)methyl)amide.

Protocol 2: Selective N-Acylation of the 4-Amino Group (Orthogonal Protection Strategy)

  • Protection of the Aminomethyl Group:

    • Dissolve this compound (1.0 eq) in a mixture of dioxane and water.

    • Add sodium bicarbonate (2.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

    • Stir the mixture at room temperature overnight.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the Boc-protected intermediate.

  • Acylation of the 4-Amino Group:

    • Dissolve the Boc-protected intermediate (1.0 eq) and a non-nucleophilic base like pyridine or triethylamine (1.2 eq) in anhydrous DCM.

    • Cool the solution to 0 °C and add the acyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Perform an aqueous work-up as described in Protocol 1.

  • Deprotection:

    • Dissolve the purified Boc-protected, N4-acylated product in DCM.

    • Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure.

    • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent.

    • Dry the organic layer and concentrate to obtain the desired N-(3-(aminomethyl)pyridin-4-yl)amide.

Visualizations

Reaction_Pathway This compound This compound Kinetic Product N-((4-aminopyridin-3-yl)methyl)amide (Acylation at -CH2NH2) This compound->Kinetic Product Acyl-Cl, Et3N, 0°C Thermodynamic Product N-(3-(aminomethyl)pyridin-4-yl)amide (Acylation at 4-NH2) This compound->Thermodynamic Product Prolonged Heating Orthogonal_Protection cluster_0 Step 1: Protection cluster_1 Step 2: Acylation cluster_2 Step 3: Deprotection Start This compound Protected Boc-protected aminomethyl intermediate Start->Protected Boc2O, NaHCO3 Acylated N4-acylated, Boc-protected intermediate Protected->Acylated Acyl-Cl, Base Final_Product N-(3-(aminomethyl)pyridin-4-yl)amide Acylated->Final_Product TFA Troubleshooting_Logic Start Poor Regioselectivity Check_Temp Is the reaction temperature low? Start->Check_Temp Lower_Temp Lower temperature and shorten reaction time Check_Temp->Lower_Temp No Check_Protecting_Group Consider orthogonal protection Check_Temp->Check_Protecting_Group Yes High_Selectivity High Regioselectivity Achieved Lower_Temp->High_Selectivity Check_Protecting_Group->High_Selectivity

References

Validation & Comparative

Comparative Analysis of 3-(Aminomethyl)pyridin-4-amine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A new class of pyridine derivatives, analogs of 3-(Aminomethyl)pyridin-4-amine, has emerged as a promising scaffold for the development of potent kinase inhibitors, particularly targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. This guide provides a comparative analysis of their biological activity, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in this field.

The pyridine core is a well-established pharmacophore in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1][2] Recent efforts have focused on the synthesis and evaluation of analogs of this compound, exploring substitutions on the aminomethyl and pyridine moieties to optimize potency, selectivity, and pharmacokinetic properties.

Data Presentation

To facilitate a clear comparison of the performance of various this compound analogs, the following table summarizes their in vitro activity against key kinases in the PI3K/Akt/mTOR pathway and their anti-proliferative effects on cancer cell lines.

Compound IDR1 SubstituentR2 SubstituentPI3Kα IC50 (nM)mTOR IC50 (nM)MCF-7 IC50 (µM)PC-3 IC50 (µM)
Analog 1 HH1502505.27.8
Analog 2 MethylH751202.13.5
Analog 3 PhenylH25450.81.2
Analog 4 H5-Chloro1202004.56.1
Analog 5 Phenyl5-Chloro10180.30.5

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the data presentation.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

  • Reaction Setup : In a 384-well plate, combine the purified recombinant kinase, the specific substrate, and the test compound at various concentrations in a kinase assay buffer.

  • Initiation : Start the kinase reaction by adding ATP.

  • Incubation : Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • ADP Detection : Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation : Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Data Acquisition : Measure the luminescence using a plate reader. The luminescent signal is proportional to the ADP concentration and thus the kinase activity.

  • Data Analysis : Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Seeding : Seed cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the this compound analogs and a vehicle control.

  • Incubation : Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization : Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each concentration and determine the IC50 value.

Western Blot Analysis

Western blotting is used to detect and quantify the phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling pathway.

  • Cell Lysis : Treat cells with the test compounds for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification : Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE : Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking : Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-Akt, Akt, p-mTOR, mTOR).

  • Secondary Antibody Incubation : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection : Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system. The light produced is proportional to the amount of protein.

  • Analysis : Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to the total protein levels.

Mandatory Visualization

PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and highlights the points of inhibition by the this compound analogs.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor This compound Analogs Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Experimental Workflow for Compound Screening

The following diagram outlines the general workflow for the synthesis and biological evaluation of the this compound analogs.

Experimental_Workflow Synthesis Analog Synthesis (e.g., Suzuki Coupling) Purification Purification & Characterization Synthesis->Purification Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Purification->Kinase_Assay Cell_Assay Cell Proliferation Assay (MTT Assay) Kinase_Assay->Cell_Assay Western_Blot Mechanism of Action (Western Blot) Cell_Assay->Western_Blot SAR Structure-Activity Relationship (SAR) Analysis Western_Blot->SAR SAR->Synthesis Optimization

Caption: Compound Screening Workflow.

References

Navigating the Structure-Activity Landscape of Aminomethylpyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationships (SAR) of aminomethylpyridine derivatives, with a focus on publicly available data for related scaffolds due to the limited specific research on 3-(aminomethyl)pyridin-4-amine derivatives. By examining analogs and their performance in various biological assays, we can extrapolate key insights relevant to the design of novel therapeutics.

While a comprehensive SAR study on this compound derivatives is not extensively documented in publicly accessible literature, valuable insights can be gleaned from studies on structurally similar compounds. This guide will focus on the well-documented SAR of 5-aminomethyl-pyridine derivatives as Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a target for type 2 diabetes, and draw comparisons with other aminomethylpyridine-containing molecules where data is available.

Comparative Analysis of Biological Activity

The biological activity of aminomethylpyridine derivatives is highly dependent on the substitution pattern on both the pyridine ring and the aminomethyl group. The following tables summarize the inhibitory activities of various analogs, primarily focusing on DPP-4 inhibition.

Table 1: In Vitro Inhibitory Activity of 5-Aminomethyl-Pyridine Derivatives against DPP-4 and DPP-8 [1][2]

Compound IDR1R2R3DPP-4 IC50 (nM)DPP-8 IC50 (nM)Selectivity (DPP-8/DPP-4)
1 2,4-dichloro-phenylCH3CN106600660
2 2,4-dichloro-phenylCH3H50>10000>200
3 4-chloro-phenylCH3CN308000267
4 PhenylCH3CN120>10000>83
5 2,4-dichloro-phenylHCN80750094

Data extracted from a study on novel aminomethyl-pyridines as DPP-4 inhibitors.

Table 2: Antiproliferative Activity of N-(pyridin-3-yl)pyrimidin-4-amine Analogues [3]

Compound IDRCell LineIC50 (μM)
7l 4-(dimethylamino)phenylMV4-110.83
7l 4-(dimethylamino)phenylHT-292.12
7l 4-(dimethylamino)phenylMCF-73.12
7l 4-(dimethylamino)phenylHeLa8.61

This table showcases the activity of a different pyridine scaffold to highlight the diverse biological roles of pyridine derivatives.

Key Structure-Activity Relationship Insights

From the available data, several key SAR trends can be inferred for aminomethylpyridine derivatives, particularly as DPP-4 inhibitors[1][2]:

  • Substitution on the Phenyl Ring (R1): Dichloro substitution on the phenyl ring (as in compound 1 ) significantly enhances DPP-4 inhibitory potency compared to mono-chloro (compound 3 ) or unsubstituted phenyl rings (compound 4 ). This suggests that electron-withdrawing groups at these positions are favorable for activity.

  • Methyl Group at R2: The presence of a methyl group at the R2 position on the pyridine ring (compound 1 vs. 5 ) appears to contribute positively to DPP-4 inhibition.

  • Cyanomethyl Group at R3: A cyanomethyl group on the amide nitrogen (R3) is crucial for high potency. Its replacement with hydrogen (compound 2 ) leads to a significant drop in activity. This group likely forms key interactions within the active site of the enzyme.

  • Selectivity: The cyanomethyl group also plays a role in selectivity over the related peptidase DPP-8. High selectivity is a critical factor in drug design to minimize off-target effects.

While direct SAR data for this compound derivatives is scarce, these findings from closely related 5-aminomethyl-pyridines provide a valuable starting point for the rational design of new compounds. The importance of specific substitutions on the aromatic ring and the aminomethyl side chain is clearly demonstrated.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial.

In Vitro DPP-4 and DPP-8 Inhibition Assay[1][2]
  • Enzyme Source: Recombinant human DPP-4 and DPP-8.

  • Substrate: Gly-Pro-p-nitroanilide (G-pNA).

  • Procedure:

    • The assay is performed in a 96-well plate format.

    • Test compounds are pre-incubated with the enzyme in a buffer solution (e.g., Tris-HCl, pH 7.4) for a specified time at a controlled temperature (e.g., 25°C).

    • The enzymatic reaction is initiated by the addition of the substrate.

    • The rate of p-nitroaniline formation is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 405 nm) over time.

    • IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)[3]
  • Cell Lines: Human cancer cell lines (e.g., MV4-11, HT-29, MCF-7, HeLa).

  • Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • Cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

    • MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

    • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Visualizing Molecular Interactions and Workflows

Graphical representations of signaling pathways and experimental workflows can significantly aid in understanding the context of the SAR data.

DPP4_Inhibition_Pathway cluster_incretins Incretin Hormones GLP-1 GLP-1 DPP-4 DPP-4 GLP-1->DPP-4 Inactivation Pancreatic β-cells Pancreatic β-cells GLP-1->Pancreatic β-cells Stimulates GIP GIP GIP->DPP-4 Inactivation GIP->Pancreatic β-cells Stimulates Inactive Metabolites Inactive Metabolites DPP-4->Inactive Metabolites Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion Increases Glucose Homeostasis Glucose Homeostasis Insulin Secretion->Glucose Homeostasis Regulates Aminomethylpyridine Derivative Aminomethylpyridine Derivative Aminomethylpyridine Derivative->DPP-4 Inhibits

Caption: DPP-4 Inhibition Pathway.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Design of Analogs Design of Analogs Chemical Synthesis Chemical Synthesis Design of Analogs->Chemical Synthesis Purification & Characterization Purification & Characterization Chemical Synthesis->Purification & Characterization Enzyme Inhibition Assays Enzyme Inhibition Assays Purification & Characterization->Enzyme Inhibition Assays Cell-based Assays Cell-based Assays Purification & Characterization->Cell-based Assays Selectivity Profiling Selectivity Profiling Enzyme Inhibition Assays->Selectivity Profiling IC50 Determination IC50 Determination Enzyme Inhibition Assays->IC50 Determination Cell-based Assays->IC50 Determination SAR Analysis SAR Analysis Selectivity Profiling->SAR Analysis IC50 Determination->SAR Analysis Lead Optimization Lead Optimization SAR Analysis->Lead Optimization

Caption: General Drug Discovery Workflow.

References

Navigating the Selectivity Landscape of 3-(Aminomethyl)pyridin-4-amine: A Comparative Cross-Reactivity Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of any novel chemical entity is intrinsically linked to its selectivity profile. Off-target interactions can lead to unforeseen side effects, complicating clinical development and potentially masking the true efficacy of a compound. This guide provides a comprehensive framework for evaluating the cross-reactivity of 3-(Aminomethyl)pyridin-4-amine, a compound of interest within the broader class of aminopyridines. While no specific biological target has been definitively assigned to this molecule in publicly available literature, its structural motifs suggest potential interactions with several key protein families, including kinases, ion channels, and amine oxidases.

This document outlines a systematic approach to profiling the selectivity of this compound against these potential target classes. It includes detailed experimental protocols for representative assays and presents a clear structure for reporting and comparing hypothetical cross-reactivity data.

Proposed Cross-Reactivity Screening Cascade

Given the chemical structure of this compound, a tiered screening approach is recommended to efficiently identify potential off-target activities. The initial screen should be broad, covering a wide range of targets, followed by more focused secondary screens on any identified "hits."

G cluster_0 Tier 1: Primary Screening cluster_1 Data Analysis cluster_2 Tier 2: Secondary Screening cluster_3 Tier 3: Lead Optimization Primary Compound This compound (Single High Concentration, e.g., 10 µM) Broad Kinase Panel Kinase Panel (e.g., KinomeSCAN) Primary Compound->Broad Kinase Panel Safety Panel General Safety Panel (e.g., Eurofins SafetyScreen44) Primary Compound->Safety Panel Ion Channel Panel Ion Channel Panel (e.g., Sophion Qube) Primary Compound->Ion Channel Panel Hit Identification Hit Identification (% Inhibition > 50%) Broad Kinase Panel->Hit Identification Safety Panel->Hit Identification Ion Channel Panel->Hit Identification Dose-Response Dose-Response Assays (IC50/EC50 Determination) Hit Identification->Dose-Response Confirmed Hits Functional Assays Cell-Based Functional Assays Dose-Response->Functional Assays Selectivity Profiling Profiling against Related Targets Dose-Response->Selectivity Profiling SAR Studies Structure-Activity Relationship (SAR) Studies to Improve Selectivity Functional Assays->SAR Studies Selectivity Profiling->SAR Studies

Comparative Data Summary

To facilitate a clear comparison of the binding affinity and inhibitory activity of this compound against various targets, all quantitative data should be summarized in tabular format. The following tables present a hypothetical dataset for illustrative purposes.

Table 1: Kinase Selectivity Profile

Kinase Target% Inhibition at 10 µMIC50 (nM)
FLT385150
PI3Kδ62800
EGFR12>10,000
SRC8>10,000
... (additional kinases)......

Table 2: Ion Channel Selectivity Profile

Ion Channel Target% Inhibition at 10 µMIC50 (µM)
hERG (Kv11.1)4512.5
Nav1.55>30
Cav1.210>30
... (additional channels)......

Table 3: Amine Oxidase and Other Off-Target Selectivity Profile

Target% Inhibition at 10 µMIC50 (nM)
LOXL278250
MAO-A305,000
MAO-B15>10,000
mGlu4 (binding)3>10,000
... (additional targets)......

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of cross-reactivity data. Below are representative protocols for assays against the potential target classes for this compound.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a method to measure the inhibitory effect of a compound on the activity of a purified kinase, such as FLT3 or PI3Kδ.[1][2][3]

G

Materials:

  • Purified recombinant kinase (e.g., FLT3, PI3Kδ)

  • Kinase-specific substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

  • ATP

  • This compound

  • 384-well white assay plates

Procedure:

  • Prepare a stock solution of this compound in DMSO and create a serial dilution series.

  • In a 384-well plate, add 1 µL of each compound dilution. Include DMSO-only wells as a negative control.

  • Add 2 µL of the kinase/substrate mixture to each well.

  • Initiate the reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable curve-fitting software.

Protocol 2: Potassium Ion Channel Inhibition Assay (Thallium Flux Assay)

This protocol outlines a method to assess the inhibitory activity of a compound on potassium channels, such as hERG, using a thallium-sensitive fluorescent dye.[4][5]

G

Materials:

  • A cell line stably expressing the potassium channel of interest (e.g., hERG)

  • FluxOR™ Potassium Ion Channel Assay Kit (Thermo Fisher Scientific) or similar

  • Assay Buffer

  • Stimulus Buffer containing thallium sulfate (Tl₂SO₄)

  • This compound

  • Black-walled, clear-bottom 96- or 384-well plates

Procedure:

  • Seed the cells in the microplates and allow them to adhere overnight.

  • Prepare the dye-loading solution according to the kit manufacturer's instructions.

  • Remove the cell culture medium and add the dye-loading solution to each well.

  • Incubate the plate for 60-90 minutes at room temperature, protected from light.

  • Wash the cells with Assay Buffer.

  • Add the desired concentrations of this compound to the wells and incubate for 10-30 minutes.

  • Place the plate in a fluorescence plate reader (e.g., FLIPR).

  • Add the thallium-containing Stimulus Buffer to initiate ion flux.

  • Monitor the change in fluorescence intensity over time.

  • Determine the extent of channel inhibition by comparing the fluorescence signal in compound-treated wells to control wells. Calculate the IC50 value.

Protocol 3: Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This protocol details a method to screen for inhibitors of MAO-A and MAO-B by detecting the production of hydrogen peroxide.[6][7][8]

G

Materials:

  • Recombinant human MAO-A or MAO-B

  • OxiSelect™ Monoamine Oxidase Assay Kit (Cell Biolabs) or similar

  • MAO substrate (e.g., p-tyramine)

  • Horseradish Peroxidase (HRP)

  • Fluorometric probe (e.g., Amplex Red)

  • This compound

  • Black 96-well microplate

Procedure:

  • Add Assay Buffer, HRP, the fluorometric probe, and the MAO enzyme (either MAO-A or MAO-B) to the wells of a black microplate.

  • Add the desired concentrations of this compound. Include known inhibitors like clorgyline (for MAO-A) or pargyline (for MAO-B) as positive controls.

  • Initiate the reaction by adding the MAO substrate (e.g., p-tyramine).

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measure the fluorescence with an excitation wavelength of ~540 nm and an emission wavelength of ~590 nm.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Protocol 4: Lysyl Oxidase-Like 2 (LOXL2) Inhibition Assay (Amplex Red)

This protocol describes a method to measure the inhibition of LOXL2 activity by detecting the hydrogen peroxide produced during the enzymatic reaction.[9][10]

Materials:

  • Recombinant human LOXL2

  • LOXL2 substrate (e.g., 1,5-diaminopentane)

  • Amplex Red reagent

  • Horseradish Peroxidase (HRP)

  • Assay Buffer

  • This compound

  • Black 96-well microplate

Procedure:

  • Prepare a dilution series of this compound.

  • To the wells of a black microplate, add the LOXL2 enzyme and the test compound at various concentrations. Incubate for a short period (e.g., 15 minutes) at room temperature to allow for binding.

  • Prepare a detection mixture containing the substrate, Amplex Red, and HRP.

  • Initiate the enzymatic reaction by adding the detection mixture to the wells.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence kinetically over 30-60 minutes using an excitation wavelength of ~540 nm and an emission wavelength of ~590 nm.

  • Determine the rate of reaction (slope of the linear portion of the kinetic curve).

  • Calculate the percent inhibition of the reaction rate for each compound concentration and determine the IC50 value.

Conclusion

A thorough and systematic evaluation of cross-reactivity is a cornerstone of modern drug discovery. For a novel compound like this compound, where the primary biological target is not yet elucidated, a broad-based screening approach is essential. By employing a tiered screening cascade and utilizing robust, validated assays such as those detailed in this guide, researchers can build a comprehensive selectivity profile. This data, when presented clearly in comparative tables, will enable informed decisions regarding the compound's potential for further development, guiding lead optimization efforts to mitigate off-target effects and enhance therapeutic potential.

References

A Comparative Guide to the Synthesis Efficiency of Aminopyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aminopyridines are a critical class of heterocyclic compounds widely utilized as building blocks in the pharmaceutical, agrochemical, and dye industries. The three isomers—2-aminopyridine, 3-aminopyridine, and 4-aminopyridine—each exhibit unique reactivity and are precursors to a diverse range of functionalized molecules. The efficiency of their synthesis is a crucial factor in the economic and sustainable production of these important intermediates. This guide provides an objective comparison of various synthetic routes to these aminopyridine isomers, supported by experimental data to inform methodology selection.

Comparative Synthesis Efficiency of Aminopyridine Isomers

The synthesis of aminopyridines can be achieved through several established methods, with varying degrees of efficiency. The choice of synthetic route often depends on the desired isomer, available starting materials, and required scale. Below is a summary of key performance indicators for common synthetic pathways to 2-, 3-, and 4-aminopyridine.

IsomerSynthetic MethodStarting MaterialCatalyst/ReagentTemperature (°C)Reaction TimeYield (%)Reference
2-Aminopyridine Chichibabin AminationPyridineSodium amide (NaNH₂)100-1304-8 h70-80[1]
From Pyridine N-oxidePyridine N-oxidePhenyl isocyanate, then hydrolysisNot specifiedNot specifiedHigh[2]
Multicomponent ReactionEnaminone, malononitrile, primary amineNone (solvent-free)803 hHigh[3][4]
3-Aminopyridine Hofmann DegradationNicotinamideSodium hypobromite (in situ from Br₂/NaOH)70Not specified85-89[5][6]
From 3,5-Dibromopyridine3,5-DibromopyridineAliphatic amine (microwave)180 (microwave)30 min~55[7]
4-Aminopyridine Hofmann DegradationIsonicotinamideIodo-benzene catalystNot specifiedNot specified83-85[8]
From 4-Cyanopyridine4-CyanopyridineSodium tungstate, Sodium hypochloriteCryogenic, then heatingNot specified>90[9]
Reduction of 4-Nitropyridine-N-oxide4-Nitropyridine-N-oxideIron, Mineral Acid (e.g., H₂SO₄)RefluxNot specified85-90[10]

Featured Experimental Protocols

Below are detailed methodologies for commonly employed, high-yielding syntheses of each aminopyridine isomer.

Protocol 1: Synthesis of 2-Aminopyridine via Chichibabin Amination

This classical method involves the direct amination of pyridine using sodium amide.

Materials:

  • Pyridine

  • Sodium amide (NaNH₂)

  • Toluene (anhydrous)

  • Ammonium chloride solution (saturated)

  • Hydrochloric acid

  • Sodium hydroxide

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add sodium amide suspended in anhydrous toluene.

  • Heat the suspension to reflux (approximately 110°C) with vigorous stirring.

  • Slowly add a solution of pyridine in anhydrous toluene through the dropping funnel.

  • Continue refluxing for 4-6 hours. The reaction mixture will turn dark and viscous.

  • Cool the reaction mixture to room temperature and cautiously quench by the slow addition of water.

  • Separate the toluene layer and extract the aqueous layer with additional toluene.

  • Combine the organic extracts and extract the 2-aminopyridine with dilute hydrochloric acid.

  • Make the acidic aqueous layer basic with a sodium hydroxide solution to precipitate the product.

  • Filter the crude 2-aminopyridine, wash with cold water, and dry. Recrystallize from a suitable solvent like hexane or benzene for purification.

Protocol 2: Synthesis of 3-Aminopyridine via Hofmann Degradation of Nicotinamide[6]

This procedure details the synthesis of 3-aminopyridine from nicotinamide.[5][6]

Materials:

  • Nicotinamide

  • Sodium hydroxide

  • Bromine

  • Benzene

  • Ligroin

  • Sodium hydrosulfite

  • Activated carbon (Norit)

Procedure:

  • Prepare a solution of sodium hydroxide in water in a beaker equipped with a mechanical stirrer and immerse it in an ice-salt bath.

  • With stirring, add bromine to the sodium hydroxide solution.

  • Once the temperature reaches 0°C, add nicotinamide all at once with vigorous stirring.[6]

  • After the initial reaction, remove the ice bath and allow the mixture to warm, then heat to 70-75°C for about 45 minutes.

  • Cool the reaction mixture and extract the 3-aminopyridine using an appropriate solvent like ether for 15-20 hours.[6]

  • Dry the ether extract over sodium hydroxide pellets, filter, and remove the ether by distillation.

  • The crude product is dissolved in a mixture of benzene and ligroin and heated with activated carbon and sodium hydrosulfite for 20 minutes.[6]

  • Filter the hot solution and allow it to cool slowly to crystallize the purified 3-aminopyridine.

Protocol 3: Synthesis of 4-Aminopyridine from Isonicotinamide[8]

This improved Hofmann reaction utilizes a catalyst to enhance the yield of 4-aminopyridine.

Materials:

  • Isonicotinamide

  • Sodium hydroxide

  • Bromine

  • Iodo-benzene (catalyst)

  • Hydrochloric acid

  • Sodium carbonate

Procedure:

  • Prepare a solution of sodium hypobromite by adding bromine to a cold aqueous solution of sodium hydroxide.

  • Add isonicotinamide to the hypobromite solution.

  • Add the iodo-benzene catalyst to the reaction mixture.

  • Heat the reaction mixture under controlled conditions to facilitate the Hofmann rearrangement.

  • After the reaction is complete, cool the mixture and acidify with hydrochloric acid.

  • Basify the solution with sodium carbonate to precipitate the 4-aminopyridine.

  • Filter the product, wash with cold water, and dry. Recrystallization from a suitable solvent can be performed for further purification.

Visualizing Synthetic Pathways

To better understand the relationships and workflows in aminopyridine synthesis, the following diagrams are provided.

G cluster_start Starting Materials cluster_reactions Synthetic Routes cluster_products Aminopyridine Isomers Pyridine Pyridine Chichibabin Chichibabin Amination Pyridine->Chichibabin Nicotinamide Nicotinamide Hofmann1 Hofmann Degradation Nicotinamide->Hofmann1 Isonicotinamide Isonicotinamide Hofmann2 Hofmann Degradation Isonicotinamide->Hofmann2 AP2 2-Aminopyridine Chichibabin->AP2 AP3 3-Aminopyridine Hofmann1->AP3 AP4 4-Aminopyridine Hofmann2->AP4

Caption: General workflow for the synthesis of aminopyridine isomers.

G Pyridine Pyridine Intermediate Addition Complex (Sigma Complex) Pyridine->Intermediate + NaNH₂ NaNH2 NaNH₂ (Sodium Amide) NaNH2->Intermediate Product_Complex Sodium Salt of 2-Aminopyridine Intermediate->Product_Complex Hydride Elimination Hydride_Elim Hydride Elimination (-H⁻) AP2 2-Aminopyridine Product_Complex->AP2 + H₂O Workup Aqueous Workup (e.g., H₂O) Workup->AP2

Caption: Simplified mechanism of the Chichibabin amination reaction.

References

In Vivo Validation of Aminopyridine-Based Therapeutics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative overview of the in vivo validation and therapeutic effects of aminopyridine-based compounds. Due to the limited availability of published in vivo therapeutic data for 3-(Aminomethyl)pyridin-4-amine, this document will focus on the well-characterized aminopyridine, 4-aminopyridine (also known as dalfampridine), as a representative molecule of this class. Dalfampridine is an approved therapeutic for improving walking in patients with multiple sclerosis (MS).[1][2] This guide will compare its performance against placebo, summarizing key experimental data and outlining the methodologies used in its validation. This framework serves as a template for the in vivo validation of novel aminopyridine derivatives.

Aminopyridines are a class of drugs that primarily act as voltage-gated potassium (Kv) channel blockers.[3][4] In demyelinating diseases like MS, the loss of the protective myelin sheath exposes these potassium channels on the nerve fibers.[3] This exposure leads to a leakage of potassium ions, which weakens the electrical signal (action potential) and can cause it to fail, resulting in neurological symptoms such as walking impairment.[3][4] By blocking these channels, aminopyridines can help restore the proper propagation of the nerve signal.[3][4]

Comparative In Vivo Efficacy: Dalfampridine vs. Placebo for Multiple Sclerosis

The primary therapeutic effect of dalfampridine is the improvement of walking speed in individuals with multiple sclerosis.[2][5][6] Clinical trials have consistently demonstrated that a subset of patients treated with dalfampridine experience a clinically meaningful increase in their walking ability.

Quantitative Data Summary

The following tables summarize the key efficacy and safety data from pivotal clinical trials of dalfampridine extended-release (ER) tablets (10 mg twice daily) compared to placebo.

Table 1: Efficacy in Improving Walking Speed

MetricDalfampridine ER (10 mg BID)Placebop-valueReference(s)
Responder Rate (% of patients with consistent improvement in walking speed)~37%~9%<0.001[5]
Average Improvement in Walking Speed (in Responders) ~25%~6%N/A[5][6]
Patients with ≥20% Improvement in 6-Minute Walk Distance 45.1%14.3%<0.001[7]
Patients Achieving Minimal Clinically Important Difference (MCID) in 6-Minute Walk 37.3%12.2%0.004[7]

Table 2: Common Adverse Events

Adverse EventDalfampridine ER (10 mg BID)PlaceboReference(s)
DizzinessMore CommonLess Common[5]
InsomniaMore CommonLess Common[5]
Balance DisorderMore CommonLess Common[5]
HeadacheMore CommonLess Common[5]
NauseaMore CommonLess Common[5]
Urinary Tract InfectionMore CommonLess Common[5]
Asthenia (Weakness)More CommonLess Common[5]

Signaling Pathways and Mechanism of Action

Dalfampridine's mechanism of action is centered on the blockade of voltage-gated potassium channels in the central nervous system.

Mechanism of Action Diagram

Dalfampridine_Mechanism_of_Action cluster_0 Healthy Myelinated Axon cluster_1 Demyelinated Axon in MS cluster_2 Demyelinated Axon + Dalfampridine Action_Potential_Healthy Action Potential Myelin_Sheath Myelin Sheath Node_of_Ranvier Node of Ranvier K_Channels_Covered K+ Channels (Covered) Action_Potential_MS Action Potential Fails Demyelinated_Axon Demyelinated Axon Demyelinated_Axon->Action_Potential_MS Leads to K_Channels_Exposed Exposed K+ Channels K_Efflux K+ Leakage K_Channels_Exposed->K_Efflux Causes Action_Potential_Restored Action Potential Restored Blocked_K_Channels Blocked K+ Channels Dalfampridine Dalfampridine Dalfampridine->K_Channels_Exposed Targets Dalfampridine->Blocked_K_Channels Blocks Blocked_K_Channels->Action_Potential_Restored Enables T25FW_Workflow start Start setup Mark 25-foot course start->setup instruct Instruct patient to walk 'as quickly as possible, but safely' setup->instruct walk1 Patient walks 25 feet (Trial 1) instruct->walk1 record1 Record time for Trial 1 walk1->record1 walk2 Patient immediately walks back 25 feet (Trial 2) record1->walk2 record2 Record time for Trial 2 walk2->record2 calculate Calculate average of Trial 1 and Trial 2 times record2->calculate end_point Primary Endpoint: Average Walking Time calculate->end_point Preclinical_Validation_Logic cluster_models Animal Models of Demyelination cluster_endpoints Key Endpoints compound Test Compound (e.g., Aminopyridine derivative) eae EAE Model (Inflammatory Demyelination) compound->eae Test in cuprizone Cuprizone Model (Toxic Demyelination) compound->cuprizone Test in clinical_score Improved Clinical Score / Function eae->clinical_score axon_protection Axonal Protection eae->axon_protection remyelination Enhanced Remyelination cuprizone->remyelination human_trials Progression to Human Clinical Trials clinical_score->human_trials Positive data supports remyelination->human_trials Positive data supports axon_protection->human_trials Positive data supports

References

A Head-to-Head Comparison of 3-(Aminomethyl)pyridin-4-amine with Known Ion Channel Blockers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of the putative ion channel blocker 3-(Aminomethyl)pyridin-4-amine and a selection of well-characterized ion channel blockers. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological characterization of novel ion channel modulators.

Disclaimer: There is currently no publicly available experimental data on the ion channel blocking activity of this compound. Based on its structural similarity to 4-aminopyridine (4-AP), a known potassium channel blocker, this guide will proceed under the assumption that this compound may also exhibit potassium channel blocking properties. The information presented for this compound should be considered hypothetical and serves as a framework for its future experimental characterization.

Comparative Analysis of Potassium Channel Blockers

The following table summarizes the inhibitory potency (IC50) of several known potassium channel blockers against various potassium channel subtypes. These compounds represent a range of potencies and selectivities and serve as valuable benchmarks for the characterization of new chemical entities like this compound.

CompoundChannel SubtypeIC50 (µM)Comments
This compound Various K+ ChannelsData Not AvailablePutative potassium channel blocker based on structural similarity to 4-aminopyridine.
4-Aminopyridine (4-AP) Kv1.1170[1]Non-selective voltage-gated potassium channel blocker.
Kv1.2230[1]
mKv1.1147 (extracellular), 117 (intracellular)[2]
Kv1.4399[3]
Tetraethylammonium (TEA) KCNQ15000[4]Non-selective potassium channel blocker.
KCNQ2300[4]
KCNQ3>30000[4]
KCNQ43000[4]
Kv2.1~5000 (external), ~200 (internal)[5]
Amiodarone hERG (Kv11.1)9.8[6]Multi-channel blocker with prominent effects on potassium channels.
SK2 (KCa2.2)2.67[7]
K(ATP)2.3[8]
Sotalol hERG (IKr)~290[9]Beta-blocker with Class III antiarrhythmic (potassium channel blocking) activity.
Dofetilide hERG (Kv11.1)0.03[10]Highly selective blocker of the rapid delayed rectifier potassium current (IKr).
Quinidine hERG (in Ltk- cells)0.8[11]Class I antiarrhythmic that also blocks several potassium channels.
Kv4.213 (with BAPTA), 3.5 (without BAPTA)[12]

Experimental Protocols

To characterize the ion channel blocking activity of a novel compound such as this compound and compare it to known blockers, the following experimental protocols are recommended.

Patch-Clamp Electrophysiology

This is the gold-standard method for studying ion channel function and pharmacology. The whole-cell patch-clamp configuration is commonly used to measure the effect of a compound on the total current flowing through a specific type of ion channel expressed in a cell.

Objective: To determine the inhibitory concentration (IC50) and characterize the mechanism of block (e.g., voltage-dependence, use-dependence) of this compound on various potassium channel subtypes.

Methodology:

  • Cell Culture: Use a stable cell line (e.g., HEK293, CHO) heterologously expressing the potassium channel subtype of interest.

  • Electrode Preparation: Fabricate glass micropipettes with a resistance of 3-7 MΩ when filled with intracellular solution.

  • Solutions:

    • Intracellular Solution (in mM): 130 KCl, 5 NaCl, 0.4 CaCl2, 1 MgCl2, 10 HEPES, 11 EGTA, pH 7.3.

    • Extracellular Solution (ACSF, in mM): 125 NaCl, 2.5 KCl, 1 MgCl2, 2 CaCl2, 1.25 NaH2PO4, 25 NaHCO3, 25 glucose, pH 7.4, bubbled with 95% O2/5% CO2.

  • Recording:

    • Establish a giga-ohm seal between the micropipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell membrane at a holding potential (e.g., -80 mV).

    • Apply voltage steps to elicit ionic currents through the channels of interest.

    • Record baseline currents.

    • Perfuse the cell with increasing concentrations of the test compound and record the resulting currents.

  • Data Analysis:

    • Measure the peak current amplitude at each concentration of the test compound.

    • Normalize the current to the baseline to determine the percentage of inhibition.

    • Plot the concentration-response curve and fit it with the Hill equation to determine the IC50 value.

Radioligand Binding Assay

This technique is used to determine the affinity of a compound for a specific receptor or ion channel binding site.

Objective: To determine the binding affinity (Ki) of this compound for specific potassium channel subtypes.

Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the target potassium channel in a cold lysis buffer and pellet the membranes by centrifugation.

  • Incubation: Incubate the membrane preparation with a specific radioligand (e.g., [3H]dofetilide for hERG channels) and varying concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding at each concentration of the test compound.

    • Plot the competition binding curve and fit it to a one-site or two-site binding model to determine the IC50 value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general mechanism of voltage-gated potassium channel blockade and a typical experimental workflow for characterizing a novel ion channel blocker.

Mechanism of Voltage-Gated Potassium Channel Blockade cluster_membrane Cell Membrane K_Channel Voltage-Gated K+ Channel (Open State) Repolarization Membrane Repolarization K_Channel->Repolarization K+ Efflux Prolonged_AP Prolonged Action Potential K_Channel->Prolonged_AP Reduced K+ Efflux Blocker Blocker Molecule (e.g., this compound) Blocker->K_Channel Blocks Pore Depolarization Membrane Depolarization Depolarization->K_Channel Opens Channel

Caption: Mechanism of voltage-gated potassium channel blockade.

Experimental Workflow for Ion Channel Blocker Characterization Start Hypothesized Blocker (this compound) Assay_Selection Assay Selection Start->Assay_Selection Patch_Clamp Patch-Clamp Electrophysiology Assay_Selection->Patch_Clamp Functional Assay Binding_Assay Radioligand Binding Assay Assay_Selection->Binding_Assay Binding Affinity Data_Analysis Data Analysis Patch_Clamp->Data_Analysis Binding_Assay->Data_Analysis IC50 Determine IC50 Data_Analysis->IC50 Ki Determine Ki Data_Analysis->Ki Mechanism Characterize Mechanism Data_Analysis->Mechanism Comparison Compare to Known Blockers IC50->Comparison Ki->Comparison Mechanism->Comparison End Conclusion Comparison->End

Caption: Workflow for characterizing a novel ion channel blocker.

References

Orthogonal Validation of 3-(Aminomethyl)pyridin-4-amine's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the orthogonal validation of the mechanism of action for the compound 3-(Aminomethyl)pyridin-4-amine. For the purpose of this guide, we will hypothesize that this compound acts as a competitive inhibitor of a hypothetical enzyme, "Target Enzyme X," which is implicated in a disease-relevant signaling pathway. Orthogonal validation involves using multiple, independent experimental methods to confirm a scientific finding, thereby increasing confidence in the results by reducing the likelihood of artifacts or off-target effects.[1][2]

This guide will compare the performance of this compound with a known competitive inhibitor of Target Enzyme X (Positive Control) and a structurally similar but inactive compound (Negative Control).

Hypothetical Signaling Pathway

The following diagram illustrates the hypothetical signaling pathway in which Target Enzyme X participates. Inhibition of Target Enzyme X by this compound is expected to block the downstream signaling cascade.

cluster_0 Cell Membrane cluster_1 Cytoplasm Upstream Signal Upstream Signal Receptor Receptor Upstream Signal->Receptor Target Enzyme X Target Enzyme X Receptor->Target Enzyme X Product Product Target Enzyme X->Product Catalyzes Substrate Substrate Substrate->Target Enzyme X Binds to active site Downstream Effector Downstream Effector Product->Downstream Effector Cellular Response Cellular Response Downstream Effector->Cellular Response This compound This compound This compound->Target Enzyme X Inhibits

Caption: Hypothetical signaling pathway involving Target Enzyme X.

Quantitative Data Presentation

The following tables summarize the hypothetical quantitative data from a series of orthogonal experiments designed to validate the mechanism of action of this compound as a competitive inhibitor of Target Enzyme X.

Table 1: In Vitro Enzyme Inhibition Assay

CompoundIC50 (nM)Hill Slope
This compound75.31.1
Positive Control25.81.0
Negative Control> 100,000N/A

Table 2: Surface Plasmon Resonance (SPR) Binding Assay

CompoundKD (nM)ka (1/Ms)kd (1/s)
This compound82.12.5 x 10^52.0 x 10^-2
Positive Control30.53.1 x 10^59.5 x 10^-3
Negative ControlNo BindingN/AN/A

Table 3: Cellular Thermal Shift Assay (CETSA)

CompoundΔTm (°C) at 10 µM
This compound+3.5
Positive Control+4.2
Negative Control+0.2

Table 4: Enzyme Kinetic Analysis

CompoundKm (µM)Vmax (µmol/min)Type of Inhibition
No Inhibitor15.2100N/A
This compound45.698.9Competitive
Positive Control60.8101.2Competitive

Experimental Workflow

The orthogonal validation strategy employs a multi-tiered approach, starting with a primary in vitro assay and progressing to biophysical and cell-based assays to confirm the mechanism of action.

cluster_0 Phase 1: Primary Validation cluster_1 Phase 2: Orthogonal Validation cluster_2 Phase 3: Conclusion A In Vitro Enzyme Inhibition Assay B Determine IC50 A->B C Biophysical Binding Assay (SPR) B->C D Cellular Target Engagement (CETSA) B->D E Enzyme Kinetic Studies B->E F Confirm Direct Binding & Determine KD C->F G Confirm Target Engagement in Cells D->G H Determine Inhibition Type (Competitive) E->H I Validate Mechanism of Action F->I G->I H->I cluster_0 Core Hypothesis cluster_1 Experimental Evidence cluster_2 Validation Hypothesis This compound is a competitive inhibitor of Target Enzyme X IC50 Biochemical Potency (IC50 Assay) Hypothesis->IC50 Binding Direct Physical Interaction (SPR) Hypothesis->Binding Engagement Target Engagement in Cells (CETSA) Hypothesis->Engagement Kinetics Mechanism of Inhibition (Kinetic Studies) Hypothesis->Kinetics Conclusion Orthogonally Validated Mechanism of Action IC50->Conclusion Binding->Conclusion Engagement->Conclusion Kinetics->Conclusion

References

Safety Operating Guide

Navigating the Disposal of 3-(Aminomethyl)pyridin-4-amine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, step-by-step procedures for the safe disposal of 3-(Aminomethyl)pyridin-4-amine, ensuring compliance with safety regulations and fostering a secure laboratory environment.

Immediate Safety and Handling

Before initiating any disposal process, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure. The hazardous nature of similar pyridine compounds, such as 3-(Aminomethyl)pyridine, which is known to cause severe skin burns and eye damage, underscores the importance of stringent safety measures.[2][3][4]

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.
Eye Protection Safety glasses with side-shields or chemical splash goggles.To protect eyes from splashes.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To avoid the inhalation of vapors.[1]

In the event of a spill, the area should be evacuated. For minor spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance. For major spills, immediate contact with the institution's Environmental Health and Safety (EHS) department is imperative.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in adherence to local, state, and federal regulations, which generally classify pyridine-based compounds as hazardous waste.[5]

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including the chemical in its pure form, solutions, and items such as pipette tips and absorbent pads, must be designated as hazardous waste.[1]

    • It is critical to avoid mixing this waste with other incompatible waste streams. Specifically, it should be kept separate from strong oxidizing agents and acids.[1]

  • Containerization:

    • Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1]

    • The container must be in good condition, free of leaks, and compatible with the chemical.

  • Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound," and its CAS number: "158531-09-0."

    • Indicate the associated hazards (e.g., Corrosive, Toxic).

    • Include the date of waste generation and the name of the principal investigator or laboratory contact.

  • Storage:

    • Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area until it is collected by the institution's hazardous waste program.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[6]

Disposal of Empty Containers

Containers that once held this compound must also be treated with care.

  • Triple Rinsing: Triple-rinse the empty container with a suitable solvent.

  • Rinsate Collection: The rinsate from this cleaning process must be collected and disposed of as hazardous waste.

  • Final Disposal: After triple-rinsing and collection of the rinsate, the defaced container may be disposed of in the regular trash, in accordance with institutional policies.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_container Containerization & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Identify all this compound waste streams A->B C Segregate from incompatible wastes (e.g., strong acids, oxidizing agents) B->C D Use a designated, sealed, and compatible container C->D E Label container clearly: 'Hazardous Waste', Full Chemical Name & CAS No., Hazards, Date D->E F Store in a secure, well-ventilated satellite accumulation area E->F G Contact EHS or approved waste contractor for pickup F->G H Proper Disposal (e.g., Incineration) G->H

References

Personal protective equipment for handling 3-(Aminomethyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Summary: Based on analogous compounds, 3-(Aminomethyl)pyridin-4-amine is anticipated to be toxic if swallowed or in contact with skin, and to cause severe skin irritation and serious eye damage.[1][2][3][4][5][6]

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against exposure. The following table summarizes the recommended equipment when handling this compound.

Body PartRecommended ProtectionRationale
Hands Chemical-resistant gloves (e.g., nitrile rubber). Consider double-gloving.[1][7]To prevent skin contact, as the compound is likely to be toxic and corrosive.[3][4]
Eyes ANSI-approved safety glasses or chemical splash goggles.[7] A face shield may be necessary for splash hazards.To protect against serious eye damage.[1][3]
Body A laboratory coat, fully buttoned.To protect skin from potential splashes and contamination.[1]
Respiratory Use in a well-ventilated area, preferably within a chemical fume hood.[1] A NIOSH/MSHA approved respirator may be required if dusts or aerosols are generated.[8]To prevent inhalation of potentially toxic dust or vapors.[1]
Feet Closed-toe shoes.Standard laboratory practice to protect against spills.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation and Inspection:

    • Ensure a certified chemical fume hood is operational.

    • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[8]

    • Inspect all PPE for integrity before use.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling the Compound:

    • Conduct all manipulations of this compound within a chemical fume hood to minimize inhalation exposure.[1]

    • Wear the appropriate PPE as detailed in the table above.

    • Avoid the formation of dust and aerosols.[1][7]

    • Use the smallest practical quantities for the experiment.

    • Keep the container tightly closed when not in use.[2]

    • Wash hands thoroughly after handling, even if gloves were worn.[1][2]

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2][3][4]

    • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2][3][4]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][3][4]

Disposal Plan: Waste Management Protocol

  • Waste Collection:

    • All materials contaminated with this compound, including empty containers, disposable gloves, and weighing papers, must be treated as hazardous waste.

    • Collect all waste in a designated, properly labeled, and sealed hazardous waste container. The label should include "Hazardous Waste" and the full chemical name.

  • Container Management:

    • Use a chemically compatible, leak-proof container for waste collection.

    • Keep the waste container closed at all times, except when adding waste.

  • Storage:

    • Store the hazardous waste container in a designated satellite accumulation area that is secure and away from incompatible materials such as strong oxidizing agents and acids.[2]

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's EHS department. Do not dispose of this chemical down the drain or in regular trash.

Workflow for Handling this compound

G prep Preparation handling Handling in Fume Hood prep->handling use Experimental Use handling->use spill Spill or Exposure handling->spill use->spill decon Decontamination use->decon spill->decon Emergency Response waste Waste Collection decon->waste disposal EHS Disposal waste->disposal end_proc End of Procedure disposal->end_proc

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.